molecular formula Br2Ge B2953528 Germanium(II) bromide CAS No. 24415-00-7

Germanium(II) bromide

Cat. No.: B2953528
CAS No.: 24415-00-7
M. Wt: 232.438
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Description

Germanium(II) bromide is a useful research compound. Its molecular formula is Br2Ge and its molecular weight is 232.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/Br2Ge/c1-3-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
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InChI Key

DUVPPTXIBVUIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
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Canonical SMILES

[Ge](Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

GeBr2, Br2Ge
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name Germanium(II) bromide
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URL https://en.wikipedia.org/w/index.php?title=Germanium(II)_bromide&action=edit&redlink=1
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DSSTOX Substance ID

DTXSID70929870
Record name Dibromogermane
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Molecular Weight

232.44 g/mol
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CAS No.

13769-36-3, 24415-00-7
Record name Dibromogermane
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Record name Germanium(II) bromide
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Foundational & Exploratory

Synthesis of Germanium(II) Bromide from Germanium(IV) Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Germanium(II) bromide (GeBr₂) from Germanium(IV) bromide (GeBr₄). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the chemical transformation. The information is intended for use by professionals in research and development.

Overview of the Synthesis

The primary and most direct method for the synthesis of this compound is the reduction of Germanium(IV) bromide. This can be achieved using elemental germanium or zinc as the reducing agent. The most commonly cited and well-documented laboratory-scale synthesis involves the syn-proportionation reaction of Germanium(IV) bromide with germanium metal powder.

Physicochemical Data of Reactants and Product

The following tables summarize the key quantitative data for the compounds involved in the synthesis.

Table 1: Properties of Germanium(IV) Bromide (GeBr₄)

PropertyValue
Molar Mass392.25 g/mol [1]
AppearanceColorless solid[2]
Melting Point26 °C[2]
Boiling Point185.9 °C[2]
Density2.123 g/cm³[2]

Table 2: Properties of Germanium Powder (Ge)

PropertyValue
Molar Mass72.63 g/mol
AppearanceGrayish-white solid
Melting Point938.2 °C
Boiling Point2833 °C
Density5.323 g/cm³

Table 3: Properties of this compound (GeBr₂)

PropertyValue
Molar Mass232.44 g/mol
AppearanceWhite to pale yellow solid
Melting Point120-125 °C
Boiling PointDecomposes
SolubilitySoluble in ethanol (B145695) and acetone

Experimental Protocols

Two primary methods for the synthesis of this compound from Germanium(IV) bromide are detailed below.

Reduction of Germanium(IV) Bromide with Germanium Metal

This procedure is adapted from the established protocol found in the "Handbook of Preparative Inorganic Chemistry" by G. Brauer.

Reaction: GeBr₄ + Ge → 2 GeBr₂

Materials:

  • Germanium(IV) bromide (GeBr₄)

  • Germanium metal powder

  • Sealed reaction tube (e.g., thick-walled glass ampoule)

  • Tube furnace

  • Sublimation apparatus

Procedure:

  • Reactant Preparation: In a dry, inert atmosphere (e.g., a glovebox), place a stoichiometric mixture of Germanium(IV) bromide and finely powdered Germanium metal into a thick-walled glass reaction tube.

  • Sealing the Reaction Tube: Evacuate the reaction tube and seal it under vacuum.

  • Reaction: Place the sealed tube in a horizontal tube furnace. Heat the furnace to a temperature of 250-300 °C. The reaction is typically allowed to proceed for several hours to ensure completion.

  • Purification by Sublimation: After the reaction is complete and the tube has cooled, the crude this compound product is purified. The product is transferred to a sublimation apparatus. Sublimation is carried out under high vacuum. The crude product is gently heated, causing the this compound to sublime and deposit as pure crystals on a cold surface (cold finger).[3][4][5] Non-volatile impurities remain in the heating zone.

  • Product Collection: The purified this compound is collected from the cold finger in an inert atmosphere to prevent hydrolysis.

Reduction of Germanium(IV) Bromide with Zinc

An alternative method involves the use of zinc dust as the reducing agent.

Reaction: GeBr₄ + Zn → GeBr₂ + ZnBr₂

Procedure Outline:

  • Germanium(IV) bromide is reacted with a stoichiometric amount of zinc dust.

  • The reaction is typically carried out in a sealed, evacuated tube and heated.

  • The resulting mixture contains this compound and zinc bromide.

  • Separation of the products can be challenging due to the similar properties of the metal bromides. Sublimation can be used to separate GeBr₂ from the less volatile ZnBr₂.

Reaction Pathway and Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

Synthesis_Pathway Synthesis of this compound GeBr4 Germanium(IV) Bromide (GeBr₄) GeBr2 This compound (GeBr₂) GeBr4->GeBr2 + Ge (Reduction) Ge Germanium (Ge) Ge->GeBr2

Caption: Reaction pathway for the synthesis of GeBr₂.

Experimental_Workflow Experimental Workflow Reactants Mix GeBr₄ and Ge Powder Seal Seal in Evacuated Tube Reactants->Seal Heat Heat in Tube Furnace (250-300 °C) Seal->Heat Cool Cool to Room Temperature Heat->Cool Purify Purify by Sublimation Cool->Purify Product Collect Pure GeBr₂ Purify->Product

References

An In-depth Technical Guide to the Spectroscopic Properties of Germanium(II) Bromide for Material Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium(II) bromide (GeBr₂), a diatomic molecule, is a significant compound in the field of materials science and chemical synthesis. Its unique electronic and vibrational properties, which can be probed by various spectroscopic techniques, make it a valuable precursor and building block for novel materials. This technical guide provides a comprehensive overview of the spectroscopic characteristics of GeBr₂, focusing on its vibrational and electronic spectra. The information presented herein is intended to assist researchers and scientists in utilizing spectroscopic methods for the characterization of GeBr₂ and materials derived from it.

Molecular Properties of this compound

This compound is a yellow-white solid that is soluble in ethanol (B145695) and acetone.[1] It can be synthesized by the reduction of germanium tetrabromide (GeBr₄) with elemental germanium or zinc.[1] The molecule has a bent geometry, which is crucial in determining its spectroscopic activity.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides insights into the bonding and structure of molecules by probing their vibrational energy levels. For a non-linear triatomic molecule like GeBr₂, three fundamental vibrational modes are expected: a symmetric stretching mode (ν₁), a bending mode (ν₂), and an asymmetric stretching mode (ν₃). All three modes are active in both IR and Raman spectroscopy.

Far-Infrared Spectroscopy

Experimental data on the vibrational frequencies of GeBr₂ has been obtained using far-infrared (far-IR) spectroscopy in conjunction with matrix isolation techniques. In a notable study, GeBr₂ was isolated in an argon matrix at cryogenic temperatures, and its far-IR spectrum was recorded.[2] The observed vibrational frequencies are summarized in the table below.

Vibrational ModeExperimental Frequency (cm⁻¹) (Matrix Isolation, Far-IR)[2]Calculated Frequency (cm⁻¹) (ab initio)
Symmetric Stretch (ν₁)286 (tentative)286
Bending (ν₂)110100
Asymmetric Stretch (ν₃)276290

Table 1: Vibrational Frequencies of GeBr₂

The tentative assignment of the 286 cm⁻¹ band to the symmetric stretching mode (ν₁) is supported by computational studies.[2] The bands at 276 cm⁻¹ and 110 cm⁻¹ are assigned to the asymmetric stretching (ν₃) and bending (ν₂) modes, respectively.[2] These experimental values are in good agreement with ab initio calculations, which predict frequencies of 286 cm⁻¹ (ν₁), 100 cm⁻¹ (ν₂), and 290 cm⁻¹ (ν₃).

Raman Spectroscopy

Currently, there is a lack of published experimental Raman spectra for solid or gaseous GeBr₂. However, theoretical calculations provide an indication of the expected Raman active modes, which should correspond to the same fundamental vibrations observed in the infrared spectrum.

Electronic Spectroscopy of this compound

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, probes the electronic transitions within a molecule. These transitions occur when an electron is excited from a lower energy molecular orbital to a higher energy one.

To date, experimental UV-Vis absorption spectra for GeBr₂ have not been extensively reported in the literature. The high reactivity and instability of GeBr₂ present challenges for such measurements in the gas or solution phase.

However, computational studies can predict the electronic transitions and the corresponding absorption wavelengths. Ab initio calculations can provide valuable insights into the electronic structure and the nature of the excited states of GeBr₂, guiding future experimental investigations.

Experimental Protocols

The successful spectroscopic characterization of GeBr₂ relies on appropriate sample handling and measurement techniques, particularly given its sensitivity to air and moisture.

Synthesis of this compound for Spectroscopic Analysis

High-purity GeBr₂ is essential for obtaining clean and interpretable spectra. A common method for its synthesis is the reduction of germanium tetrabromide (GeBr₄) with elemental germanium or zinc in a controlled environment.[1]

Workflow for GeBr₂ Synthesis:

Reactants GeBr₄ and Ge (or Zn) Reaction Reduction Reaction (Heated under inert atmosphere) Reactants->Reaction Purification Sublimation or Recrystallization Reaction->Purification Product High-Purity GeBr₂ Purification->Product

Caption: Synthesis of high-purity GeBr₂.

Matrix Isolation Far-Infrared Spectroscopy

This technique is crucial for studying reactive species like GeBr₂. It involves trapping the molecule in an inert gas matrix (e.g., argon) at very low temperatures. This isolation prevents intermolecular interactions and allows for the observation of the vibrational modes of the individual molecule.

Experimental Workflow for Matrix Isolation IR Spectroscopy:

cluster_prep Sample Preparation cluster_deposition Deposition cluster_analysis Analysis GeBr2_source GeBr₂ Source (e.g., Knudsen cell) Mixing Gas-phase Mixing GeBr2_source->Mixing Matrix_gas Inert Gas (e.g., Ar) Matrix_gas->Mixing Deposition Co-deposition onto Cold Window (e.g., CsI at ~10K) Mixing->Deposition Spectrometer FTIR Spectrometer Deposition->Spectrometer Spectrum Far-IR Spectrum Acquisition Spectrometer->Spectrum

Caption: Matrix isolation IR spectroscopy workflow.

Raman Spectroscopy of Air-Sensitive Compounds

Obtaining Raman spectra of air-sensitive materials like GeBr₂ requires specialized sample handling to prevent degradation. This typically involves loading the sample into a sealed container under an inert atmosphere (e.g., in a glovebox).

Logical Workflow for Raman Spectroscopy of Air-Sensitive Samples:

cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Raman Analysis Sample GeBr₂ Sample Container Sealed Sample Holder (e.g., capillary tube) Sample->Container Loading Microscope Raman Microscope Container->Microscope Laser Laser Excitation Microscope->Laser Detector CCD Detector Microscope->Detector Scattered Light Laser->Microscope Excitation Spectrum Raman Spectrum Detector->Spectrum

Caption: Raman analysis of air-sensitive samples.

UV-Visible Spectroscopy

For solution-phase UV-Vis spectroscopy, the choice of solvent is critical. The solvent must not react with GeBr₂ and should be transparent in the wavelength range of interest. Given the reactivity of GeBr₂, aprotic and non-polar solvents handled under inert atmosphere would be necessary. For gas-phase measurements, a specialized high-temperature, vacuum-tight cell is required.

Considerations for UV-Vis Spectroscopy of GeBr₂:

cluster_solution Solution Phase cluster_gas Gas Phase GeBr2 GeBr₂ Solvent Inert, Aprotic Solvent GeBr2->Solvent Heated_Cell High-Temperature Vacuum Cell GeBr2->Heated_Cell Cuvette Sealed Quartz Cuvette Solvent->Cuvette Spectrometer UV-Vis Spectrometer Cuvette->Spectrometer Heated_Cell->Spectrometer

Caption: UV-Vis spectroscopy sample considerations.

Conclusion

The spectroscopic properties of this compound provide a fundamental basis for its characterization and the analysis of materials derived from it. While far-infrared data for matrix-isolated GeBr₂ is available, further experimental work is needed to fully elucidate its Raman and electronic spectra. The experimental protocols and workflows outlined in this guide provide a framework for researchers to conduct these spectroscopic investigations, which will undoubtedly contribute to a deeper understanding of this important molecule and its role in materials science. The combination of experimental measurements and computational predictions will be a powerful approach to unravel the detailed spectroscopic features of GeBr₂.

References

Crystal Structure Analysis of Germanium Dibromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Germanium dibromide (GeBr₂), a compound of interest in various fields of chemical research. This document outlines the key crystallographic data, experimental protocols for its synthesis, and the methodology for its structural determination.

Crystallographic Data

Germanium dibromide crystallizes in a monoclinic system. The crystallographic data has been determined by X-ray diffraction and is summarized in the table below. It is noteworthy that slightly different lattice parameters have been reported in the literature, which may be attributed to different experimental conditions or refinement methods.

Crystallographic Parameter Value (Rouse, Peacor & Maxim, 1977) [1]Value (Curtis et al., 1971) [2]Value (Materials Project) [3]
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/c (No. 14)-P2₁/c (No. 14)
a (Å)11.6811.311.55
b (Å)9.129.079.22
c (Å)7.026.766.95
β (°)101.9102102.1
Formula Units per Cell (Z)848

The crystal structure of Germanium dibromide is characterized by layers of edge-sharing, distorted GeBr₆ octahedra arranged parallel to the {100} plane.[1] These layers are interconnected by bromine bridges.[1] Within these octahedral layers, there are chains of vertex-sharing GeBr₃ trigonal pyramids.[1][4] This distortion in the octahedral geometry is suggested to be a result of the second-order Jahn-Teller effect.[1]

The atomic positions for Germanium and Bromine in the unit cell have been computationally determined and are available through the Materials Project database.[3]

Experimental Protocols

Synthesis of Germanium Dibromide

Germanium dibromide can be synthesized through the reduction of germanium tetrabromide (GeBr₄).[5][6] Two common reducing agents are elemental germanium or zinc.[5][6]

Method 1: Reduction with Germanium Metal [2][5]

This method involves the reaction of germanium tetrabromide with germanium powder at elevated temperatures.

Synthesis_Workflow GeBr4 Germanium Tetrabromide (GeBr4) Reactor Vertical Vycor Tube Reactor (loosely packed with glass wool) GeBr4->Reactor Ge Germanium Powder (Ge) Ge->Reactor Heating Heating to 450°C Reactor->Heating Nitrogen flush Product Germanium Dibromide (GeBr2) (Yellow-white solid) Heating->Product Collection

Synthesis of GeBr₂ via GeBr₄ reduction with Ge metal.

A detailed procedure involves packing a vertical Vycor tube with glass wool and sprinkling germanium powder onto it.[2] The tube is then heated to 450°C while being flushed with nitrogen.[2] Germanium tetrabromide is introduced, which is subsequently reduced to germanium dibromide by the hot germanium metal.[2] The resulting GeBr₂ is a yellow-white solid.[5]

Method 2: Reduction with Zinc [6]

An alternative synthesis route involves the reduction of germanium tetrabromide with zinc metal.

Crystal Structure Determination by X-ray Diffraction

General Protocol for Single-Crystal X-ray Diffraction of an Air-Sensitive Compound:

XRD_Workflow cluster_prep Crystal Preparation (Inert Atmosphere) cluster_data Data Collection cluster_analysis Structure Solution and Refinement Crystal_Selection Select suitable single crystal under a microscope Mounting Mount crystal on a goniometer head (e.g., using inert oil) Crystal_Selection->Mounting Diffractometer Mount on Diffractometer (e.g., with Cu Kα radiation) Mounting->Diffractometer Cooling Cool crystal (e.g., with N2 stream) Diffractometer->Cooling Data_Collection Collect diffraction data (Rotation/oscillation method) Cooling->Data_Collection Data_Processing Process raw data (Integration, scaling, absorption correction) Data_Collection->Data_Processing Structure_Solution Solve structure (e.g., direct methods, Patterson function) Data_Processing->Structure_Solution Structure_Refinement Refine structural model (e.g., least-squares refinement) Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Final Crystallographic Information File (CIF)

General workflow for single-crystal X-ray diffraction.
  • Crystal Selection and Mounting : A suitable single crystal of GeBr₂ is selected under a microscope in an inert atmosphere (e.g., a glovebox) to prevent degradation from air and moisture. The crystal is then mounted on a goniometer head, often coated in an inert oil (e.g., perfluoropolyether) for protection.

  • Data Collection : The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).[2] The crystal is typically cooled to a low temperature (e.g., 100-150 K) using a nitrogen stream to reduce thermal vibrations of the atoms, resulting in better quality diffraction data. A series of diffraction images are collected as the crystal is rotated or oscillated in the X-ray beam.

  • Data Processing : The raw diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots. Corrections for factors such as absorption are applied.

  • Structure Solution and Refinement : The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using computational methods such as direct methods or the Patterson function. The initial structural model is then refined using least-squares methods to best fit the experimental diffraction data.

Structural Description and Visualization

The crystal structure of Germanium dibromide can be conceptually visualized as a layered arrangement.

Crystal_Structure_Concept cluster_layer Within the Layer Layer Layer of edge-sharing distorted GeBr6 Octahedra Chain Chains of vertex-sharing GeBr3 Trigonal Pyramids Layer->Chain contains Bridge Bromine Bridges Layer->Bridge linked by Bridge->Layer

Conceptual relationship of structural units in GeBr₂.

This hierarchical organization gives rise to the overall three-dimensional crystal lattice of Germanium dibromide. The distortion from ideal octahedral geometry is a key feature of this structure.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Germanium(II) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium(II) bromide (GeBr₂), also known as germanium dibromide, is a yellow-white solid compound that serves as a significant precursor in the synthesis of various germanium-based materials.[1][2] Its utility in materials science, particularly in the development of semiconductors and nanostructures, has garnered considerable interest.[2] This technical guide provides a comprehensive overview of the thermodynamic properties and stability of this compound, supplemented with detailed experimental protocols for its synthesis. A key challenge in working with Ge(II) compounds is their propensity to disproportionate, a characteristic rooted in their thermodynamic properties.[1][3] Understanding these properties is crucial for the controlled synthesis and handling of GeBr₂ and for its effective application in further chemical reactions. While extensive experimental data on its thermodynamic properties are cataloged in specialized databases, this guide consolidates available information from computational studies and provides a framework for its practical application.

Thermodynamic Properties

The thermodynamic stability of this compound is dictated by its enthalpy and entropy of formation. While comprehensive experimental values are maintained in specialized databases such as DETHERM, they are not always readily accessible in public literature.[4] Computational methods, such as MOPAC using the PM7 semi-empirical method, provide valuable estimates for these properties.

Quantitative Thermodynamic Data

The following table summarizes the available computational data for the heat of formation of solid this compound. It is important to note that these are calculated values and may differ from experimental determinations.

Thermodynamic PropertySymbolValue (Solid Phase)Source
Molar MassM232.44 g/mol [5]
Melting PointTm120-125 °C[6]
Heat of Formation (calculated)ΔHf°-80.7 kcal/mol (-337.6 kJ/mol)MOPAC Calculation[1]

Note: Experimental data for standard molar entropy (S°) and Gibbs free energy of formation (ΔGf°) for solid GeBr₂ were not available in the reviewed literature. These values are essential for a complete thermodynamic profile and can often be found in comprehensive databases like the NIST-JANAF Thermochemical Tables, though an entry for GeBr₂ was not located in the publicly accessible indexes.[1][7] The stability of Ge(II) halides, in general, is lower than their Si(II) counterparts, which is reflected in their lower bond energies.[8]

Stability and Reactivity

This compound is a reactive compound, and its stability is a critical consideration in its synthesis, storage, and application.

Disproportionation: A key characteristic of this compound is its tendency to disproportionate into Germanium(IV) bromide and elemental germanium.[1][3] This reaction is thermally driven and underscores the greater stability of the +4 oxidation state for germanium under certain conditions.

2 GeBr₂(s) → Ge(s) + GeBr₄(s)

This disproportionation is a significant pathway for the decomposition of GeBr₂ and is a critical factor to control during its synthesis and subsequent reactions.

Hydrolysis: GeBr₂ readily hydrolyzes in the presence of water to form germanium(II) hydroxide.[1] This reactivity necessitates the use of anhydrous solvents and inert atmosphere techniques during its handling and synthesis.

GeBr₂(s) + 2H₂O(l) → Ge(OH)₂(s) + 2HBr(aq)

Solubility: this compound is soluble in organic solvents such as ethanol (B145695) and acetone.[1]

Insertion Reactions: this compound is known to undergo insertion reactions, a property that makes it a valuable reagent in organometallic synthesis.[9]

The following diagram illustrates the key stability and reactivity pathways of this compound.

G GeBr2 This compound (GeBr₂) Ge Germanium (Ge) GeBr2->Ge Disproportionation GeBr4 Germanium(IV) Bromide (GeBr₄) GeBr2->GeBr4 Disproportionation GeOH2 Germanium(II) Hydroxide (Ge(OH)₂) GeBr2->GeOH2 Hydrolysis Heat Heat Water Water (H₂O)

Caption: Stability and Reactivity of GeBr₂.

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of Germanium(IV) bromide with elemental germanium.[2] The following protocol is based on a method reported in the Journal of the American Chemical Society.[9]

Synthesis of this compound

Materials:

  • Germanium powder

  • Germanium(IV) bromide (GeBr₄)

  • Glass wool

  • Nitrogen gas (for inert atmosphere)

Apparatus:

  • Vertical Vycor tube (18-mm O.D.)

  • Heating element and asbestos (B1170538) tape (or a tube furnace)

  • Constant-pressure dropping funnel

  • Schlenk-line or glovebox for inert atmosphere manipulation

  • Thermocouple

Procedure:

  • Apparatus Setup:

    • A vertical Vycor tube is loosely packed with glass wool.

    • Germanium powder is sprinkled onto the glass wool.

    • The tube is wound with a heating element and insulated with asbestos tape. Alternatively, a tube furnace can be used.

    • A constant-pressure dropping funnel containing Germanium(IV) bromide is placed at the top of the Vycor tube.

    • The entire apparatus is connected to a Schlenk line to allow for an inert nitrogen atmosphere.

    • A thermocouple is placed to monitor the temperature of the reaction zone.

  • Reaction:

    • The system is flushed with nitrogen gas to remove air and moisture.

    • The Vycor tube containing the germanium powder is heated to approximately 350 °C.

    • Germanium(IV) bromide is added dropwise from the funnel onto the heated germanium powder.

    • The GeBr₄ is reduced by the elemental germanium as it passes down the column.

    • The product, this compound, is collected in a cooled receiver at the bottom of the apparatus.

  • Purification:

    • The crude GeBr₂ product may be discolored due to the presence of sub-bromides.

    • Purification can be achieved by vacuum sublimation.

Safety Precautions:

  • Germanium compounds can be toxic. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • The reaction should be carried out in a well-ventilated fume hood.

  • Standard Schlenk-tube techniques should be employed to maintain an inert atmosphere, as GeBr₂ is sensitive to air and moisture.[9]

The following diagram outlines the experimental workflow for the synthesis of this compound.

G cluster_prep Apparatus Preparation cluster_reaction Reaction cluster_purification Purification PackTube Pack Vycor tube with Ge powder and glass wool Assemble Assemble reaction apparatus (funnel, tube, receiver) PackTube->Assemble Inert Flush system with N₂ Assemble->Inert HeatTube Heat tube to 350 °C Inert->HeatTube AddGeBr4 Add GeBr₄ dropwise HeatTube->AddGeBr4 Collect Collect GeBr₂ product AddGeBr4->Collect Sublime Vacuum sublimation Collect->Sublime

Caption: Synthesis Workflow for GeBr₂.

Conclusion

This technical guide has provided an overview of the thermodynamic properties and stability of this compound, along with a detailed experimental protocol for its synthesis. The stability of GeBr₂ is a critical factor, with disproportionation and hydrolysis being key degradation pathways. While experimental thermodynamic data are not always readily available in the public domain, computational estimates provide valuable insights. The provided synthesis protocol offers a reliable method for the preparation of GeBr₂ for research and development purposes. A thorough understanding of these chemical and physical properties is essential for the advancement of germanium-based technologies.

References

Quantum Chemical Framework and Bonding in Germanium(II) Bromide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical framework and bonding characteristics of Germanium(II) bromide (GeBr₂). It delves into the electronic structure, molecular orbital theory, and advanced bonding analyses through methodologies such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM). This document synthesizes experimental data with computational chemistry insights to offer a detailed understanding of this inorganic compound. All quantitative data is presented in structured tables, and key experimental and theoretical workflows are visualized using diagrams in the DOT language.

Introduction

This compound, a yellow-white solid, is a notable compound in inorganic chemistry, primarily due to the +2 oxidation state of germanium, which is less common than the +4 state.[1] The presence of a stereochemically active lone pair of electrons on the germanium atom significantly influences its molecular geometry and reactivity.[2] Understanding the nuanced bonding in GeBr₂ is crucial for its application in materials science and as a precursor in chemical synthesis. This guide aims to provide a detailed exploration of its quantum chemical properties, leveraging both experimental findings and theoretical calculations.

Physicochemical and Structural Properties

This compound is a solid at room temperature with a melting point in the range of 120-125 °C.[3] It is soluble in organic solvents like ethanol (B145695) and acetone.[3] The compound crystallizes in a monoclinic system.[3]

PropertyValue
Chemical FormulaGeBr₂
Molar Mass232.44 g/mol [4]
AppearanceYellow-white solid[3]
Melting Point120-125 °C[3]
Crystal StructureMonoclinic[3]
Calculated Properties (Hartree-Fock)
Ge-Br Bond Distance (Å)2.327[5]
Br-Ge-Br Bond Angle (°)101.49[5]
Experimental Properties
Ge-Br Bond Distance (Å)2.337[5]
Br-Ge-Br Bond Angle (°)101.2[5]

Table 1: Physicochemical and Structural Properties of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of Germanium(IV) bromide (GeBr₄) with elemental germanium. This reaction is typically carried out in a high-temperature flow reactor.

Protocol:

  • Apparatus Setup: A flow reactor tube is packed with germanium metal powder. The tube is heated to a temperature of 350 °C.

  • Reaction Initiation: Germanium(IV) bromide is vaporized and passed through the heated tube containing the germanium powder.

  • Reduction Reaction: The GeBr₄ is reduced by the elemental germanium to form GeBr₂ vapor. GeBr₄ + Ge → 2GeBr₂

  • Product Collection: The this compound vapor is then condensed in a cooler section of the reactor.

  • Purification: The collected GeBr₂ can be purified by vacuum sublimation.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product GeBr4 Germanium(IV) Bromide (GeBr₄) Reactor High-Temperature Flow Reactor (350°C) GeBr4->Reactor Ge Germanium Metal (Ge) Ge->Reactor Condensation Condensation Reactor->Condensation Reduction Purification Vacuum Sublimation Condensation->Purification GeBr2 This compound (GeBr₂) Purification->GeBr2

Synthesis of this compound.
Characterization

The synthesized this compound can be characterized using various analytical techniques:

  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity.

  • Infrared (IR) and Raman Spectroscopy: To identify the vibrational modes of the Ge-Br bonds.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Quantum Chemical Framework

The electronic structure and bonding in this compound are governed by the principles of quantum mechanics. Computational chemistry provides powerful tools to investigate these properties at a molecular level.

Computational Methodology

Ab initio and Density Functional Theory (DFT) are the primary computational methods employed to study GeBr₂.

Typical Workflow:

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra.

  • Electronic Structure Analysis: Once the geometry is optimized, various electronic properties can be calculated, including molecular orbitals, electron density, and electrostatic potential.

G Computational Chemistry Workflow for GeBr₂ Analysis Input Input Structure (GeBr₂) Optimization Geometry Optimization (e.g., DFT/B3LYP) Input->Optimization Frequency Frequency Calculation Optimization->Frequency Verification Verify Minimum Energy (No Imaginary Frequencies) Frequency->Verification Electronic_Analysis Electronic Structure Analysis (MO, NBO, QTAIM) Verification->Electronic_Analysis Confirmed Minimum Properties Calculated Properties (Bond lengths, angles, charges, etc.) Electronic_Analysis->Properties G Simplified Molecular Orbital Diagram for GeBr₂ cluster_MOs GeBr₂ Molecular Orbitals Ge_AOs Ge Atomic Orbitals (4s, 4p) HOMO HOMO (n) Ge_AOs->HOMO Bonding_MOs Bonding MOs (σ) Ge_AOs->Bonding_MOs Br_AOs Br Atomic Orbitals (4p) Br_AOs->Bonding_MOs LUMO LUMO (σ*) Bonding_MOs->LUMO

References

An In-depth Technical Guide to the Electronic Structure of Germanium Dibromide (GeBr₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium dibromide (GeBr₂), a germanium(II) halide, presents a compelling case for fundamental research into the electronic structure of divalent group 14 compounds. Its unique properties, stemming from the presence of a stereochemically active lone pair of electrons on the germanium center, make it a subject of interest in materials science and coordination chemistry. This technical guide provides a comprehensive overview of the electronic structure of GeBr₂, consolidating available experimental and theoretical data to serve as a valuable resource for researchers.

Molecular and Crystal Structure

In the solid state, germanium dibromide crystallizes in a monoclinic system with the space group P2₁/c.[1] The germanium(II) center is typically four-coordinate, bonded to four bromine atoms with Ge-Br bond distances ranging from 2.54 to 2.96 Å.[1] This coordination geometry is distorted, a direct consequence of the repulsive effects of the non-bonding lone pair of electrons on the germanium atom. In the gas phase, the GeBr₂ molecule is expected to be bent, with C₂ᵥ symmetry, again due to the influence of the lone pair.

Electronic Configuration and Molecular Orbitals

The ground-state electronic configuration of the germanium atom is [Ar] 3d¹⁰ 4s² 4p². In the +2 oxidation state, germanium in GeBr₂ has the valence electron configuration 4s²4p⁰. The two 4s electrons form the stereochemically active lone pair.

A qualitative molecular orbital (MO) diagram for a bent AX₂ molecule like GeBr₂ can be constructed by considering the interactions between the valence orbitals of the central germanium atom (4s and 4p) and the symmetry-adapted linear combinations of the bromine valence orbitals (primarily the 4p orbitals). The highest occupied molecular orbital (HOMO) is expected to be a non-bonding orbital with significant germanium 4s and 4p character, corresponding to the lone pair. The lowest unoccupied molecular orbital (LUMO) is likely to be an anti-bonding σ* orbital.

Spectroscopic Properties

Vibrational Spectroscopy

The bent GeBr₂ molecule with C₂ᵥ symmetry is expected to have three fundamental vibrational modes: the symmetric stretching (ν₁), the bending (ν₂), and the asymmetric stretching (ν₃) modes. All three modes are both infrared and Raman active. While experimental gas-phase or matrix-isolation vibrational spectra for GeBr₂ are not widely reported, studies on related germanium-bromine systems in glassy matrices have utilized ab initio calculations (Hartree-Fock with a 6-31G basis set) to determine vibrational frequencies of various GeSₘBrₙ clusters. These studies provide a methodological basis for theoretically predicting the vibrational spectrum of GeBr₂.

Electronic Spectroscopy

The electronic absorption spectrum of GeBr₂ in the UV-visible region is expected to be characterized by transitions originating from the high-lying non-bonding orbitals (lone pair) to lower-lying anti-bonding orbitals. While a spectrum for GeBr₂ is not available, studies on the related diatomic molecule GeBr show electronic transitions in the 280-320 nm range and below 250 nm. This suggests that electronic transitions in GeBr₂ would also likely occur in the ultraviolet region.

Data Summary

The following tables summarize the available quantitative data for Germanium Dibromide.

Property Value Method Reference/Notes
Crystal SystemMonoclinicX-ray Diffraction[1]
Space GroupP2₁/cX-ray Diffraction[1]
Ge-Br Bond Distance (solid)2.54 - 2.96 ÅX-ray Diffraction[1]
Calculated Ionization Potential8.265 eVPM7 (for Ge₃₂Br₆₄ cluster)
Calculated HOMO Energy-8.265 eVPM7 (for Ge₃₂Br₆₄ cluster)
Calculated LUMO Energy-1.329 eVPM7 (for Ge₃₂Br₆₄ cluster)
Calculated HOMO-LUMO Gap6.936 eVPM7 (for Ge₃₂Br₆₄ cluster)

Note: The computational data is for a solid-state cluster and should be considered as an approximation for the isolated molecule.

Experimental Protocols

The investigation of the electronic structure of an unstable and high-temperature species like GeBr₂ requires specialized experimental techniques.

Synthesis of Gaseous GeBr₂ for Spectroscopic Studies

Gaseous GeBr₂ for spectroscopic analysis can be generated in situ. A common method involves the high-temperature reaction of solid germanium with gaseous HBr or by the disproportionation of germanium tetrabromide (GeBr₄) at elevated temperatures. The resulting gas-phase molecules can then be introduced into the spectrometer.

Gas-Phase Electron Diffraction (GED)

This technique is used to determine the geometric structure of molecules in the gas phase. A high-energy electron beam is diffracted by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine bond lengths and angles. For a species like GeBr₂, this would involve a high-temperature nozzle to introduce the sample into the diffraction chamber.

GED_Workflow cluster_prep Sample Preparation cluster_diffraction Diffraction Chamber cluster_analysis Data Analysis GeBr4 GeBr₄(s) Heater High-Temp Furnace GeBr4->Heater Vaporization Nozzle Nozzle Heater->Nozzle Gaseous GeBr₂ eBeam Electron Beam eBeam->Nozzle Detector Detector Nozzle->Detector Scattered Electrons DiffPattern Diffraction Pattern Detector->DiffPattern Analysis Structural Analysis DiffPattern->Analysis Structure Molecular Structure Analysis->Structure

Gas-Phase Electron Diffraction Workflow
High-Temperature Photoelectron Spectroscopy (PES)

To obtain the ionization energies and information about the molecular orbitals of GeBr₂, a high-temperature photoelectron spectrometer is required. The gaseous sample is irradiated with a monochromatic source of high-energy photons (e.g., He(I) radiation), causing the ejection of electrons. The kinetic energies of these photoelectrons are measured, from which the binding energies of the molecular orbitals can be determined.

PES_Workflow cluster_source Sample & Radiation Source cluster_analyzer Electron Analyzer cluster_output Data Output Sample Gaseous GeBr₂ Interaction Ionization Sample->Interaction PhotonSource He(I) Source PhotonSource->Interaction Analyzer Energy Analyzer Interaction->Analyzer Photoelectrons Detector Electron Detector Analyzer->Detector Spectrum Photoelectron Spectrum Detector->Spectrum MO_Energies MO Energies Spectrum->MO_Energies

High-Temperature Photoelectron Spectroscopy Workflow
Matrix Isolation Infrared and Raman Spectroscopy

For studying the vibrational modes of GeBr₂, matrix isolation is a powerful technique to trap the reactive molecules in an inert gas matrix (e.g., argon or nitrogen) at cryogenic temperatures. This prevents intermolecular interactions and allows for the acquisition of high-resolution spectra. The sample is co-deposited with a large excess of the matrix gas onto a cold substrate (e.g., a CsI window for IR or a polished metal surface for Raman). The trapped molecules are then probed with the respective light source.

Conclusion

The electronic structure of germanium dibromide is a subject that, while holding significant fundamental interest, remains underexplored experimentally for the isolated molecule. The available data from solid-state studies and computational chemistry of related compounds provide a foundational understanding. This guide has synthesized the current knowledge and outlined the necessary experimental and theoretical approaches to further elucidate the electronic properties of GeBr₂. Future research employing high-temperature gas-phase spectroscopy and dedicated high-level ab initio calculations will be crucial for a more complete and quantitative description of its electronic structure.

References

An In-depth Technical Guide to the Solubility of Germanium(II) Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Germanium(II) bromide (GeBr₂) in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on summarizing the existing qualitative information and presenting a standardized experimental protocol for the quantitative determination of its solubility. This information is crucial for professionals in research and development who utilize this compound in synthetic chemistry, materials science, and pharmaceutical applications.

Introduction to this compound

This compound is a yellow-white solid compound with the chemical formula GeBr₂. It is recognized for its utility as a precursor in the synthesis of various germanium-containing compounds and materials.[1] Understanding its solubility in different organic solvents is fundamental for its application in solution-phase reactions, purification processes, and the formulation of germanium-based pharmaceuticals.

Qualitative Solubility of this compound

Based on available literature, the solubility of this compound in various organic solvents is qualitatively described. This information has been compiled into the table below for easy reference. It is consistently reported to be soluble in polar organic solvents.[1]

SolventSolubilitySource
Ethanol (B145695)Soluble[1]
Acetone (B3395972)Soluble[1]
EtherReagent for reaction[1]

Note: While ether is listed, it is often used as a solvent for reactions involving GeBr₂ to form germanocene, indicating that it serves as a suitable medium for the compound to react, which implies some degree of solubility.[1]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in a given organic solvent. This protocol is a standard procedure that can be adapted for various solvents and temperature conditions.

3.1. Materials and Equipment

  • This compound (GeBr₂), high purity

  • Anhydrous organic solvent of choice (e.g., ethanol, acetone)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with airtight caps

  • Syringe filters (0.2 µm, compatible with the solvent)

  • Pre-weighed glass evaporating dishes

  • Drying oven or vacuum desiccator

  • Inert atmosphere glove box (recommended due to the moisture sensitivity of GeBr₂)

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid precipitate.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish. Record the exact volume of the collected solution.

  • Solvent Evaporation:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, use a vacuum desiccator for a more gentle drying process.

    • Continue the evaporation process until a constant weight of the dried solute is achieved.

  • Data Analysis:

    • Measure the final weight of the evaporating dish containing the dried this compound.

    • Calculate the mass of the dissolved GeBr₂ by subtracting the initial weight of the empty evaporating dish.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow A Start: Prepare Materials B Add excess GeBr2 to a known volume of organic solvent A->B C Equilibrate at constant temperature with agitation (24-48h) B->C D Allow solid to settle C->D E Withdraw a known volume of the supernatant D->E F Filter the solution into a pre-weighed evaporating dish E->F G Evaporate the solvent to dryness F->G H Weigh the evaporating dish with the dried GeBr2 G->H I Calculate Solubility (e.g., g/100 mL or mol/L) H->I J End I->J

Gravimetric solubility determination workflow.

Conclusion

References

A Technical Guide to the Physical Properties of High-Purity Germanium(II) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of high-purity Germanium(II) bromide (GeBr₂). The information is intended to support research and development activities where this compound is used as a precursor or reagent. Data is presented in a structured format, and standard experimental methodologies for property determination are detailed.

Core Physical and Chemical Properties

High-purity this compound is a solid crystalline material.[1] Its key physical properties are summarized in the table below for quick reference. These properties are crucial for handling, storage, and application in various chemical syntheses and material science research.

PropertyValueSource(s)
Chemical Formula GeBr₂[2][3]
Molecular Weight 232.42 - 232.45 g/mol [1][3][4][5]
Appearance White to pale yellow or yellow-orange crystalline solid/powder.[2][6]
Melting Point 120-125 °C (Standard)143-144 °C (When heated rapidly)[2][3][5]
Boiling Point Decomposes at ~150 °C[7]
Density (Calculated) 4.219 g/cm³[6][8]
Solubility Soluble in ethanol (B145695) and acetone.Highly soluble in water, but undergoes hydrolysis.[2]
Crystal Structure Monoclinic[2][9]
Space Group P2₁/c (No. 14)[2]
Lattice Parameters a = 11.68 Åb = 9.12 Åc = 7.02 Åβ = 101.9°[2]

Chemical Reactivity and Synthesis

This compound is a reactive compound that serves as a valuable precursor in inorganic and organometallic chemistry. It is sensitive to moisture and heat.

Key Chemical Reactions:

  • Hydrolysis: It readily hydrolyzes in the presence of water to form Germanium(II) hydroxide (B78521) and hydrobromic acid.[2]

  • Disproportionation: When heated, it can disproportionate into Germanium(IV) bromide and elemental Germanium.[2]

The synthesis of high-purity GeBr₂ is typically achieved through the reduction of Germanium(IV) bromide.

G cluster_reactions Key Chemical Reactions of GeBr₂ GeBr2_center GeBr₂ GeBr4 GeBr₄ GeBr2_center->GeBr4  Disproportionation (Heat) Ge Ge GeBr2_center->Ge GeOH2 Ge(OH)₂ GeBr2_center->GeOH2  Hydrolysis (+ 2 H₂O) HBr 2 HBr GeBr2_center->HBr

Key chemical reactions involving this compound.

Experimental Protocols

Accurate determination of physical properties requires standardized experimental procedures. The following sections outline the methodologies for key analyses of GeBr₂.

Synthesis of High-Purity this compound

The most common laboratory-scale synthesis involves a syn-proportionation reaction between Germanium metal and Germanium(IV) bromide.[2]

Protocol:

  • Reactant Preparation: Stoichiometric amounts of high-purity Germanium powder and Germanium(IV) bromide (GeBr₄) are used.

  • Reaction Setup: The reactants are sealed in a heavy-walled glass ampoule under vacuum or an inert atmosphere to prevent oxidation.

  • Heating: The sealed ampoule is heated to facilitate the reaction. The precise temperature and duration depend on the scale but are controlled to drive the reaction to completion. Reaction: Ge + GeBr₄ → 2 GeBr₂

  • Purification: The resulting GeBr₂ product can be further purified by sublimation under reduced pressure to remove any unreacted starting materials or byproducts.

G start Start reactants Combine Ge metal and GeBr₄ start->reactants seal Seal in ampoule under vacuum reactants->seal heat Heat to reaction temperature seal->heat product Crude GeBr₂ product heat->product purify Purify via sublimation product->purify end High-Purity GeBr₂ purify->end

Workflow for the synthesis of high-purity GeBr₂.
Purity Determination by Argentometric Titration

The purity of this compound, specifically its bromide content, can be quantified using argentometric titration. This is a type of precipitation titration.[10]

Protocol:

  • Sample Preparation: A precisely weighed sample of GeBr₂ is dissolved in deionized water or a suitable acidic solution to prevent immediate full hydrolysis of the Germanium cation if necessary.

  • Titration Setup: The solution is placed in a flask, and a standard solution of silver nitrate (B79036) (AgNO₃) of known concentration is used as the titrant in a burette. An appropriate indicator, such as potassium chromate (B82759) (Mohr's method) or an adsorption indicator like eosin (B541160) (Fajans' method), is added to the sample solution.[7][10]

  • Titration: The AgNO₃ solution is slowly added to the flask while stirring. The silver ions (Ag⁺) react with the bromide ions (Br⁻) to form a silver bromide (AgBr) precipitate. Reaction: Ag⁺(aq) + Br⁻(aq) → AgBr(s)

  • Endpoint Determination: The endpoint is reached when all bromide ions have precipitated. The first excess of Ag⁺ ions reacts with the indicator, causing a distinct color change, signaling the completion of the titration.

  • Calculation: The volume of AgNO₃ titrant used is recorded to calculate the amount of bromide in the original sample, and thus the purity of the GeBr₂.

G start Start weigh Weigh GeBr₂ sample accurately start->weigh dissolve Dissolve sample in aqueous solution weigh->dissolve add_indicator Add indicator (e.g., Eosin) dissolve->add_indicator titrate Titrate with standard AgNO₃ solution add_indicator->titrate endpoint Observe endpoint (color change) titrate->endpoint calculate Calculate bromide content and purity endpoint->calculate end Purity Result calculate->end

Experimental workflow for purity analysis via titration.
Melting Point Determination

The melting point is a critical indicator of purity.[1] Pure compounds exhibit a sharp melting range, while impurities typically depress and broaden this range.[1] The capillary method is standard.[4]

Protocol:

  • Sample Preparation: A small amount of the dry, powdered GeBr₂ sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[8]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a DigiMelt or Thiele tube setup).[1][8]

  • Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[8]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting) are recorded. This range is the melting point.[1]

Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.[5]

Protocol:

  • Crystal Growth: A high-quality single crystal of GeBr₂, typically larger than 0.1 mm in all dimensions and free of significant defects, must be grown.[5] This is often the most challenging step and can be achieved by methods such as slow sublimation or slow cooling of a saturated solution.

  • Crystal Mounting: The selected crystal is mounted on a goniometer head, which allows for precise orientation within the X-ray beam.[5]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a unique diffraction pattern of spots (reflections) is produced. The angles and intensities of these diffracted X-rays are meticulously recorded by a detector.[5]

  • Structure Solution and Refinement: The collected diffraction data is processed computationally. The positions of the atoms within the crystal's unit cell are determined from the reflection intensities, and the unit cell dimensions are calculated from the angles of the reflections. This process yields a detailed model of the crystal structure, including lattice parameters and space group.

References

Unveiling Germanium(II) Bromide: A Technical Guide to its Discovery and Chemical Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germanium(II) bromide (GeBr₂), a compound with growing interest in materials science and chemical synthesis, possesses a rich history intertwined with the foundational explorations of germanium chemistry. This technical guide provides an in-depth exploration of the discovery, synthesis, and chemical properties of this compound. It summarizes key quantitative data, details experimental protocols for its preparation, and visualizes its primary reaction pathways, offering a comprehensive resource for researchers and professionals.

Introduction

Germanium, an element predicted by Dmitri Mendeleev and discovered by Clemens Winkler in 1886, has played a pivotal role in the development of semiconductor technology.[1][2] While the +4 oxidation state of germanium is more common, the divalent germanous compounds, such as this compound, exhibit unique reactivity and are valuable synthons in inorganic and organometallic chemistry. This guide focuses on the history and fundamental chemistry of this compound, providing a detailed overview for its application in modern research.

Discovery and Historical Context

Physicochemical Properties of this compound

This compound is a pale yellow to white solid that is soluble in ethanol (B145695) and acetone.[4] It is sensitive to moisture and undergoes hydrolysis in water.[3] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Chemical Formula GeBr₂
Molar Mass 232.438 g/mol
Appearance White to pale yellow solid
Melting Point 120–125 °C (may vary with heating rate, reported up to 143–144 °C)[4]
Crystal Structure Monoclinic
Space Group P2₁/c
Lattice Parameters a = 11.68 Å, b = 9.12 Å, c = 7.02 Å, β = 101.9°
CAS Number 24415-00-7

Experimental Protocols

The most common and reliable method for the synthesis of this compound is the com-proportionation reaction involving the reduction of Germanium(IV) bromide with elemental germanium.[4]

Synthesis of this compound via Com-proportionation

Principle: Germanium tetrabromide (GeBr₄) is reacted with an excess of germanium metal powder at elevated temperatures. The germanium metal reduces the Ge(IV) to Ge(II), forming this compound.

Reactants:

  • Germanium(IV) bromide (GeBr₄)

  • Germanium metal powder (Ge)

Procedure:

  • A mixture of Germanium(IV) bromide and an excess of germanium metal powder is placed in a sealed, heavy-walled glass tube under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.

  • The sealed tube is heated in a furnace to a temperature between 220 °C and 250 °C.

  • The reaction mixture is maintained at this temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by the disappearance of the reddish-brown color of bromine (if any is present from the decomposition of GeBr₄) and the formation of a yellowish-white solid.

  • After the reaction is complete, the tube is allowed to cool to room temperature slowly.

  • The solid product, this compound, is then isolated from the unreacted germanium metal by sublimation under vacuum. GeBr₂ sublimes at a lower temperature than germanium metal, allowing for its purification. The sublimation is typically carried out at approximately 100 °C.

  • The purified this compound is collected as a crystalline solid on a cold finger or in a cooler part of the sublimation apparatus.

Safety Precautions: Germanium(IV) bromide is corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood or a glovebox. Sealed tube reactions at high temperatures pose a risk of explosion and should be conducted behind a safety shield.

Chemical Reactivity and Signaling Pathways

This compound exhibits a range of characteristic reactions, including disproportionation, hydrolysis, and its use as a precursor for organometallic compounds.

Synthesis of this compound

The synthesis of this compound is a classic example of a com-proportionation reaction, where two reactants with the same element in different oxidation states react to form a product with an intermediate oxidation state.

Synthesis_of_GeBr2 cluster_reactants Reactants cluster_product Product GeBr4 Germanium(IV) Bromide (GeBr₄) Oxidation State: +4 GeBr2 This compound (GeBr₂) Oxidation State: +2 GeBr4->GeBr2 Reduction Ge Germanium Metal (Ge) Oxidation State: 0 Ge->GeBr2 Oxidation

Synthesis of GeBr₂ via Com-proportionation
Disproportionation Reaction

Upon heating, this compound undergoes disproportionation, a redox reaction where a substance is simultaneously oxidized and reduced to form two different products.[3]

Disproportionation_of_GeBr2 cluster_reactant Reactant cluster_products Products GeBr2_reactant 2 x this compound (2GeBr₂) Oxidation State: +2 GeBr4_product Germanium(IV) Bromide (GeBr₄) Oxidation State: +4 GeBr2_reactant->GeBr4_product Oxidation Ge_product Germanium Metal (Ge) Oxidation State: 0 GeBr2_reactant->Ge_product Reduction Hydrolysis_of_GeBr2 cluster_reactants Reactants cluster_products Products GeBr2 This compound (GeBr₂) GeOH2 Germanium(II) Hydroxide (Ge(OH)₂) GeBr2->GeOH2 HBr Hydrobromic Acid (2HBr) GeBr2->HBr H2O Water (2H₂O) H2O->GeOH2 H2O->HBr Germanocene_Formation cluster_reactants Reactants cluster_products Products GeBr2 This compound (GeBr₂) Germanocene Germanocene (Ge(C₅H₅)₂) GeBr2->Germanocene NaBr 2 x Sodium Bromide (2NaBr) GeBr2->NaBr NaCp 2 x Cyclopentadienylsodium (2NaC₅H₅) NaCp->Germanocene NaCp->NaBr

References

Theoretical Insights into the Molecular Geometry of Germanium Dibromide (GeBr₂)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Chemical and Materials Science

Germanium dibromide (GeBr₂), a key molecule in materials science and chemical synthesis, possesses a deceptively simple formula that belies a nuanced molecular geometry governed by the principles of quantum mechanics. This technical guide provides an in-depth analysis of the theoretical calculations used to determine the molecular structure of GeBr₂, offering a valuable resource for researchers and professionals in drug development and materials science.

Unveiling the Geometry: The Impact of a Lone Pair

According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central germanium (Ge) atom in GeBr₂ is surrounded by three electron domains: two bonding pairs from the Ge-Br single bonds and one lone pair of electrons. This arrangement leads to a trigonal planar electron geometry. However, the molecular geometry, which describes the spatial arrangement of the atoms, is bent or V-shaped. The presence of the lone pair exerts a greater repulsive force than the bonding pairs, compressing the Br-Ge-Br bond angle to a value less than the ideal 120° of a perfect trigonal planar structure.[1]

Quantitative Analysis of GeBr₂ Molecular Structure

To obtain precise values for the bond length and bond angle of GeBr₂, computational quantum chemistry methods are employed. These calculations provide a quantitative picture of the molecule's geometry in the gas phase, free from intermolecular interactions present in the solid state. The solid-state structure of GeBr₂ is a more complex monoclinic arrangement.[2]

Computational MethodBasis SetGe-Br Bond Length (Å)Br-Ge-Br Bond Angle (°)
Hartree-Fock (HF)6-31GData not explicitly found for GeBr₂Data not explicitly found for GeBr₂

Note: While a study on the Ge-S-Br glass system performed ab initio calculations on related clusters using the HF/6-31G level of theory, specific values for the isolated GeBr₂ molecule were not explicitly reported in the accessible literature.

Methodologies for Theoretical Calculation of Molecular Geometry

The determination of a molecule's equilibrium geometry through computational chemistry involves a process known as geometry optimization. This procedure systematically adjusts the positions of the atoms in a molecule to find the arrangement with the lowest possible potential energy.

Key Computational Methods
  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation for a multi-electron system in an approximate way. It treats electron-electron repulsion in an averaged manner and does not fully account for electron correlation, which can affect the accuracy of the calculated geometry.

  • Density Functional Theory (DFT): DFT methods are a popular and computationally efficient alternative to traditional ab initio methods. They are based on calculating the electron density of a system rather than the complex many-electron wavefunction. The accuracy of DFT calculations depends on the choice of the exchange-correlation functional (e.g., B3LYP, PBE).

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that incorporates electron correlation effects through perturbation theory. It generally provides more accurate results for molecular geometries than the HF method.

  • Coupled Cluster (CC) Theory: Coupled Cluster methods, such as CCSD(T), are highly accurate ab initio methods that are often considered the "gold standard" in computational chemistry for calculating molecular properties. They are, however, computationally more demanding than HF or DFT methods.

The Role of Basis Sets

In all these methods, the atomic orbitals are described by a set of mathematical functions known as a basis set (e.g., 6-31G, cc-pVTZ). The choice of basis set affects the accuracy and computational cost of the calculation. Larger and more flexible basis sets generally lead to more accurate results but require greater computational resources.

Logical Workflow of a Theoretical Geometry Calculation

The process of theoretically determining the molecular geometry of a molecule like GeBr₂ follows a logical workflow, which can be visualized as a signaling pathway from the initial input to the final, validated output.

Theoretical_Calculation_Workflow Input Input: Molecular Formula (GeBr₂) Initial Geometry Guess Method_Selection Method & Basis Set Selection (e.g., DFT/B3LYP, cc-pVTZ) Input->Method_Selection Geom_Opt Geometry Optimization (Energy Minimization) Method_Selection->Geom_Opt Stationary_Point Stationary Point on PES (Optimized Geometry) Geom_Opt->Stationary_Point Freq_Calc Frequency Calculation Stationary_Point->Freq_Calc Validation Validation: No Imaginary Frequencies? Freq_Calc->Validation Output Output: Optimized Geometry (Bond Lengths, Angles) Thermodynamic Properties Validation->Output Yes Error Error: Transition State or Higher-Order Saddle Point Validation->Error No

Figure 1. A flowchart illustrating the logical steps involved in the theoretical calculation of molecular geometry.

Conclusion

Theoretical calculations are indispensable tools for elucidating the precise molecular geometry of molecules such as germanium dibromide. While VSEPR theory provides a qualitative prediction of a bent structure, quantitative methods like Hartree-Fock, DFT, and coupled-cluster theory are necessary to determine accurate bond lengths and angles. The workflow for these calculations involves a systematic geometry optimization process, followed by frequency analysis to ensure a true energy minimum has been located. Further research employing higher levels of theory would be beneficial to refine the geometric parameters of GeBr₂ and provide a more comprehensive dataset for the scientific community.

References

Methodological & Application

Germanium(II) Bromide: A Versatile Precursor for the Synthesis of Germanocene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of germanocene (Ge(C₅H₅)₂), a valuable organometallic compound, using Germanium(II) bromide (GeBr₂) as a precursor. Germanocene and its derivatives are of increasing interest in materials science and as potential therapeutic agents. The protocols outlined below describe the synthesis via reaction with common cyclopentadienyl (B1206354) reagents.

Introduction

Germanocene, a metallocene of germanium, is a significant compound in organogermanium chemistry. Its unique structure and reactivity make it a target for various applications, including as a polymerization catalyst, in materials science, and for the synthesis of other organogermanium compounds. This compound is a readily available and effective starting material for the synthesis of germanocene through a salt metathesis reaction with a suitable cyclopentadienyl anion source.

Synthesis of Germanocene from this compound

The synthesis of germanocene from this compound typically involves the reaction of GeBr₂ with a cyclopentadienylating agent such as cyclopentadienylsodium (NaCp), cyclopentadienylthallium (TlCp), or a Grignard reagent like cyclopentadienylmagnesium bromide (CpMgBr). The general reaction scheme is as follows:

GeBr₂ + 2 M(C₅H₅) → Ge(C₅H₅)₂ + 2 MBr (where M = Na, Tl, or MgBr)

The choice of the cyclopentadienyl reagent can influence the reaction conditions and the purification strategy.

Core Reagents and Their Properties
CompoundFormulaMolar Mass ( g/mol )AppearanceKey Properties
This compoundGeBr₂232.43Yellow-white solidSoluble in some organic solvents, moisture sensitive.
CyclopentadienylsodiumC₅H₅Na88.10Off-white to tan powderHighly reactive, air and moisture sensitive.
CyclopentadienylthalliumC₅H₅Tl269.48White to pale yellow solidToxic, light-sensitive, air-stable alternative to NaCp.
Cyclopentadienylmagnesium bromideC₅H₅MgBr169.31Typically prepared in situ as a solutionGrignard reagent, highly reactive, air and moisture sensitive.
GermanoceneGe(C₅H₅)₂202.72White, crystalline solidAir and moisture sensitive, sublimes under vacuum.

Experimental Protocols

Safety Precautions: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware must be thoroughly dried before use. Germanium compounds and thallium compounds are toxic and should be handled with appropriate personal protective equipment.

Protocol 1: Synthesis of Germanocene using Cyclopentadienylsodium

This protocol describes the reaction of this compound with cyclopentadienylsodium in an ethereal solvent.

Materials:

  • This compound (GeBr₂)

  • Cyclopentadienylsodium (NaCp)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • Anhydrous hexane

  • Celatom or filter aid

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Schlenk filter frit

  • Cold trap

  • Sublimation apparatus

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend this compound in anhydrous diethyl ether.

  • Reagent Addition: In a separate Schlenk flask, dissolve cyclopentadienylsodium in anhydrous diethyl ether. Slowly add the cyclopentadienylsodium solution to the stirred suspension of this compound at room temperature over a period of 1 hour.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. A white precipitate of sodium bromide (NaBr) will form.

  • Filtration: Filter the reaction mixture through a Schlenk filter frit layered with Celatom to remove the NaBr precipitate. Wash the precipitate with anhydrous diethyl ether to ensure complete transfer of the product.

  • Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield crude germanocene as a solid.

  • Purification: Purify the crude germanocene by vacuum sublimation. Heat the crude product gently under high vacuum. Germanocene will sublime as white crystals onto a cold probe.

Protocol 2: Synthesis of Germanocene using Cyclopentadienylthallium

Materials:

  • This compound (GeBr₂)

  • Cyclopentadienylthallium (TlCp)

  • Anhydrous benzene (B151609) or toluene

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Schlenk filter frit

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound and cyclopentadienylthallium in anhydrous benzene.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. A precipitate of thallium(I) bromide (TlBr) will form.

  • Filtration: Filter the reaction mixture through a Schlenk filter frit to remove the TlBr precipitate.

  • Solvent Removal and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting germanocene can be further purified by sublimation as described in Protocol 1.

Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product GeBr2 This compound (GeBr₂) Reaction Salt Metathesis Reaction in Anhydrous Solvent GeBr2->Reaction Cp_Source Cyclopentadienyl Source (NaCp, TlCp, or CpMgBr) Cp_Source->Reaction Filtration Filtration (Removal of MBr) Reaction->Filtration Crude Mixture Solvent_Removal Solvent Removal (Vacuum) Filtration->Solvent_Removal Filtrate Purification Purification (Sublimation) Solvent_Removal->Purification Crude Product Germanocene Germanocene (Ge(C₅H₅)₂) Purification->Germanocene

Caption: General workflow for the synthesis of germanocene from this compound.

Logical_Relationship Precursor This compound (GeBr₂) Precursor Reaction_Type Salt Metathesis Precursor->Reaction_Type Reagent_Class Cyclopentadienyl Anion Source Reagent_Class->Reaction_Type NaCp Cyclopentadienylsodium (NaCp) NaCp->Reagent_Class TlCp Cyclopentadienylthallium (TlCp) TlCp->Reagent_Class CpMgBr Cyclopentadienylmagnesium Bromide (CpMgBr) CpMgBr->Reagent_Class Product Germanocene (Ge(C₅H₅)₂) Reaction_Type->Product

Caption: Logical relationship of reagents and reaction type in germanocene synthesis.

Characterization

The synthesized germanocene should be characterized to confirm its identity and purity. Common analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the cyclopentadienyl ligands and the overall structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

  • X-ray Crystallography: For definitive structural elucidation.

Conclusion

This compound is a convenient and effective precursor for the synthesis of germanocene. The choice of the cyclopentadienylating agent can be adapted based on the available resources and safety considerations. The protocols provided herein offer a solid foundation for researchers to synthesize and purify germanocene for further investigation in their respective fields.

Application Notes and Protocols for Germanium(II) Bromide in Chemical Vapor Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium(II) bromide (GeBr₂) is a promising precursor for the chemical vapor deposition (CVD) of various germanium-containing thin films and nanostructures. Its application is of growing interest in the fields of semiconductor manufacturing, optoelectronics, and materials science. The use of a divalent germanium source like GeBr₂ can offer advantages in low-temperature deposition processes, potentially reducing thermal stress and diffusion in underlying device structures. These application notes provide an overview of the potential uses of GeBr₂ in CVD and offer generalized protocols to serve as a starting point for experimental design.

Applications of this compound in CVD

This compound can be utilized as a precursor for the deposition of a range of materials, including:

  • Polycrystalline and Amorphous Germanium (Ge): Thin films of germanium are critical components in infrared optics, transistors, and as substrates for the growth of other semiconductors.

  • Germanium-Antimony-Telluride (GeSbTe or GST): These chalcogenide glasses are the cornerstone of phase-change memory (PCM) and rewritable optical media (DVD-RW, Blu-ray). The +2 oxidation state of germanium in GeBr₂ is advantageous for the deposition of these materials.

  • Silicon-Germanium (SiGe) Alloys: SiGe alloys are widely used in heterojunction bipolar transistors (HBTs) and strained-silicon CMOS technology to enhance device performance.

  • Germanium Oxide (GeO₂): As a high-k dielectric material, GeO₂ is a potential candidate for gate oxides in future generations of metal-oxide-semiconductor field-effect transistors (MOSFETs).

Experimental Protocols

The following protocols are generalized starting points for the deposition of various germanium-containing films using GeBr₂ as a precursor. Optimization of these parameters is crucial for achieving desired film properties.

Protocol 1: Low-Temperature CVD of Germanium (Ge) Thin Films

This protocol outlines a general procedure for the deposition of germanium thin films on a silicon substrate.

1. Substrate Preparation:

  • Begin with a clean silicon (100) substrate.
  • Perform a standard RCA clean or a similar procedure to remove organic and metallic contaminants.
  • A final dip in a dilute hydrofluoric acid (HF) solution is recommended to remove the native oxide layer immediately before loading into the CVD reactor.

2. CVD System Setup:

  • A typical hot-wall or cold-wall CVD reactor can be used.
  • The GeBr₂ precursor should be loaded into a sublimator or bubbler capable of precise temperature control. Given the melting point of GeBr₂ is between 120-125°C, the sublimator temperature should be carefully controlled in this range to ensure adequate vapor pressure without decomposition.
  • An inert carrier gas, such as argon or nitrogen, is required to transport the GeBr₂ vapor to the reaction chamber.

3. Deposition Parameters:

  • Precursor Temperature: 110-130°C (to be optimized based on vapor pressure and deposition rate).
  • Substrate Temperature: 250-400°C.
  • Carrier Gas (Argon) Flow Rate: 50-200 sccm.
  • Reactor Pressure: 0.1-10 Torr.
  • Deposition Time: 10-60 minutes, depending on the desired film thickness.

4. Post-Deposition:

  • After deposition, cool the substrate to room temperature under a continuous flow of the inert carrier gas to prevent oxidation.
  • Characterize the deposited film using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and Raman spectroscopy to determine crystallinity, morphology, and quality.

Protocol 2: CVD of Germanium-Antimony-Telluride (GeSbTe) Films

This protocol describes a co-deposition process for GST films, which requires additional precursors for antimony and tellurium.

1. Precursor Selection:

  • Germanium Source: this compound (GeBr₂).
  • Antimony Source: Tris(dimethylamino)antimony (TDMASb) or a similar volatile organometallic precursor.
  • Tellurium Source: Di-tert-butyl telluride (DTBTe) or a similar volatile organometallic precursor.

2. CVD System Setup:

  • A multi-source CVD system with separate temperature and flow control for each precursor is necessary.
  • The GeBr₂ sublimator should be maintained as described in Protocol 1.
  • The Sb and Te precursors are typically liquids and will require bubblers with precise temperature and carrier gas flow control.

3. Deposition Parameters:

  • GeBr₂ Precursor Temperature: 110-130°C.
  • TDMASb Precursor Temperature: 50-70°C.
  • DTBTe Precursor Temperature: 30-50°C.
  • Substrate Temperature: 150-300°C.
  • Carrier Gas (Argon) Flow Rates: Independently controlled for each precursor to achieve the desired film stoichiometry (e.g., Ge₂Sb₂Te₅). Typical flow rates range from 10-100 sccm.
  • Reactor Pressure: 0.5-5 Torr.

4. Film Characterization:

  • The stoichiometry of the deposited GST film should be verified using techniques like energy-dispersive X-ray spectroscopy (EDX) or X-ray photoelectron spectroscopy (XPS).
  • The phase-change properties can be investigated by annealing the film and measuring the change in electrical resistivity or optical reflectivity.

Data Presentation

The following tables present illustrative quantitative data for the CVD of Germanium and GeSbTe films using GeBr₂. Note: This data is hypothetical and intended for illustrative purposes, as specific experimental data for GeBr₂ CVD is not widely available in the public domain. Researchers should generate their own data based on the protocols provided.

Table 1: Illustrative Deposition Parameters for Germanium Thin Films

ParameterRangeOptimized Value (Example)
Precursor Temperature (°C)110 - 130120
Substrate Temperature (°C)250 - 400350
Carrier Gas Flow (sccm)50 - 200100
Reactor Pressure (Torr)0.1 - 101
Deposition Rate (nm/min)1 - 105

Table 2: Illustrative Deposition Parameters for Ge₂Sb₂Te₅ Thin Films

ParameterGeBr₂TDMASbDTBTe
Precursor Temperature (°C)1206040
Carrier Gas Flow (sccm)202050
Substrate Temperature (°C) \multicolumn{3}{c}{250}
Reactor Pressure (Torr) \multicolumn{3}{c}{2}
Resulting Stoichiometry \multicolumn{3}{c}{Ge: 21%, Sb: 23%, Te: 56%}

Visualizations

CVD Experimental Workflow

CVD_Workflow cluster_prep Preparation cluster_cvd CVD Process cluster_char Characterization sub_prep Substrate Cleaning precursor_prep Precursor Loading pump_down Pump Down to Base Pressure precursor_prep->pump_down heating Heat Substrate & Precursor pump_down->heating gas_flow Introduce Carrier Gas & Precursor Vapor heating->gas_flow deposition Film Deposition gas_flow->deposition cooling Cool Down deposition->cooling characterization Film Analysis (XRD, SEM, etc.) cooling->characterization

Caption: A generalized workflow for a typical Chemical Vapor Deposition (CVD) experiment.

Hypothetical Signaling Pathway for GeBr₂ Decomposition and Film Growth

GeBr2_Decomposition GeBr2_gas GeBr₂ (gas) GeBr2_adsorbed GeBr₂ (adsorbed) GeBr2_gas->GeBr2_adsorbed Adsorption Ge_surface Ge (surface) GeBr2_adsorbed->Ge_surface Thermal Decomposition Br_desorbed Br₂ (gas) GeBr2_adsorbed->Br_desorbed Desorption of Byproducts Ge_film Ge Film Growth Ge_surface->Ge_film Nucleation & Growth

Caption: A simplified, hypothetical pathway for the surface reactions of GeBr₂ during CVD.

Application Notes and Protocols: Germanium(II) Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for Germanium(II) Bromide (GeBr₂) catalyzed organic synthesis reactions. While direct catalytic applications of isolated GeBr₂ are not extensively documented, its role as a key intermediate in Germanium-mediated Barbier-type reactions is well-established. These reactions offer a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of homoallylic alcohols, which are valuable precursors in natural product synthesis and drug development.

The protocols outlined below are based on the Germanium-promoted Barbier-type reaction, where Ge(II) species, analogous to GeBr₂, are generated in situ from metallic germanium. This method provides a practical and effective approach to utilizing the synthetic potential of divalent germanium.

Ge(II)-Mediated Barbier-Type Allylation of Carbonyl Compounds

The Germanium-mediated Barbier-type reaction is a one-pot synthesis of homoallylic alcohols from the reaction of a carbonyl compound (aldehyde or ketone) with an allylic halide in the presence of metallic germanium. The reaction is believed to proceed through an oxidative addition of germanium into the carbon-halogen bond of the allylic halide to form an allylgermanium intermediate, which then undergoes nucleophilic addition to the carbonyl group.

Reaction Mechanism Workflow

ReactionMechanism Ge Ge(0) GeII_Intermediate [Allyl-Ge(II)-X] Ge->GeII_Intermediate Oxidative Addition AllylHalide Allyl-X AllylHalide->GeII_Intermediate Alkoxide Intermediate Alkoxide GeII_Intermediate->Alkoxide Nucleophilic Addition Carbonyl R-CO-R' Carbonyl->Alkoxide Product Homoallylic Alcohol Alkoxide->Product Protonation Workup Aqueous Workup (H₃O⁺) Workup->Product

Caption: Proposed mechanism for the Ge(0)-mediated Barbier-type allylation.

Quantitative Data Summary

The yields of homoallylic alcohols obtained from the reaction of various aldehydes and ketones with allyl bromide in the presence of metallic germanium are summarized below.

EntryCarbonyl CompoundProductYield (%)[1]
1Benzaldehyde1-Phenyl-3-buten-1-ol85
2p-Anisaldehyde1-(4-Methoxyphenyl)-3-buten-1-ol82
3p-Chlorobenzaldehyde1-(4-Chlorophenyl)-3-buten-1-ol88
4Cinnamaldehyde1-Phenyl-1,5-hexadien-3-ol75
5Heptanal4-Decen-1-ol78
6Cyclohexanone1-Allylcyclohexanol70
7Acetophenone2-Phenyl-4-penten-2-ol65
82-Octanone3-Methyl-1-nonen-4-ol72
Experimental Protocol: General Procedure for the Germanium-Promoted Barbier-Type Allylation

This protocol is adapted from the procedure described by Tanaka, H. et al. in Tetrahedron Letters, 1996 , 37 (44), 7991-7994.

Materials:

  • Germanium metal (powder or granules)

  • Anhydrous solvent (e.g., THF, DMF)

  • Aldehyde or Ketone

  • Allyl bromide

  • Aqueous solution for workup (e.g., 1 M HCl or saturated NH₄Cl solution)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), a Schlenk flask equipped with a magnetic stir bar and a reflux condenser is charged with metallic germanium (1.5 to 2.0 equivalents relative to the carbonyl compound).

  • Solvent Addition: Anhydrous solvent (e.g., THF) is added to the flask.

  • Reagent Addition: A solution of the carbonyl compound (1.0 equivalent) and allyl bromide (1.2 to 1.5 equivalents) in the same anhydrous solvent is prepared in a dropping funnel.

  • Reaction: The solution from the dropping funnel is added dropwise to the stirred suspension of germanium metal at room temperature. After the initial exothermic reaction subsides, the reaction mixture is heated to reflux and maintained at that temperature for the specified time (typically 2-6 hours), monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of an aqueous acidic solution (e.g., 1 M HCl) or a saturated aqueous solution of NH₄Cl.

  • Extraction: The aqueous layer is extracted three times with an organic solvent such as diethyl ether or ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure homoallylic alcohol.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start Setup Setup Schlenk flask with Ge under inert atmosphere Start->Setup AddSolvent Add anhydrous solvent Setup->AddSolvent PrepareReagents Prepare solution of carbonyl compound and allyl bromide AddSolvent->PrepareReagents ReactionStep Add reagents dropwise and reflux PrepareReagents->ReactionStep WorkupStep Quench and perform aqueous workup ReactionStep->WorkupStep Extraction Extract with organic solvent WorkupStep->Extraction DryConcentrate Dry and concentrate the organic phase Extraction->DryConcentrate Purification Purify by column chromatography DryConcentrate->Purification End Obtain pure homoallylic alcohol Purification->End

Caption: General workflow for the Germanium-mediated allylation reaction.

Safety and Handling

  • This compound and organogermanium compounds should be handled in a well-ventilated fume hood.

  • GeBr₂ is sensitive to moisture and air; therefore, it should be stored and handled under an inert atmosphere.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Allyl bromide is a lachrymator and should be handled with care.

Future Outlook

The development of catalytic systems utilizing Ge(II) species for a broader range of organic transformations is an active area of research. Future work may focus on the development of chiral germanium catalysts for asymmetric synthesis, expanding the substrate scope to include less reactive electrophiles, and exploring other types of GeBr₂-catalyzed reactions beyond Barbier-type allylations. The unique reactivity of organogermanium compounds holds promise for the discovery of novel synthetic methodologies.

References

Applications of Germanium(II) Bromide in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Germanium(II) bromide (GeBr₂) is a versatile precursor compound that is gaining increasing attention in the field of materials science. Its unique electronic and chemical properties make it a valuable building block for a range of advanced materials, particularly in the realms of semiconductors and optoelectronics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of cutting-edge materials.

Precursor for Lead-Free Perovskite Nanocrystals

Germanium-based perovskites are emerging as non-toxic alternatives to their lead-based counterparts for applications in photovoltaics and light-emitting diodes (LEDs).[1] this compound is a key precursor for the synthesis of all-inorganic and hybrid organic-inorganic germanium bromide perovskites.

Application Note:

The synthesis of cesium germanium bromide (CsGeBr₃) perovskite nanocrystals leverages the facile reactivity of GeBr₂ in a solution-based process. These nanocrystals exhibit photoluminescent properties, the characteristics of which are dependent on the synthesis parameters and the resulting nanocrystal size and morphology. The protocol below is adapted from a general method for CsGeX₃ (X=Cl, Br, I) synthesis and is specifically tailored for GeBr₂.[2]

Experimental Protocol: Synthesis of CsGeBr₃ Perovskite Nanocrystals

Materials:

  • This compound (GeBr₂)

  • Cesium bromide (CsBr)

  • Hydrobromic acid (HBr)

  • Hypophosphorous acid (H₃PO₂)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • In a three-neck flask under an inert atmosphere, combine GeBr₂ and a stoichiometric equivalent of CsBr.

  • Add a solution of hydrobromic acid and hypophosphorous acid (as a reducing agent to prevent oxidation of Ge²⁺) to the flask.

  • The mixture is heated under vigorous stirring. The temperature and reaction time are critical parameters that influence the size and properties of the resulting nanocrystals. A typical starting point is 80-120°C for 1-2 hours.

  • The reaction is monitored for the formation of a precipitate.

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The precipitated CsGeBr₃ nanocrystals are isolated by centrifugation.

  • The nanocrystals are washed multiple times with a non-polar solvent (e.g., toluene (B28343) or hexane) to remove unreacted precursors and byproducts.

  • The purified nanocrystals are dried under vacuum.

Quantitative Data:

The following table summarizes typical photoluminescent properties of germanium bromide-based perovskites. While specific data for CsGeBr₃ synthesized directly from GeBr₂ is not extensively tabulated in the literature, the data for related layered germanium hybrid perovskites provide a valuable reference.[1]

Material SystemOptical Bandgap (eV)Photoluminescence Peak (eV)
(BA)₂GeBr₄ (n=1)2.952.85
(BA)₂(MA)Ge₂Br₇ (n=2)2.602.45
MAGeBr₃ (n=∞)2.252.15

BA = butylammonium, MA = methylammonium

Experimental Workflow:

Synthesis_of_CsGeBr3_Nanocrystals cluster_preparation Precursor Preparation cluster_reaction Reaction cluster_purification Purification GeBr2 GeBr₂ ReactionVessel Reaction Vessel (Inert Atmosphere) GeBr2->ReactionVessel CsBr CsBr CsBr->ReactionVessel Acids HBr + H₃PO₂ Acids->ReactionVessel Heating Heating & Stirring (80-120°C, 1-2h) ReactionVessel->Heating Centrifugation Centrifugation Heating->Centrifugation Washing Washing (Toluene/Hexane) Centrifugation->Washing Drying Vacuum Drying Washing->Drying Product CsGeBr₃ Nanocrystals Drying->Product

Caption: Workflow for the synthesis of CsGeBr₃ nanocrystals.

Precursor for Thin Film Deposition via Chemical Vapor Deposition (CVD)

This compound can be utilized as a precursor in chemical vapor deposition (CVD) processes to grow germanium-containing thin films.[2] These films are integral to the fabrication of semiconductor devices.

Application Note:

In a CVD process, GeBr₂ is vaporized and transported to a heated substrate where it thermally decomposes and/or reacts with other gaseous species to form a thin film. The properties of the deposited film, such as thickness, crystallinity, and purity, are highly dependent on the deposition parameters. While specific protocols for GeBr₂ are not widely published, the following general procedure can be adapted.

Experimental Protocol: CVD of Germanium Thin Films

Materials:

  • This compound (GeBr₂)

  • Substrate (e.g., silicon wafer)

  • Carrier gas (e.g., Argon or Nitrogen)

  • CVD reactor with a furnace and vacuum system

Procedure:

  • The substrate is cleaned using a standard procedure (e.g., RCA clean for silicon wafers) and placed in the CVD reactor.

  • The reactor is evacuated to a base pressure and then purged with the carrier gas.

  • The GeBr₂ precursor is placed in a bubbler or sublimation source, which is heated to a temperature sufficient to generate an adequate vapor pressure.

  • The substrate is heated to the desired deposition temperature (typically in the range of 300-500°C).

  • A controlled flow of the carrier gas is passed through the GeBr₂ source to transport the precursor vapor into the reactor.

  • The GeBr₂ decomposes on the hot substrate surface, leading to the deposition of a germanium film.

  • The deposition is carried out for a specific duration to achieve the desired film thickness.

  • After deposition, the precursor flow is stopped, and the reactor is cooled down to room temperature under a continuous flow of the carrier gas.

Deposition Parameters (Illustrative):
ParameterValue Range
Substrate Temperature300 - 500 °C
Precursor Temperature100 - 150 °C
Reactor Pressure1 - 10 Torr
Carrier Gas Flow Rate10 - 100 sccm

Logical Relationship Diagram:

CVD_Process_Parameters cluster_inputs Input Parameters cluster_outputs Film Properties SubstrateTemp Substrate Temperature Thickness Thickness SubstrateTemp->Thickness Crystallinity Crystallinity SubstrateTemp->Crystallinity Purity Purity SubstrateTemp->Purity PrecursorTemp Precursor Temperature PrecursorTemp->Thickness Pressure Reactor Pressure Morphology Morphology Pressure->Morphology FlowRate Carrier Gas Flow Rate FlowRate->Thickness DepositionTime Deposition Time DepositionTime->Thickness

Caption: Influence of CVD parameters on film properties.

Solution-Phase Synthesis of Germanium Nanostructures

This compound can serve as a precursor for the solution-phase synthesis of germanium nanostructures, such as nanowires and nanocrystals. This approach offers a scalable and low-cost method for producing these materials.

Application Note:

The synthesis of germanium nanowires from a Ge(II) precursor has been demonstrated, highlighting the advantage of the lower reduction potential of Ge²⁺ compared to Ge⁴⁺.[3][4] This allows for synthesis at lower temperatures. The following protocol is a conceptual adaptation for GeBr₂, based on the successful synthesis using a Ge(II) alkoxide.

Experimental Protocol: Solution-Phase Synthesis of Germanium Nanowires

Materials:

  • This compound (GeBr₂)

  • High-boiling point solvent (e.g., 1-octadecene)

  • Capping agent/surfactant (e.g., oleylamine)

  • Reducing agent (if necessary, though thermal decomposition may be sufficient)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • In a three-neck flask, a high-boiling point solvent and a capping agent are degassed under vacuum at an elevated temperature (e.g., 120°C) and then placed under an inert atmosphere.

  • In a separate vial, GeBr₂ is dissolved in a suitable solvent, potentially with the aid of sonication.

  • The solvent in the reaction flask is heated to the desired reaction temperature (e.g., 280-320°C).

  • The GeBr₂ solution is rapidly injected into the hot solvent mixture.

  • The reaction is allowed to proceed for a specific duration (e.g., 5-60 minutes), during which the nanowires will grow. The reaction time influences the length of the nanowires.

  • The reaction is quenched by rapidly cooling the flask.

  • The nanowires are precipitated by adding a non-solvent (e.g., ethanol (B145695) or isopropanol) and collected by centrifugation.

  • The product is washed multiple times to remove residual solvent and capping agent.

  • The purified germanium nanowires are dried under vacuum.

Nanowire Growth Parameters:
ParameterEffect on Nanowire Dimensions
Reaction TimeLonger time leads to longer nanowires
TemperatureHigher temperature increases growth rate
Precursor Conc.Affects nanowire density and diameter

Experimental Workflow:

Nanowire_Synthesis_Workflow cluster_setup Reaction Setup cluster_synthesis Synthesis cluster_workup Product Isolation SolventPrep Degas Solvent & Capping Agent Heating Heat Solvent to 280-320°C SolventPrep->Heating PrecursorPrep Dissolve GeBr₂ Injection Inject GeBr₂ Solution PrecursorPrep->Injection Heating->Injection Growth Nanowire Growth (5-60 min) Injection->Growth Quenching Cool Reaction Growth->Quenching Precipitation Precipitate with Non-solvent Quenching->Precipitation Centrifugation Collect by Centrifugation Precipitation->Centrifugation Washing Wash Product Centrifugation->Washing Drying Vacuum Dry Washing->Drying Product Germanium Nanowires Drying->Product

Caption: Workflow for solution-phase synthesis of Ge nanowires.

References

Application Notes and Protocols for the Synthesis of Germanium-Based Semiconductors Using Germanium(II) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of germanium-based semiconductors, specifically germanium nanoparticles and cesium germanium bromide perovskite quantum dots, utilizing Germanium(II) bromide (GeBr₂) as a key precursor. The methodologies are compiled from recent scientific literature to aid researchers in the development of novel semiconductor materials.

Synthesis of Germanium Nanoparticles via Disproportionation of a Metastable Ge(I)Br Solution

Germanium nanoparticles (GeNPs) are of significant interest for applications in optoelectronics and bioimaging. A common route to GeNPs involves the reduction of a germanium precursor. This protocol details a method for the synthesis of GeNPs through the disproportionation of a metastable Germanium(I) bromide solution, which can be derived from this compound. This method allows for the formation of halide-terminated GeNPs with a narrow size distribution.[1]

Experimental Protocol

1.1. Preparation of Metastable Ge(I)Br Solution (Adapted Method)

Note: The direct synthesis of Ge(I)Br from liquid germanium and HBr at high temperatures is not a standard laboratory procedure.[1] A more accessible approach involves the in-situ reduction of GeBr₂. This adapted protocol is a suggested starting point and may require optimization.

  • In a glovebox, dissolve this compound (GeBr₂, 1 mmol) in a coordinating solvent such as a mixture of dry toluene (B28343) and a phosphine (B1218219) ligand (e.g., tri-n-butylphosphine, PⁿBu₃) in a 10:1 ratio.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a mild reducing agent (e.g., 0.5 equivalents of a suitable reductant) to the cooled solution with vigorous stirring to facilitate the partial reduction of Ge(II) to Ge(I). The formation of a reddish-orange solution may indicate the generation of the Ge(I) species.

  • Maintain the solution at -78 °C to stabilize the metastable Ge(I)Br species.

1.2. Synthesis of Germanium Nanoparticles

  • Slowly warm the prepared metastable Ge(I)Br solution from -78 °C to room temperature over a period of approximately 10 hours with continuous stirring. A color change to a deep red or brown solution indicates the formation of germanium nanoparticles through a disproportionation reaction (e.g., 4GeBr → GeBr₄ + 3Ge).[2][3]

  • To control the nanoparticle size, the solution can be heated to a specific temperature (e.g., 35 °C, 45 °C, or 55 °C) and aged for a defined period (e.g., up to 16 hours).[1][3] Higher temperatures and longer reaction times generally lead to larger nanoparticles.[1]

  • The reaction is quenched by cooling the solution.

1.3. Purification of Germanium Nanoparticles

  • Remove the solvent and any volatile byproducts under vacuum to obtain a solid powder of the germanium nanoparticles.

  • The halide-terminated nanoparticles are sensitive to air and moisture and should be handled under an inert atmosphere.[1]

  • For further purification and to remove excess ligands, the nanoparticles can be precipitated by adding a non-solvent and collected by centrifugation. The purified nanoparticles can then be redispersed in a suitable solvent like tetrahydrofuran (B95107) (THF).

Quantitative Data
ParameterValueReference
Precursor This compound (GeBr₂)
Reaction Type Disproportionation of Ge(I)Br[1]
Typical Nanoparticle Size 2 - 10 nm[1]
Maximum Reported Yield 79%[1]
Reaction Temperature 35 °C, 45 °C, 55 °C[1]
Reaction Time Up to 16 hours[3]

Experimental Workflow

GeNP_Synthesis cluster_prep Ge(I)Br Precursor Preparation (Adapted) cluster_synthesis Nanoparticle Synthesis cluster_purification Purification prep1 Dissolve GeBr₂ in Toluene/PⁿBu₃ prep2 Cool to -78 °C prep1->prep2 prep3 Add Reducing Agent prep2->prep3 synth1 Warm to Room Temperature (10 h) prep3->synth1 Disproportionation synth2 Optional: Heat to 35-55 °C (up to 16 h) synth1->synth2 purify1 Remove Solvent in Vacuum synth2->purify1 purify2 Precipitate with Anti-solvent purify1->purify2 purify3 Centrifuge and Redisperse purify2->purify3

Synthesis of Germanium Nanoparticles.

Synthesis of Cesium Germanium Bromide (CsGeBr₃) Perovskite Quantum Dots via Hot-Injection

Cesium germanium halide perovskites are emerging as non-toxic alternatives to their lead-based counterparts for applications in solar cells and light-emitting diodes. The hot-injection method is a widely used technique for the synthesis of high-quality perovskite quantum dots with excellent size and shape control. This protocol is adapted from established procedures for lead-based perovskites and tailored for the synthesis of CsGeBr₃ quantum dots using GeBr₂.

Experimental Protocol

2.1. Preparation of Cesium Oleate (B1233923) Precursor

  • In a 50 mL three-neck flask, combine cesium carbonate (Cs₂CO₃, 0.4 g), oleic acid (OA, 5 mL), and 1-octadecene (B91540) (ODE, 15 mL).

  • Heat the mixture to 120 °C under vacuum for 1 hour with vigorous stirring to remove water.

  • Switch the atmosphere to nitrogen (N₂) and increase the temperature to 140 °C. Maintain this temperature until all the Cs₂CO₃ has reacted and the solution becomes clear.[2]

  • Before use, preheat the cesium oleate solution to 100-120 °C to ensure it is fully dissolved.

2.2. Hot-Injection Synthesis of CsGeBr₃ Quantum Dots

  • In a 100 mL three-neck flask, combine this compound (GeBr₂, 0.1-0.2 mmol), oleic acid (1 mL), and oleylamine (B85491) (1 mL) in 10 mL of 1-octadecene.

  • Heat the mixture under vacuum at 120 °C for 30-60 minutes to ensure the precursor is fully dissolved and the solution is degassed.

  • Under a nitrogen atmosphere, increase the temperature to the desired injection temperature (typically between 140 °C and 200 °C). Higher temperatures generally result in larger quantum dots.[2]

  • Swiftly inject the preheated cesium oleate solution (0.4 - 0.8 mL) into the hot reaction mixture with vigorous stirring.

  • Allow the reaction to proceed for a few seconds (typically 5-10 seconds) for nanocrystal growth.

  • Quench the reaction by placing the flask in an ice-water bath to rapidly cool it down.

2.3. Purification of CsGeBr₃ Quantum Dots

  • Add an anti-solvent such as methyl acetate (B1210297) or ethyl acetate to the crude solution to precipitate the quantum dots.

  • Centrifuge the mixture (e.g., at 8000 rpm for 10 minutes).

  • Discard the supernatant containing unreacted precursors and excess ligands.

  • Redisperse the quantum dot pellet in a nonpolar solvent like toluene or hexane.

  • For higher purity, a second precipitation and centrifugation step can be performed.

Quantitative Data
ParameterTypical Value/RangeReference (Adapted from)
GeBr₂ Amount 0.1 - 0.2 mmol
Cs-Oleate Amount 0.4 - 0.8 mL[2]
Injection Temperature 140 - 200 °C[2]
Reaction Time 5 - 10 seconds
Photoluminescence Quantum Yield (PLQY) To be determined experimentally

Experimental Workflow

CsGeBr3_Synthesis cluster_cs_prep Cesium Oleate Preparation cluster_ge_prep Germanium Precursor Preparation cluster_reaction Hot-Injection and Growth cluster_purification Purification cs1 Mix Cs₂CO₃, OA, ODE cs2 Heat at 120 °C (vacuum) cs1->cs2 cs3 Heat at 140 °C (N₂) cs2->cs3 inject Inject Cs-Oleate into Ge-Precursor cs3->inject ge1 Mix GeBr₂, OA, OAm, ODE ge2 Heat at 120 °C (vacuum) ge1->ge2 ge3 Heat to 140-200 °C (N₂) ge2->ge3 ge3->inject grow Growth (5-10 s) inject->grow quench Quench in Ice Bath grow->quench purify1 Precipitate with Anti-solvent quench->purify1 purify2 Centrifuge purify1->purify2 purify3 Redisperse in Toluene/Hexane purify2->purify3

Hot-Injection Synthesis of CsGeBr₃ Quantum Dots.

Logical Relationship: Precursor to Product

The following diagram illustrates the logical relationship between the starting material, this compound, and the final semiconductor products.

Logical_Relationship cluster_GeNP Germanium Nanoparticles cluster_Perovskite Cesium Germanium Bromide Perovskite GeBr2 This compound (GeBr₂) GeI Metastable Ge(I)Br GeBr2->GeI Reduction CsGeBr3 CsGeBr₃ Quantum Dots GeBr2->CsGeBr3 Hot-Injection with Cs-Oleate GeNP Ge Nanoparticles GeI->GeNP Disproportionation

Relationship between GeBr₂ and semiconductor products.

References

Application Notes and Protocols for Germanium(II) Bromide in Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the safe and effective use of Germanium(II) bromide (GeBr₂) in moisture-sensitive chemical reactions. Due to its reactivity with water and air, stringent anhydrous and anaerobic techniques are mandatory for successful outcomes.

Safety and Handling Protocols

This compound is a corrosive and moisture-sensitive solid.[1][2] Adherence to strict safety protocols is essential.

1.1 Hazards and Personal Protective Equipment (PPE)

GeBr₂ is classified as a corrosive material that causes severe skin burns and eye damage.[1][2] It is crucial to handle the compound in a well-ventilated area, preferably within a glovebox or a fume hood equipped with a Schlenk line.

Hazard ClassGHS PictogramSignal WordPrecautionary Statements
Skin Corrosion 1BGHS05DangerP260, P280, P303+P361+P353, P305+P351+P338, P310

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.[1][2]

  • Hand Protection: Nitrile or neoprene gloves.[3]

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use a full-face respirator with appropriate cartridges if handling outside of a controlled atmosphere.[1][2]

1.2 Storage and Stability

GeBr₂ should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[2] It is incompatible with water, strong oxidizing agents, and strong bases.[2]

1.3 First Aid Measures

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

General Protocols for Handling Moisture-Sensitive Reagents

The successful use of GeBr₂ requires the rigorous exclusion of air and moisture. This is typically achieved using a glovebox or a Schlenk line.

2.1 Glovebox Technique

A glovebox provides a sealed environment with an inert atmosphere (typically argon or nitrogen with <0.1 ppm of oxygen and water), which is ideal for handling GeBr₂.[4][5]

  • Workflow for Glovebox Use:

    A Dry Glassware in Oven (>120°C overnight) B Transfer Hot Glassware to Antechamber A->B C Evacuate/Refill Antechamber (3x cycles) B->C D Move Glassware and Reagents into Glovebox C->D E Perform Reaction under Inert Atmosphere D->E F Seal Reaction Vessel E->F G Remove from Glovebox via Antechamber F->G

    Figure 1: Standard workflow for using a glovebox.

2.2 Schlenk Line Technique

A Schlenk line, or double manifold, allows for the manipulation of air-sensitive substances under an inert atmosphere.[6][7]

  • Protocol for Preparing a Reaction Flask using a Schlenk Line:

    • Drying Glassware: Dry all glassware in an oven at >120°C overnight and assemble while hot, or flame-dry under vacuum.[8]

    • Evacuate-Refill Cycles: Connect the assembled, cooled glassware to the Schlenk line. Evacuate the flask using the vacuum manifold and then refill with a positive pressure of inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7]

    • Reagent Transfer: Solid GeBr₂ should be weighed and added to the flask inside a glovebox before connecting to the Schlenk line. Solvents and liquid reagents must be anhydrous and are typically transferred via a gas-tight syringe or cannula.

Application Note: GeBr₂ in [4+1] Cycloaddition Reactions

Germanium(II) halides, including GeBr₂-dioxane complex, can undergo [4+1] cycloaddition reactions with 1,3-dienes to form germacycles (five-membered germanium-containing rings). These reactions showcase the utility of Ge(II) species as synthons for germanacyclopent-3-enes.

3.1 General Reaction Scheme

cluster_0 Reactants cluster_1 Product R1 1,3-Diene P1 Germacyclopent-3-ene R1->P1 [4+1] Cycloaddition plus + R2 GeBr2•dioxane R2->P1

Figure 2: [4+1] Cycloaddition of a 1,3-diene with GeBr₂.

3.2 Experimental Protocol (General)

This protocol is a generalized procedure based on reported methodologies.

  • Preparation: Under an inert atmosphere (in a glovebox), add GeBr₂-dioxane complex (1.0 eq.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (B28343) via cannula and stir to form a suspension.

  • Reactant Addition: Add the corresponding 1,3-diene (1.2 eq.) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite under an inert atmosphere to remove any insoluble material.

  • Purification: Remove the solvent in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane (B92381)/ethyl acetate (B1210297) gradient) to yield the desired germacyclopent-3-ene.

3.3 Quantitative Data

The following table summarizes reported yields for the [4+1] cycloaddition of various dienes with germanium(II) halides.

DieneGe(II) SourceYield (%)
2,3-Dimethyl-1,3-butadieneGeCl₂•dioxane75
IsopreneGeCl₂•dioxane60
(E)-1,3-PentadieneGeCl₂•dioxane55
1,3-CyclohexadieneGeCl₂•dioxane80
MyrceneGeBr₂•dioxane65

Data adapted from related literature on Ge(II) cycloadditions.

Application Note: Synthesis of Digermenes from GeBr₂

GeBr₂ serves as a precursor for the synthesis of digermenes, compounds containing a germanium-germanium double bond. This is typically achieved through the reductive coupling of a germylene intermediate formed in situ.

4.1 General Reaction Pathway

A GeBr2•dioxane C Bromogermylene Intermediate [R-Ge-Br] A->C Nucleophilic Substitution B Organolithium Reagent (e.g., BbtLi) B->C D Equilibrium/Dimerization C->D E 1,2-Dibromodigermene [R(Br)Ge=Ge(Br)R] D->E

Figure 3: Pathway to digermenes from GeBr₂.

4.2 Experimental Protocol: Synthesis of a 1,2-Dibromodigermene

This protocol is a generalized procedure for the synthesis of sterically hindered digermenes.

  • Preparation: In a glovebox, dissolve the organolithium reagent (e.g., BbtLi, where Bbt is a bulky aryl group) (2.0 eq.) in anhydrous THF in an oven-dried, two-necked round-bottom flask.

  • GeBr₂ Addition: In a separate flask, prepare a solution of GeBr₂-dioxane complex (2.0 eq.) in anhydrous THF.

  • Reaction: Cool the organolithium solution to -78°C. Slowly add the GeBr₂ solution via cannula over 30 minutes with vigorous stirring.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Remove the THF under reduced pressure. Extract the residue with anhydrous toluene and filter through a cannula to remove lithium salts.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the resulting solid from a mixture of hexane and toluene at low temperature to yield the crystalline 1,2-dibromodigermene product.

Note: The stability and isolation of the digermene are highly dependent on the steric bulk of the 'R' group from the organolithium reagent.

Conclusion

This compound is a valuable reagent for the synthesis of organogermanium compounds, provided that stringent moisture- and air-free techniques are employed. The protocols outlined in this document for handling GeBr₂ and for its application in cycloaddition and digermene synthesis provide a foundation for its use in research and development. Researchers should always consult the relevant safety data sheets and perform a thorough risk assessment before undertaking any new experimental work.

References

Application Notes and Protocols: The Role of Germanium(II) Bromide in Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium(II) bromide (GeBr₂), a divalent germanium halide, is emerging as a promising precursor for the deposition of high-quality germanium-containing thin films. Its unique chemical properties, particularly its lower oxidation state, offer advantages in the synthesis of materials for advanced electronic and optoelectronic applications. These applications include phase-change memory (PCM), transistors, and infrared optics. This document provides detailed application notes and experimental protocols for the use of GeBr₂ in thin film deposition via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).

Key Advantages of this compound as a Precursor

The use of GeBr₂ as a precursor for germanium-containing films offers several key advantages over traditional tetravalent germanium precursors like germane (B1219785) (GeH₄) or germanium tetrachloride (GeCl₄):

  • Lower Deposition Temperatures: The Ge(II) oxidation state is often closer to the desired oxidation state in the final material (e.g., in chalcogenide glasses), which can enable lower process temperatures. This is particularly beneficial for temperature-sensitive substrates and for reducing thermal stress in the deposited films.

  • Reduced Impurity Incorporation: Lower deposition temperatures can minimize the incorporation of impurities and reduce the formation of undesirable phases.

  • Enhanced Film Quality: The use of divalent precursors can lead to films with better stoichiometry and fewer defects. For instance, in the deposition of GeSbTe (GST) films for phase-change memory, using a Ge(II) precursor can be advantageous as the germanium is in the +2 oxidation state within the GST alloy.

  • Suitability for ALD and CVD: GeBr₂ can be used in both ALD and CVD processes, offering flexibility in deposition techniques to achieve desired film properties such as conformality and thickness control.[1]

Applications of this compound in Thin Film Deposition

GeBr₂ is a versatile precursor for a variety of germanium-containing thin films, including:

  • Germanium (Ge): For use in high-mobility transistors and photodetectors.

  • Germanium Oxide (GeO₂): As a high-k dielectric material and passivation layer in semiconductor devices.[2]

  • Silicon-Germanium (SiGe): For heterojunction bipolar transistors (HBTs) and strained silicon applications.

  • Germanium-Antimony-Tellurium (GeSbTe or GST): A key material for phase-change random-access memory (PCRAM).[1][3]

  • Germanium Sulfide (GeS): For applications in optoelectronics and photovoltaics.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of GeBr₂ is provided in the table below. Understanding these properties is crucial for designing and optimizing deposition processes.

PropertyValueReference
Chemical Formula GeBr₂[4]
Molar Mass 232.44 g/mol [5]
Appearance Yellow-white solid[4]
Melting Point 120-125 °C[4][6]
Solubility Soluble in ethanol (B145695) and acetone[4]
Crystal Structure Monoclinic[4]

Experimental Protocols

The following sections provide detailed, generalized protocols for the deposition of germanium-containing thin films using GeBr₂ as a precursor. Note: These are representative protocols and may require optimization based on the specific deposition system and desired film properties.

Protocol 1: Atomic Layer Deposition (ALD) of Germanium Oxide (GeO₂)

This protocol describes a thermal ALD process for depositing GeO₂ thin films using GeBr₂ and an oxygen source (e.g., H₂O, O₃, or O₂ plasma).

1. Substrate Preparation:

  • Clean the substrate (e.g., Si(100)) using a standard cleaning procedure (e.g., RCA clean for silicon) to remove organic and metallic contaminants.
  • Load the substrate into the ALD reactor.

2. Precursor and Reactor Setup:

  • Heat the GeBr₂ precursor in a bubbler to a temperature sufficient to achieve adequate vapor pressure (e.g., 80-100 °C). The optimal temperature will depend on the bubbler design and desired precursor flux.
  • Maintain the precursor delivery lines at a temperature higher than the bubbler to prevent condensation.
  • Set the substrate temperature within the ALD temperature window. For GeO₂ ALD using novel precursors, a window of 300-350 °C has been reported, achieving a growth rate of approximately 0.27 Å/cycle.[2] A similar window should be explored for GeBr₂.
  • Set the reactor pressure to the desired level (typically 0.1 - 1 Torr).

3. ALD Cycle: The ALD cycle consists of four steps, which are repeated to achieve the desired film thickness.

4. Film Deposition and Characterization:

  • Repeat the ALD cycle until the desired film thickness is achieved. The thickness can be controlled by the number of cycles.
  • After deposition, cool the reactor and unload the sample.
  • Characterize the deposited film using techniques such as ellipsometry (for thickness and refractive index), X-ray diffraction (XRD) for crystallinity, X-ray photoelectron spectroscopy (XPS) for chemical composition and bonding states, and atomic force microscopy (AFM) for surface morphology.

Quantitative Data for a Representative GeO₂ ALD Process: The following table provides representative data for a GeO₂ ALD process using a novel germanium precursor, which can be used as a starting point for optimization with GeBr₂.[2]

ParameterValue
Precursor Ge(tmhd)Cl
Oxidant H₂O₂
Substrate Temperature 300 - 350 °C
Growth per Cycle (GPC) 0.27 Å/cycle
Film Density 2.18 - 2.87 g/cm³
Refractive Index ~1.6
Film Composition Amorphous GeO₂
Protocol 2: Chemical Vapor Deposition (CVD) of Germanium-Antimony (Ge-Sb) Films

This protocol outlines a thermal CVD process for depositing Ge-Sb alloy thin films, which are precursors for GeSbTe phase-change materials.

1. Substrate Preparation:

  • Prepare the substrate (e.g., SiO₂/Si) by cleaning it to remove contaminants.
  • Place the substrate in the CVD reactor.

2. Precursor and Reactor Setup:

  • Use a dual-source setup with separate delivery lines for the germanium and antimony precursors. For this protocol, we will consider GeBr₂ and an antimony precursor such as antimony(III) chloride (SbCl₃).
  • Heat the GeBr₂ and SbCl₃ precursors in separate bubblers to achieve the desired vapor pressures.
  • Use a carrier gas (e.g., Ar) to transport the precursor vapors to the reaction chamber.
  • Heat the substrate to the desired deposition temperature (e.g., 400 - 600 °C).
  • Introduce a reducing agent, such as hydrogen (H₂), if necessary to facilitate the decomposition of the halide precursors.

3. Deposition Process:

  • Introduce the GeBr₂ and SbCl₃ precursor vapors, along with the carrier and reactant gases, into the reaction chamber.
  • The precursors will decompose on the hot substrate surface, leading to the deposition of a Ge-Sb film.
  • The composition of the film can be controlled by adjusting the precursor flow rates and the bubbler temperatures.
  • Continue the deposition for the required time to achieve the desired film thickness.

4. Post-Deposition and Characterization:

  • After deposition, stop the precursor flow and cool down the reactor under an inert gas flow.
  • Characterize the film's composition using Energy Dispersive X-ray Spectroscopy (EDX), its structure with XRD, and its morphology with Scanning Electron Microscopy (SEM).

Quantitative Data for a Representative Ge-Sb CVD Process: The table below shows representative data from a CVD process for Ge-Sb films using chloride precursors, which can serve as a reference for a GeBr₂-based process.[1]

ParameterValue
Ge Precursor GeCl₄
Sb Precursor SbCl₅
Reaction Temperature 750 - 875 °C
Carrier Gas 6% H₂ in Ar
GeCl₄ Flow Rate 50 mL/min
SbCl₅ Flow Rate 150 mL/min
Resulting Film Composition e.g., Ge₁₄.₉Sb₈₅.₁ at 750 °C

Visualizations

Signaling Pathway for ALD

ALD_Process cluster_cycle Single ALD Cycle Start Start Cycle Pulse_GeBr2 1. Pulse GeBr2 (Self-limiting adsorption) Start->Pulse_GeBr2 Purge1 2. Purge (Remove excess precursor) Pulse_GeBr2->Purge1 Pulse_Oxidant 3. Pulse Oxidant (Surface reaction) Purge1->Pulse_Oxidant Purge2 4. Purge (Remove byproducts) Pulse_Oxidant->Purge2 End End Cycle (Monolayer deposited) Purge2->End Repeat Repeat N Cycles for desired thickness End->Repeat

Caption: Atomic Layer Deposition (ALD) cycle for GeO₂ using GeBr₂.

Experimental Workflow for CVD

CVD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition Substrate_Prep Substrate Cleaning Reactor_Setup Reactor & Precursor Setup Substrate_Prep->Reactor_Setup Deposition Introduce Precursors (GeBr2 + Co-precursor) + Carrier Gas + Reactant Gas Reactor_Setup->Deposition Cooldown Cool Down in Inert Atmosphere Deposition->Cooldown Characterization Film Characterization (XRD, SEM, EDX, etc.) Cooldown->Characterization

Caption: General workflow for Chemical Vapor Deposition (CVD).

Safety and Handling of this compound

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: GeBr₂ is corrosive and causes severe skin burns and eye damage.[5] It is also moisture-sensitive and will hydrolyze to form germanium dihydroxide.[4]

  • Handling: Always handle GeBr₂ in a well-ventilated area, preferably in a glovebox under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to air and moisture.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store GeBr₂ in a tightly sealed container in a cool, dry place away from moisture.[1]

  • Disposal: Dispose of GeBr₂ and any contaminated materials as hazardous waste in accordance with local regulations.

By following these guidelines and protocols, researchers can safely and effectively utilize this compound for the deposition of high-quality germanium-containing thin films for a wide range of advanced applications.

References

Application Notes and Protocols: Germanium(II) Bromide as a Reducing Agent in Inorganic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium(II) bromide (GeBr₂), also known as germanium dibromide, is a versatile reagent in inorganic synthesis.[1] While germanium typically exists in the +4 oxidation state, the +2 state in GeBr₂ makes it a useful reducing agent, capable of donating electrons in various chemical transformations.[2] Its reactivity has been harnessed for the synthesis of a range of materials, including low-valent germanium compounds, germanium-based nanostructures, and metalloid clusters. This document provides detailed application notes and experimental protocols for the use of GeBr₂ as a reducing agent in inorganic synthesis.

Safety Precautions: this compound is a corrosive solid that is sensitive to air and moisture.[1][3] It should be handled in an inert atmosphere (e.g., a glovebox or under argon/nitrogen) using standard Schlenk line techniques.[1] Appropriate personal protective equipment (PPE), including safety glasses, a face shield, and gloves, must be worn at all times.[1][3] In case of exposure, consult the Safety Data Sheet (SDS) immediately.[1][3]

Application 1: Synthesis of Germanium Nanoparticles and Clusters via Disproportionation

One of the primary applications of GeBr₂ as a reducing agent is in the synthesis of germanium nanoparticles and clusters. This process relies on the disproportionation of Ge(II) into Ge(0) and Ge(IV).[4] In this reaction, GeBr₂ simultaneously undergoes oxidation to Germanium(IV) bromide (GeBr₄) and reduction to elemental germanium (Ge).

Experimental Protocol: Synthesis of Germanium Nanoparticles

This protocol describes a general method for the synthesis of germanium nanoparticles through the disproportionation of GeBr₂.

Materials:

  • This compound (GeBr₂)

  • Anhydrous, degassed solvent (e.g., toluene, tetrahydrofuran)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and line

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

  • Cannula for liquid transfer

  • Centrifuge and centrifuge tubes

Procedure:

  • Under an inert atmosphere, add GeBr₂ to a Schlenk flask equipped with a magnetic stir bar.

  • Add the desired volume of anhydrous, degassed solvent to the flask via cannula.

  • Stir the mixture to dissolve the GeBr₂. The solution may be heated to facilitate dissolution and initiate the disproportionation reaction.

  • Maintain the reaction at the desired temperature for a specified period. The reaction progress can be monitored by observing color changes or by taking aliquots for analysis (e.g., UV-Vis spectroscopy).

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the germanium nanoparticles by centrifugation.

  • Wash the nanoparticles with an appropriate anhydrous solvent to remove any unreacted starting material and byproducts.

  • Dry the nanoparticles under vacuum.

Quantitative Data
ReactantSolventTemperature (°C)Time (h)ProductYield (%)Reference
GeBr₂Toluene11012Germanium NanoparticlesNot Specified[4]
GeBr₂THF6524Germanium NanoparticlesNot Specified[4]

Note: Yields are often dependent on the specific reaction conditions and the method of isolation and purification.

Workflow Diagram

G Workflow for Germanium Nanoparticle Synthesis via Disproportionation cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_product Final Product A Add GeBr₂ to Schlenk flask B Add anhydrous solvent A->B C Heat and stir under inert atmosphere B->C D Monitor reaction progress C->D E Cool to room temperature D->E F Centrifuge to isolate nanoparticles E->F G Wash with anhydrous solvent F->G H Dry under vacuum G->H I Germanium Nanoparticles H->I

Caption: Workflow for the synthesis of germanium nanoparticles.

Application 2: Synthesis of Low-Valent Germanium Compounds

GeBr₂ serves as a crucial precursor for the synthesis of various low-valent germanium compounds, where germanium is in a formal oxidation state of +1 or even 0. These species are often stabilized by bulky ligands and can exhibit interesting bonding and reactivity. The reduction of GeBr₂ in the presence of appropriate ligands can lead to the formation of Ge-Ge bonds.

Experimental Protocol: Synthesis of a Digermene

This protocol outlines a general procedure for the reductive coupling of GeBr₂ to form a digermene, a compound containing a germanium-germanium double bond, stabilized by a bulky ligand.

Materials:

  • This compound (GeBr₂)

  • A suitable bulky ligand (e.g., a substituted aryl lithium or Grignard reagent)

  • A strong reducing agent (e.g., potassium graphite, KC₈)

  • Anhydrous, degassed solvent (e.g., diethyl ether, THF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and line

  • Low-temperature bath

  • Cannula for liquid transfer

  • Filtration apparatus (e.g., filter cannula)

Procedure:

  • In an inert atmosphere, dissolve the bulky ligand in the appropriate anhydrous solvent in a Schlenk flask.

  • In a separate Schlenk flask, prepare a solution or suspension of GeBr₂ in the same solvent.

  • Cool both flasks to a low temperature (e.g., -78 °C) using a low-temperature bath.

  • Slowly add the ligand solution to the GeBr₂ suspension via cannula with vigorous stirring.

  • Allow the reaction to stir at low temperature for a specified time to form the diorganogermanium bromide intermediate.

  • In a separate flask, prepare a suspension of the reducing agent (e.g., KC₈) in the same solvent.

  • Slowly add the solution of the diorganogermanium bromide intermediate to the reducing agent suspension at low temperature.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Filter the reaction mixture to remove any insoluble byproducts.

  • Remove the solvent from the filtrate under vacuum to yield the crude digermene.

  • Purify the product by recrystallization from a suitable solvent.

Logical Relationship Diagram

G Synthesis of a Digermene from GeBr₂ GeBr2 GeBr₂ Intermediate Diorganogermanium Bromide (R₂GeBr₂) GeBr2->Intermediate + 2 R-Li Ligand Bulky Ligand (e.g., R-Li) Ligand->Intermediate Digermene Digermene (R₂Ge=GeR₂) Intermediate->Digermene + Reductant Reducer Reducing Agent (e.g., KC₈) Reducer->Digermene

Caption: Synthetic pathway to a digermene using GeBr₂.

Application 3: Reductive Coupling Reactions

While specific detailed protocols are not abundant in the literature, the principle of using GeBr₂ as a reductant extends to other areas. For instance, in reductive cross-coupling reactions, Ge(II) can act as the reducing agent to facilitate the formation of new bonds between two electrophilic partners. This is an emerging area of research with potential for broader synthetic applications.

Conclusion

This compound is a valuable reducing agent in inorganic synthesis, particularly for the preparation of germanium-based nanomaterials and low-valent germanium compounds. Its utility stems from the accessibility of the +2 oxidation state and its ability to undergo disproportionation and reductive coupling reactions. The protocols provided herein offer a foundation for researchers to explore the synthetic potential of this versatile reagent. Further research into the reductive capabilities of GeBr₂ with a broader range of substrates is warranted and will likely expand its applications in inorganic and organometallic chemistry.

References

Application Notes and Protocols for Germanium(II) Bromide in Low-Temperature Plasma Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The application of Germanium(II) bromide (GeBr₂) in low-temperature plasma chemistry is an emerging area of research with limited published data. The following application notes and protocols are constructed based on the known properties of GeBr₂, general principles of plasma-enhanced chemical vapor deposition (PECVD), and analogies with other germanium halide precursors. The experimental parameters provided are illustrative and should be optimized for specific applications and reactor configurations.

Introduction to this compound in Low-Temperature Plasma

This compound (GeBr₂) is a solid germanium halide that holds potential as a precursor for the low-temperature plasma deposition of germanium-containing thin films. Low-temperature plasma processing allows for the deposition of materials onto temperature-sensitive substrates, which is crucial for applications in flexible electronics, optoelectronics, and biomedical devices. The use of a Ge(II) precursor could offer different reaction pathways and film properties compared to the more commonly used Ge(IV) compounds like germane (B1219785) (GeH₄) or germanium tetrachloride (GeCl₄).

Potential applications for films deposited from GeBr₂ plasma include:

  • Amorphous Germanium-Bromide (a-Ge:Br) films: These could be explored for their semiconducting and photoluminescent properties.

  • Nanocrystalline Germanium: By tuning plasma parameters, it might be possible to synthesize germanium nanocrystals embedded in an amorphous matrix.

  • Functional Coatings: The incorporation of bromine may lead to films with unique optical or chemical properties.

Safety Protocols for Handling this compound

This compound is a corrosive solid and requires careful handling to minimize risks.

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: Use a NIOSH-approved respirator when handling the powder outside of a fume hood or glovebox.

2.2 Handling and Storage

  • Handle GeBr₂ exclusively in a well-ventilated fume hood or an inert atmosphere glovebox.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place, away from moisture, as it can hydrolyze.

  • Keep away from oxidizing agents.

2.3 Emergency Procedures

  • Skin Contact: Immediately brush off any solid material and flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Precursor Characteristics: this compound

Understanding the properties of GeBr₂ is essential for its use as a plasma precursor.

PropertyValue
Chemical Formula GeBr₂
Molar Mass 232.44 g/mol [1]
Appearance White to pale yellow solid[2]
Melting Point 122 °C
Solubility Soluble in ethanol (B145695) and acetone[2]
Reactivity Disproportionates into GeBr₄ and Ge upon heating. Hydrolyzes to form germanium(II) hydroxide.[2]

Due to its solid nature at room temperature, GeBr₂ needs to be heated to generate sufficient vapor pressure for delivery into the plasma chamber. A heated delivery line and a carrier gas (e.g., Argon) are typically required.

Application Note: Low-Temperature PECVD of Amorphous Germanium-Bromide (a-Ge:Br) Films

This section outlines a hypothetical protocol for the deposition of a-Ge:Br thin films using a capacitively coupled plasma (CCP) reactor.

4.1 Experimental Workflow

G cluster_prep Preparation cluster_deposition Plasma Deposition (PECVD) cluster_characterization Characterization sub_prep Substrate Preparation (Cleaning) precursor_prep Precursor Loading (GeBr2 in bubbler) pump_down Pump Down to Base Pressure precursor_prep->pump_down precursor_delivery Heat Precursor & Flow Carrier Gas (Ar) pump_down->precursor_delivery plasma_ignition Ignite Plasma (RF Power) precursor_delivery->plasma_ignition deposition Film Growth plasma_ignition->deposition plasma_off Turn Off RF Power & Gas Flow deposition->plasma_off ftir FTIR Spectroscopy plasma_off->ftir raman Raman Spectroscopy plasma_off->raman xps XPS Analysis plasma_off->xps sem SEM Imaging plasma_off->sem

Experimental workflow for a-Ge:Br film deposition.

4.2 Experimental Protocol

4.2.1 Substrate Preparation

  • Clean substrates (e.g., silicon wafers, glass slides) by sequential ultrasonication in acetone, isopropanol, and deionized water for 10 minutes each.

  • Dry the substrates with a nitrogen gun.

  • Optional: Perform an in-situ plasma clean with Ar plasma (e.g., 50 W for 5 minutes) to remove any residual organic contaminants.

4.2.2 Deposition Procedure

  • Load the cleaned substrates into the PECVD chamber.

  • Ensure the GeBr₂ precursor is loaded into a suitable vessel (bubbler) connected to a heated gas line.

  • Evacuate the chamber to a base pressure of < 10⁻⁵ Torr.

  • Heat the GeBr₂ precursor to a temperature that provides adequate vapor pressure (e.g., 80-100 °C). The delivery lines should be heated to a slightly higher temperature to prevent condensation.

  • Introduce Argon (Ar) as a carrier gas through the GeBr₂ vessel into the chamber at a controlled flow rate.

  • Set the process pressure within the chamber.

  • Apply RF power to the showerhead electrode to ignite the plasma.

  • Maintain the plasma for the desired deposition time.

  • After deposition, turn off the RF power, stop the precursor and carrier gas flow, and allow the substrate to cool down under vacuum.

4.3 Illustrative Deposition Parameters and Expected Trends (Hypothetical Data)

The following table presents hypothetical data to illustrate the potential influence of plasma parameters on film properties. Actual values will depend on the specific reactor geometry and conditions.

ParameterRangeExpected Trend on Deposition RateExpected Trend on Bromine Content (%)
RF Power (W) 20 - 100 WIncreases with power due to higher precursor dissociation.May decrease at higher powers due to more efficient ion bombardment and sputtering of Br.
Pressure (mTorr) 50 - 500 mTorrMay show a maximum at an intermediate pressure.May increase with pressure due to reduced ion bombardment energy.
Substrate Temp. (°C) 25 - 200 °CMay decrease at higher temperatures due to increased desorption of reactive species.May decrease with temperature due to thermal desorption of bromine-containing species.
Ar Carrier Flow (sccm) 10 - 50 sccmIncreases with flow rate up to a saturation point.Decreases with higher Ar flow due to dilution.

4.4 Proposed Plasma Chemistry

The plasma chemistry of GeBr₂ is expected to involve electron impact dissociation, leading to the formation of various radicals and ions that contribute to film growth.

G cluster_plasma Plasma Phase Reactions GeBr2_gas GeBr2 (gas) GeBr_rad GeBr• (radical) GeBr2_gas->GeBr_rad e- impact dissociation Br_rad Br• (radical) GeBr2_gas->Br_rad Plasma Low-Temperature Plasma (e-) Ge_atom Ge (atom) GeBr_rad->Ge_atom e- impact dissociation Substrate Substrate Surface GeBr_rad->Substrate Ge_atom->Substrate Br_rad->Substrate Film a-Ge:Br Film Growth Substrate->Film Surface Reactions & Incorporation

Proposed reaction pathway for GeBr2 in plasma.

Protocols for Film Characterization

5.1 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To identify chemical bonds present in the deposited film.

  • Protocol:

    • Acquire a background spectrum of a clean, uncoated substrate (e.g., high-resistivity silicon).

    • Mount the a-Ge:Br coated substrate in the FTIR spectrometer.

    • Collect the transmission or absorbance spectrum, typically in the range of 400-4000 cm⁻¹.

    • Look for characteristic absorption peaks, such as Ge-Br stretching modes (expected < 400 cm⁻¹) and potential Ge-O or Ge-H bands if contaminants are present.

5.2 Raman Spectroscopy

  • Purpose: To assess the structural properties (amorphous vs. crystalline) of the film.

  • Protocol:

    • Place the coated substrate under the Raman microscope.

    • Select an appropriate laser wavelength and power to avoid laser-induced crystallization.

    • Acquire the Raman spectrum.

    • Analyse the spectrum for key features: a broad peak around 270 cm⁻¹ is characteristic of amorphous germanium, while a sharp peak near 300 cm⁻¹ indicates the presence of crystalline germanium.[3]

5.3 X-ray Photoelectron Spectroscopy (XPS)

  • Purpose: To determine the elemental composition and chemical bonding states.

  • Protocol:

    • Load the sample into the ultra-high vacuum chamber of the XPS system.

    • Perform a survey scan to identify all elements present.

    • Acquire high-resolution spectra for the Ge 3d, Br 3d, C 1s, and O 1s regions.

    • Use curve fitting to deconvolute the peaks and determine the relative concentrations and chemical states of the elements.

5.4 Scanning Electron Microscopy (SEM)

  • Purpose: To examine the surface morphology and measure the thickness of the film.

  • Protocol:

    • Mount the sample on an SEM stub using conductive tape.

    • If the film is on an insulating substrate, apply a thin conductive coating (e.g., gold or carbon) to prevent charging.

    • Acquire top-down images to assess surface morphology and uniformity.

    • For thickness measurement, use a cross-sectional sample and image the film profile.

Conclusion

While direct experimental data is currently sparse, this compound presents an intriguing alternative precursor for low-temperature plasma deposition of germanium-based thin films. The protocols and data presented here provide a foundational, albeit hypothetical, framework for researchers to begin exploring this new area. Key to advancing this field will be the systematic experimental validation and optimization of the deposition processes and a thorough characterization of the resulting film properties. Safety must remain a paramount concern throughout all experimental work with this corrosive material.

References

Troubleshooting & Optimization

troubleshooting the hydrolysis of Germanium(II) bromide during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Germanium(II) bromide (GeBr₂), with a specific focus on preventing and addressing issues related to hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern during synthesis?

This compound (GeBr₂) is a yellow-white solid compound that serves as a precursor in various chemical syntheses.[1] It is highly sensitive to moisture and readily undergoes hydrolysis upon contact with water to form germanium(II) hydroxide (B78521) (Ge(OH)₂), which can further convert to germanium oxides.[1][2] This hydrolysis reaction not only consumes the desired product, leading to lower yields, but also introduces impurities that can be difficult to remove, affecting the purity and reactivity of the final product.

Q2: How can I visually identify if my this compound has undergone hydrolysis?

Pure this compound is a yellow-white solid.[1] Upon contact with water, it typically forms a tan-colored solid, which is indicative of the formation of germanium(II) hydroxide or subsequent oxidation products.[3] If your product appears discolored (e.g., tan, brown, or off-white), it is a strong indication that hydrolysis has occurred.

Q3: What are the primary sources of moisture contamination during the synthesis of this compound?

The main sources of moisture that can lead to the hydrolysis of this compound during synthesis include:

  • Atmospheric Moisture: Exposure of reactants or the product to the laboratory atmosphere, especially on humid days.

  • Wet Glassware: Failure to properly dry all glassware used in the reaction setup.

  • Contaminated Solvents/Reagents: Using solvents or starting materials that have not been rigorously dried.

  • Leaks in the Reaction Setup: Poorly sealed joints or connections in the apparatus that allow atmospheric moisture to enter.

Q4: What are the essential precautions to prevent hydrolysis during the synthesis and handling of this compound?

To minimize hydrolysis, it is crucial to work under strictly anhydrous and inert conditions. Key preventive measures include:

  • Use of Inert Atmosphere Techniques: Employing a Schlenk line or a glovebox to handle all reagents and perform the reaction under an inert gas like nitrogen or argon.[4][5][6]

  • Drying of Glassware: Thoroughly drying all glassware in an oven (e.g., at 125°C overnight) and assembling it while hot under a flow of inert gas.[5]

  • Anhydrous Solvents and Reagents: Using freshly distilled and dried solvents and ensuring all solid reagents are anhydrous.

  • Proper Storage: Storing the final this compound product in a tightly sealed container within a desiccator or a glovebox.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of this compound Extensive hydrolysis of the product. This is the most common reason for low yields.1. Verify Inert Atmosphere: Ensure your Schlenk line or glovebox is functioning correctly with minimal oxygen and moisture levels.[4][7] 2. Check for Leaks: Inspect all joints and seals in your reaction setup for any potential leaks. 3. Dry All Materials: Re-dry all glassware, solvents, and starting materials rigorously.[5][8]
Product is discolored (tan or brown instead of yellow-white) Partial hydrolysis has occurred. The discoloration is due to the formation of germanium(II) hydroxide and/or oxides.[3]1. Purification: Attempt to purify the product by sublimation under high vacuum, as GeBr₂ is volatile while the hydrolysis products are not. 2. Review Handling Technique: Re-evaluate your handling procedures to identify and eliminate any steps where moisture might have been introduced.
Inconsistent results between batches Variable levels of moisture contamination. Fluctuations in ambient humidity or inconsistencies in drying procedures can lead to varying degrees of hydrolysis.1. Standardize Procedures: Implement a strict and consistent standard operating procedure (SOP) for drying glassware and solvents, and for handling all air-sensitive materials. 2. Monitor Environment: Be mindful of the laboratory's ambient humidity and take extra precautions on humid days.
Formation of a solid crust on the product during storage Slow hydrolysis due to improper storage. The product is reacting with residual moisture in the storage container or from slow leaks.1. Improve Storage Conditions: Store the product in a high-quality, airtight container. For long-term storage, sealing the container inside a glovebox is recommended. 2. Use a Desiccator: Place the sealed container inside a desiccator with a fresh desiccant.

Experimental Protocols

Synthesis of this compound via Reduction of Germanium(IV) Bromide

This protocol is based on the method of reducing Germanium(IV) bromide (GeBr₄) with Germanium (Ge) powder.[1][3]

Materials:

  • Germanium powder

  • Germanium(IV) bromide

  • Glass wool

  • Vycor or quartz reaction tube

  • Tube furnace

  • Schlenk flask for product collection

  • Inert gas (Nitrogen or Argon) supply

  • Vacuum pump

Procedure:

  • Apparatus Setup:

    • Thoroughly oven-dry all glassware and allow it to cool under a stream of inert gas.

    • Loosely pack a Vycor or quartz tube with glass wool and Germanium powder.

    • Place the tube in a tube furnace.

    • Connect one end of the tube to a dropping funnel containing GeBr₄ and the other end to a cold trap followed by a Schlenk flask for product collection. The entire system should be connected to a Schlenk line to maintain an inert atmosphere.

  • Reaction:

    • Heat the tube furnace to 350-400°C while flushing the system with inert gas.

    • Slowly add the GeBr₄ dropwise onto the heated Germanium powder. The GeBr₄ will vaporize and react with the hot Germanium powder.

    • The this compound product will sublime and be carried by the inert gas flow towards the colder end of the apparatus.

  • Product Collection:

    • The GeBr₂ will deposit as a yellow-white solid in the cooler part of the reaction tube or in the collection flask.

    • Once the reaction is complete, allow the apparatus to cool to room temperature under a continuous flow of inert gas.

  • Purification and Storage:

    • The collected GeBr₂ can be further purified by sublimation under high vacuum.

    • Transfer the purified product to a pre-dried, airtight container inside a glovebox for storage.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_collection Product Collection & Purification cluster_storage Storage prep_glassware Oven-dry Glassware prep_reagents Ensure Anhydrous Reagents prep_glassware->prep_reagents prep_inert Purge System with Inert Gas prep_reagents->prep_inert heat_furnace Heat Ge Powder in Furnace prep_inert->heat_furnace add_gebr4 Add GeBr4 Dropwise heat_furnace->add_gebr4 reaction Ge + GeBr4 -> 2GeBr2 add_gebr4->reaction sublimation Sublimation of GeBr2 reaction->sublimation collection Collect Purified GeBr2 sublimation->collection purification Sublimation under Vacuum collection->purification transfer_glovebox Transfer to Glovebox purification->transfer_glovebox storage Store in Airtight Container transfer_glovebox->storage

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Hydrolysis Issues

troubleshooting_hydrolysis cluster_investigation Investigation Steps cluster_solution Corrective Actions start Low Yield or Discolored Product check_hydrolysis Suspect Hydrolysis? start->check_hydrolysis check_inert Verify Inert Atmosphere (O2/H2O levels) check_hydrolysis->check_inert Yes end_success Successful Synthesis check_hydrolysis->end_success No check_leaks Inspect System for Leaks check_inert->check_leaks check_drying Review Drying Procedures (Glassware, Solvents) check_leaks->check_drying improve_inert Purge/Regenerate System check_drying->improve_inert seal_leaks Reseal Joints improve_inert->seal_leaks redry_materials Rigorously Dry All Materials seal_leaks->redry_materials purify_product Purify by Sublimation redry_materials->purify_product end_failure Repeat Synthesis purify_product->end_failure

Caption: Troubleshooting flowchart for hydrolysis in GeBr₂ synthesis.

References

purification methods for removing GeBr4 from Germanium(II) bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Germanium(II) bromide (GeBr2) and facing challenges with Germanium(IV) bromide (GeBr4) impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: The most common impurity in this compound (GeBr2) is Germanium(IV) bromide (GeBr4). This is often due to the synthetic route or potential disproportionation of GeBr2 over time.

Q2: Why is it crucial to remove GeBr4 from GeBr2 for my experiments?

A2: The presence of GeBr4 can significantly impact the reactivity and properties of GeBr2 in sensitive applications. Ge(IV) is a higher oxidation state and will have different chemical behavior, potentially leading to unwanted side reactions, incorrect experimental results, and irreproducibility in drug development and materials science research.

Q3: What are the key physical property differences between GeBr2 and GeBr4 that can be exploited for purification?

A3: There are significant differences in the physical properties of GeBr2 and GeBr4, which can be leveraged for purification. The most notable are the differences in melting and boiling points.

Data Presentation: Physical Properties

PropertyThis compound (GeBr2)Germanium(IV) bromide (GeBr4)
Molar Mass 232.44 g/mol [1]392.256 g/mol [2]
Appearance Yellow-white solid[3]Gray cubic crystals or colorless solid[2][4]
Melting Point 120-125 °C[3][5][6]26.1 °C[2]
Boiling Point Decomposes186.8 °C[2]
Solubility Soluble in ethanol (B145695) and acetone.[3]Soluble in benzene, carbon tetrachloride, diethyl ether, and absolute ethanol.[2]

Troubleshooting Guides

Issue 1: My GeBr2 sample contains a significant amount of GeBr4.

Method 1: Purification by Sublimation

This method takes advantage of the lower volatility of GeBr2 compared to GeBr4.

  • Experimental Protocol:

    • Place the impure GeBr2 sample in a sublimation apparatus.

    • Heat the apparatus under vacuum. The temperature should be carefully controlled to be above the sublimation temperature of GeBr4 but below that of GeBr2. A temperature range of 80-100 °C is a good starting point.

    • The more volatile GeBr4 will sublime and deposit on the cold finger or cooler parts of the apparatus.

    • The purified, less volatile GeBr2 will remain in the bottom of the apparatus.

    • After the sublimation is complete, carefully collect the purified GeBr2.

Method 2: Purification by Recrystallization

This method utilizes the differences in solubility between GeBr2 and GeBr4 in specific organic solvents.

  • Experimental Protocol:

    • Choose a solvent in which GeBr2 is sparingly soluble at room temperature but moderately soluble at elevated temperatures, and in which GeBr4 is highly soluble even at low temperatures. Based on available data, a non-polar solvent like hexane (B92381) or toluene (B28343) could be a good starting point, as GeBr4 is soluble in non-polar solvents, while the more ionic GeBr2 is less likely to be.

    • Dissolve the impure GeBr2 in a minimum amount of the chosen hot solvent.

    • Slowly cool the solution to induce crystallization of the less soluble GeBr2.

    • The more soluble GeBr4 will remain in the solution.

    • Isolate the purified GeBr2 crystals by filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor containing GeBr4.

    • Dry the purified GeBr2 crystals under vacuum.

Issue 2: My GeBr2 sample appears to be degrading and forming GeBr4 over time.

Preventative Measure: In-situ Purification by Disproportionation Reversal

This compound can disproportionate into Germanium(IV) bromide and elemental germanium.[3] This reaction is reversible.

  • Experimental Protocol:

    • To a suspension of the impure GeBr2 in an inert, high-boiling solvent (e.g., toluene or xylene), add a stoichiometric amount of elemental germanium powder.

    • Heat the mixture with stirring under an inert atmosphere (e.g., argon or nitrogen). The reaction Ge + GeBr4 → 2 GeBr2 will proceed, converting the GeBr4 impurity back to the desired GeBr2.[3]

    • The reaction progress can be monitored by observing the disappearance of the elemental germanium.

    • After the reaction is complete, the purified GeBr2 can be isolated by filtration and washed with a non-polar solvent to remove the high-boiling solvent.

Visualization of Purification Workflow

PurificationWorkflow cluster_assessment Sample Assessment cluster_purification Purification Methods cluster_outcome Outcome Impure_GeBr2 Impure GeBr2 (contains GeBr4) Sublimation Sublimation (Volatile GeBr4 removed) Impure_GeBr2->Sublimation  Heat under vacuum Recrystallization Recrystallization (Soluble GeBr4 removed) Impure_GeBr2->Recrystallization  Dissolve and cool Disproportionation_Reversal Disproportionation Reversal (GeBr4 converted to GeBr2) Impure_GeBr2->Disproportionation_Reversal  React with Ge Purified_GeBr2 Purified GeBr2 Sublimation->Purified_GeBr2 Recrystallization->Purified_GeBr2 Disproportionation_Reversal->Purified_GeBr2

Caption: Workflow for the purification of this compound.

References

optimizing the yield and purity of Germanium(II) bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield and purity of Germanium(II) bromide (GeBr₂) synthesis. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address specific issues encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and reliable method for synthesizing this compound is the syn-proportionation reaction involving the reduction of Germanium(IV) bromide (GeBr₄) with elemental Germanium (Ge) powder.[1] Another reported method is the reduction of GeBr₄ with zinc powder.[1]

Q2: What are the main challenges in the synthesis and handling of this compound?

A2: this compound is highly sensitive to air and moisture, readily hydrolyzing to form germanium dihydroxide and hydrobromic acid.[2] It is also prone to disproportionation into Germanium(IV) bromide and elemental Germanium, especially at elevated temperatures.[2][3] Therefore, all manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using appropriate air-sensitive techniques.[4][5][6][7]

Q3: What is the expected appearance and purity of synthesized this compound?

A3: Pure this compound is a yellow-white to yellow-orange solid.[3] Commercially available GeBr₂ is often cited with a purity of around 97%.[4] The purity of the synthesized product will depend on the reaction conditions and the effectiveness of the purification process.

Q4: How can the purity of this compound be assessed?

A4: Purity can be assessed using various analytical techniques. Argentometric titration can be used to determine the bromide content.[5] X-ray diffraction (XRD) can confirm the crystalline phase of the product and identify crystalline impurities. Spectroscopic methods such as Raman spectroscopy can also be employed for characterization.

Experimental Protocols

Method 1: Synthesis of GeBr₂ via Reduction of GeBr₄ with Germanium Metal

This method is adapted from the procedure described by M. David Curtis and Paul Wolber.

Reaction: Ge + GeBr₄ → 2GeBr₂

Materials:

  • Germanium powder

  • Germanium(IV) bromide

  • Glass wool

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Vertical flow reactor (e.g., Vycor tube) with a heating element

  • Constant-pressure dropping funnel

  • Schlenk line or glovebox for inert atmosphere handling

  • Sublimation apparatus

Procedure:

  • Apparatus Setup: Construct a vertical flow reactor by loosely packing a Vycor tube with glass wool and sprinkling Germanium powder onto it. The tube should be wound with a heating element and insulated.

  • Inert Atmosphere: Thoroughly flush the entire system with a dry, inert gas (argon or nitrogen) to remove air and moisture. Heat the tube to approximately 450°C while flushing to ensure all surfaces are dry.

  • Reaction:

    • Maintain the temperature of the Germanium powder bed at 350-450°C.

    • Slowly add liquid Germanium(IV) bromide (melting point: 26°C) dropwise from a constant-pressure dropping funnel onto the heated Germanium powder. The GeBr₄ will vaporize and react with the hot Germanium metal as it passes through the tube.

  • Product Collection: The this compound product will form as a solid in the cooler, lower part of the reactor. Unreacted GeBr₄ may also condense in the coolest sections.

  • Purification (Sublimation):

    • After the reaction is complete, cool the apparatus to room temperature under an inert atmosphere.

    • Transfer the crude product to a sublimation apparatus inside a glovebox or under a positive pressure of inert gas.

    • Perform a vacuum sublimation. While specific conditions are not widely reported, a starting point would be to heat the crude product gently under high vacuum. The pure GeBr₂ will sublime and deposit on a cold finger or the cooler parts of the apparatus. The temperature should be carefully controlled to avoid disproportionation.

Troubleshooting Guides

Low Yield
Symptom Potential Cause Recommended Action
Low conversion of starting materials. Reaction temperature is too low.Gradually increase the reaction temperature in increments of 25°C, monitoring for improved yield. Be cautious not to exceed temperatures that might favor significant disproportionation.
Reaction time is too short.Extend the reaction time. Monitor the reaction progress by analyzing small aliquots if possible, or by visual inspection of the consumption of reactants.
Inefficient contact between gaseous GeBr₄ and solid Ge.Ensure the Germanium powder is loosely packed to allow for good gas flow. Consider using a finer mesh Germanium powder to increase the surface area.
Product loss during workup. Decomposition due to exposure to air or moisture.Ensure all transfers and manipulations are performed under a strictly inert and dry atmosphere using a Schlenk line or glovebox.[4][5][6][7]
Disproportionation during purification.If using sublimation, use the lowest possible temperature that allows for a reasonable rate of sublimation. A high vacuum will facilitate sublimation at lower temperatures.
Low Purity
Symptom Potential Cause Recommended Action
Product is discolored (e.g., brownish). Presence of elemental Germanium from disproportionation.Optimize the sublimation procedure. GeBr₂ is more volatile than elemental Germanium. A carefully controlled sublimation should separate the two.
Formation of sub-bromides or other side products.Ensure the stoichiometry of the reactants is correct. An excess of Germanium powder can help to drive the reduction of GeBr₄ to completion.
Presence of unreacted GeBr₄ in the final product. Incomplete reaction.See "Low Yield" troubleshooting for optimizing reaction conditions (temperature, time, reactant contact).
Co-sublimation during purification.Optimize the temperature gradient during sublimation. A larger temperature difference between the heating zone and the collection surface can improve separation.
Product appears wet or forms a tan solid upon exposure to air. Hydrolysis due to moisture contamination.Rigorously dry all glassware and reactants before use. Ensure the inert gas used for flushing and blanketing is of high purity and passed through a drying agent.[4][5][6][7]

Data Presentation

Table 1: Reported Yield and Reaction Conditions for GeBr₂ Synthesis

Method Reactants Temperature (°C) Yield (%) Reference
Flow ReactorGe + GeBr₄35038Curtis & Wolber

Note: The yield is based on the amount of Germanium placed in the reactor.

Table 2: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula GeBr₂[3]
Molar Mass 232.44 g/mol [8]
Appearance Yellow-white to yellow-orange solid[3]
Melting Point 120-125 °C (lit.)[4]
Solubility Soluble in ethanol (B145695) and acetone[3]

Visualizations

Experimental Workflow for GeBr₂ Synthesis and Purification

Synthesis_Workflow Workflow for GeBr₂ Synthesis and Purification cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_handling Handling and Storage setup 1. Assemble and dry flow reactor with Ge powder purge 2. Purge system with inert gas (Ar/N₂) setup->purge heat 3. Heat reactor to 350-450°C purge->heat react 4. Add GeBr₄ dropwise to heated Ge heat->react collect 5. Collect crude GeBr₂ in cooler zone react->collect transfer 6. Transfer crude product to sublimator (inert atm.) collect->transfer Under inert atmosphere sublime 7. Perform vacuum sublimation transfer->sublime isolate 8. Isolate pure GeBr₂ crystals sublime->isolate storage 9. Store pure GeBr₂ in a dry, inert atmosphere isolate->storage

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Purity GeBr₂

Troubleshooting_Purity Troubleshooting Low Purity in GeBr₂ Synthesis cluster_symptoms Troubleshooting Low Purity in GeBr₂ Synthesis cluster_causes Troubleshooting Low Purity in GeBr₂ Synthesis cluster_solutions Troubleshooting Low Purity in GeBr₂ Synthesis start Low Purity GeBr₂ (e.g., off-color, poor analysis) discolored Product Discolored (Brownish)? start->discolored gebr4_present Unreacted GeBr₄ Present? start->gebr4_present hydrolyzed Product Hydrolyzes (Tan solid in air)? start->hydrolyzed disproportionation Disproportionation (2GeBr₂ → Ge + GeBr₄) discolored->disproportionation Yes incomplete_rxn Incomplete Reaction gebr4_present->incomplete_rxn Yes moisture Moisture Contamination hydrolyzed->moisture Yes optimize_sublimation Optimize Sublimation: - Lower temperature - Higher vacuum disproportionation->optimize_sublimation optimize_reaction Optimize Reaction: - Increase temperature/time - Improve reactant contact incomplete_rxn->optimize_reaction improve_inert_atm Improve Inert Atmosphere: - Rigorously dry glassware - Use high-purity inert gas moisture->improve_inert_atm

Caption: Decision tree for troubleshooting low purity in GeBr₂ synthesis.

References

Technical Support Center: Stability of Germanium(II) Bromide in Ethereal Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Germanium(II) bromide (GeBr₂) in ethereal solvents.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in common ethereal solvents like diethyl ether, tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453)?

  • 1,4-Dioxane: GeBr₂ forms a stable, isolable complex with 1,4-dioxane (GeBr₂·dioxane). This complex is often synthesized in-house to be used as a pure, soluble source of GeBr₂ for further reactions, indicating a high degree of stability.[1] The analogous Germanium(II) chloride-dioxane complex is also well-characterized and commercially available, underscoring the stabilizing effect of dioxane.[2][3][4][5]

  • Other Polyethers: GeBr₂ is known to form stable and characterizable complexes with other polyethers, including crown ethers, triglyme, and tetraglyme.[1] The ability to form these crystalline adducts suggests that the germanium(II) center is effectively stabilized by the oxygen atoms of the ether ligands.

  • Tetrahydrofuran (THF) and Diethyl Ether: While specific stability data is scarce, the use of "ether solvent" is mentioned in the synthesis of germanocene from GeBr₂, implying that it is sufficiently stable to be used as a reaction medium.[6] However, given the higher stability of the dioxane adduct, THF and diethyl ether are likely less effective at long-term stabilization. Disproportionation of Ge(II) halides into Ge(0) and Ge(IV) is a known decomposition pathway, and the choice of solvent can influence this process.

Q2: What are the expected signs of decomposition of a GeBr₂ solution in an ethereal solvent?

Decomposition of GeBr₂ solutions can be visually identified by the following:

  • Precipitation: The formation of a black or dark brown precipitate is a strong indicator of disproportionation, where elemental germanium (Ge(0)) is formed alongside Germanium(IV) bromide (GeBr₄).

  • Color Change: A significant change in the color of the solution, not attributable to the formation of a desired product, may also indicate decomposition or reaction with trace impurities.

  • Inconsistent Reaction Yields: If you observe a decrease in the yield of your desired product over time when using a stock solution of GeBr₂, it is likely that the GeBr₂ has degraded.

Q3: Are there any known solubility issues with GeBr₂ in ethereal solvents?

While specific quantitative solubility data is limited, the following can be inferred:

  • Dioxane: The formation of the GeBr₂·dioxane complex suggests good solubility in this solvent.[1]

  • THF and Diethyl Ether: The solubility in these solvents may be lower compared to dioxane. For reactions requiring high concentrations of GeBr₂, it is advisable to use the pre-formed dioxane adduct or to prepare the solution in situ.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Black/brown precipitate forms in the GeBr₂ solution upon storage. Disproportionation of GeBr₂ to Ge(0) and GeBr₄. This can be accelerated by moisture, air, or light.Prepare fresh solutions of GeBr₂ before use. For longer-term storage, consider preparing and isolating the more stable GeBr₂·dioxane adduct. Store all solutions under an inert atmosphere (e.g., argon or nitrogen) and in the dark.
Inconsistent or low yields in reactions involving GeBr₂ solutions. Decomposition of the GeBr₂ precursor. Presence of moisture or other reactive impurities in the solvent.Use freshly prepared and filtered solutions of GeBr₂. Ensure that the ethereal solvent is anhydrous and freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF and diethyl ether, or calcium hydride for dioxane).
Difficulty dissolving solid GeBr₂ in diethyl ether or THF. Lower solubility compared to dioxane.Gently warm the mixture under an inert atmosphere to aid dissolution. Use a co-solvent if compatible with your reaction. For better solubility and stability, consider using the GeBr₂·dioxane complex.
Formation of an unexpected white precipitate. Reaction with trace water to form germanium hydroxides or oxides.Rigorously dry all glassware and solvents. Handle all materials under a stringent inert atmosphere.

Experimental Protocols

Synthesis of this compound-dioxane complex (GeBr₂·dioxane)

This protocol is based on the established synthesis of the analogous GeCl₂·dioxane complex and the reported in-house synthesis of the GeBr₂ adduct.[1]

Materials:

  • This compound (GeBr₂)

  • 1,4-Dioxane (anhydrous)

  • Anhydrous diethyl ether (for washing)

  • Schlenk flask and other appropriate inert atmosphere glassware

Procedure:

  • Under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line), add solid GeBr₂ to a Schlenk flask.

  • Add a stoichiometric amount of anhydrous 1,4-dioxane to the flask.

  • Stir the mixture at room temperature. The solid GeBr₂ will react with the dioxane to form the complex, which may be a precipitate or may remain in solution depending on the amount of solvent used.

  • If a precipitate forms, it can be isolated by filtration under an inert atmosphere.

  • Wash the isolated solid with a small amount of anhydrous diethyl ether to remove any unreacted dioxane or other impurities.

  • Dry the resulting GeBr₂·dioxane complex under vacuum.

  • The complex should be stored under a dry, inert atmosphere.

Stability and Handling Workflow

StabilityWorkflow Workflow for Handling GeBr₂ in Ethereal Solvents start Start: Solid GeBr₂ dry_solvent Use Anhydrous Ethereal Solvent start->dry_solvent prep_solution Prepare Solution (e.g., GeBr₂·dioxane) dry_solvent->prep_solution check_stability Assess Stability prep_solution->check_stability stable Stable Solution (e.g., in Dioxane) check_stability->stable High less_stable Less Stable Solution (e.g., in Et₂O or THF) check_stability->less_stable Moderate decomposition Decomposition (Precipitate/Color Change) check_stability->decomposition Low proceed_reaction Proceed with Reaction stable->proceed_reaction use_immediately Use Immediately less_stable->use_immediately prepare_fresh Prepare Fresh Solution decomposition->prepare_fresh use_immediately->proceed_reaction prepare_fresh->prep_solution AdductFormation Relationship between GeBr₂ and Ethereal Solvents cluster_solvents Ethereal Solvents cluster_adducts Resulting Adducts / Solutions GeBr2 GeBr₂ Dioxane 1,4-Dioxane GeBr2->Dioxane Reacts with THF THF GeBr2->THF Dissolves in Et2O Diethyl Ether GeBr2->Et2O Dissolves in Polyethers Other Polyethers (Crown Ethers, Glymes) GeBr2->Polyethers Reacts with Dioxane_Adduct Stable, Isolable Adduct (GeBr₂·dioxane) Dioxane->Dioxane_Adduct Forms THF_Solution Solution (Moderate Stability) THF->THF_Solution Forms Et2O_Solution Solution (Lower Stability) Et2O->Et2O_Solution Forms Polyether_Adducts Stable, Crystalline Adducts Polyethers->Polyether_Adducts Forms

References

managing the disproportionation of GeBr2 in experimental setups

Technical Support Center: Germanium(II) Bromide Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of Germanium(II) bromide (GeBr₂) waste. Please consult your institution's safety officer and the full Safety Data Sheet (SDS) before beginning any experiment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards? A1: this compound (CAS No: 24415-00-7) is a yellow-white solid compound used in research and development.[1][2][3] Its primary hazards are that it is corrosive and causes severe skin burns and eye damage.[1][4][5] It is also sensitive to air and moisture, hydrolyzing in water to form germanium dihydroxide and hydrobromic acid.[1][2][6]

Q2: What personal protective equipment (PPE) is required when handling this compound? A2: When handling this compound, you must wear chemical safety goggles and a face shield, chemical-resistant gloves (such as neoprene or nitrile rubber), and a lab coat or other protective clothing.[1][7][8] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust.[1][9] For situations with a risk of dust generation, a NIOSH-approved respirator with appropriate cartridges should be used.[10]

Q3: What are the proper storage conditions for this compound? A3: this compound should be stored in a cool, dry, and well-ventilated place.[1] The container must be kept tightly closed to prevent contact with air and moisture.[1] It should be stored away from incompatible materials, particularly strong oxidizing agents, strong bases, and water.[1][8]

Q4: What should I do in the event of an accidental spill? A4: In case of a spill, you should immediately evacuate personnel to a safe area.[1] Wear the appropriate PPE, including respiratory protection, before re-entering the area.[1][9] Avoid creating dust.[1] Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[9] Carefully sweep the material into a suitable, labeled container for hazardous waste disposal.[8][11] Ventilate the area and wash the spill site after the material pickup is complete.[9][11]

Q5: What are the correct first-aid procedures for exposure to this compound? A5: Always consult a physician after any exposure and show them the Safety Data Sheet.[1]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][7]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[1][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][7]

Q6: How must this compound waste be disposed of? A6: this compound waste is considered hazardous. It must be disposed of in accordance with all applicable federal, state, and local regulations.[10] The waste should be collected in a clearly labeled, sealed container and handled by a licensed waste disposal contractor.[12] Due to the economic value of germanium, recovery and recycling through a specialized service may be an option for uncontaminated waste streams.[13][14] Do not dispose of this material down the sewer.[12]

Troubleshooting Guides

Issue: Visible reaction or fuming upon opening a container of this compound.

  • Cause: The material is highly sensitive to moisture and air.[1] Fuming may indicate a compromised container seal that has allowed moisture to enter, causing hydrolysis and the release of hydrogen bromide gas.[1][6]

  • Solution: Handle the container inside a chemical fume hood. If the material is still usable, blanket the container with an inert gas like argon or nitrogen before resealing. If the material is degraded, treat it as waste and follow the disposal protocol.

Issue: Contamination of lab equipment (glassware, spatulas) with this compound residue.

  • Cause: Improper cleaning or handling leading to residual compound.

  • Solution: Decontaminate equipment inside a fume hood. Rinse the equipment with a solvent like ethanol (B145695) or acetone (B3395972) to dissolve the residue.[2] Follow this with a careful rinse with water to hydrolyze any remaining material, and then neutralize the acidic solution with a weak base (e.g., sodium bicarbonate solution) before final cleaning. Dispose of all rinsates as hazardous waste.

Data Presentation

Table 1: Properties and Hazards of this compound

PropertyDataReference(s)
CAS Number 24415-00-7[1]
Chemical Formula GeBr₂[1]
Appearance Yellow-white solid powder[1][2]
Melting Point 120 - 125 °C[1]
Decomposition Decomposes at 150 °C[1]
GHS Hazard Statements H314: Causes severe skin burns and eye damage[1][4]
Incompatibilities Strong oxidizing agents, strong bases, water/moisture[1]
Hazardous Decomposition Under fire conditions, forms Hydrogen bromide gas and Germanium oxides. Reacts with water to form Germanium(II) hydroxide (B78521) and hydrobromic acid.[1][6]

Experimental Protocols

Protocol 1: Small-Scale Spill Cleanup (Solid Powder)

Objective: To safely clean and decontaminate a small spill (<5 grams) of this compound powder.

Materials:

  • Full PPE: Chemical splash goggles, face shield, lab coat, heavy-duty chemical-resistant gloves (e.g., nitrile).

  • Spill containment materials: Dry sand, soda ash, or other inert absorbent.

  • Tools: Plastic dustpan and brush (non-sparking).

  • Waste disposal: Labeled, sealable hazardous waste container.

  • Decontamination: 70% ethanol solution, deionized water, 5% sodium bicarbonate solution, pH paper.

Procedure:

  • Secure the Area: Immediately alert others and restrict access to the spill area. Ensure the fume hood sash is lowered if the spill is contained within it.

  • Don PPE: Put on all required personal protective equipment.

  • Contain the Spill: Gently cover the solid spill with a layer of dry sand or soda ash to prevent dust from becoming airborne.[9]

  • Collect the Material: Carefully sweep the mixture of absorbent and spilled chemical into the plastic dustpan. Avoid creating dust.[1]

  • Package for Disposal: Transfer the collected material into the designated hazardous waste container. Seal the container tightly and label it clearly as "this compound Spill Debris".

  • Decontaminate the Area:

    • Wipe the spill surface with a cloth dampened with 70% ethanol to remove any fine residue.

    • Follow with a wipe using a cloth dampened with deionized water.

    • Finally, wipe the area with a 5% sodium bicarbonate solution to neutralize any acidic residue from hydrolysis.

    • Check the final rinse water with pH paper to ensure it is neutral.

  • Dispose of Contaminated Materials: Place all used cloths, gloves, and other contaminated materials into the hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after completing the cleanup.

Protocol 2: In-Lab Neutralization of Aqueous this compound Waste

Objective: To neutralize small quantities of aqueous waste generated from experiments or decontamination, based on the hydrolysis reaction: GeBr₂ + 2H₂O → Ge(OH)₂ (s) + 2HBr (aq).[6]

Materials:

  • Full PPE as listed in Protocol 1.

  • Aqueous GeBr₂ waste solution.

  • Stir plate and magnetic stir bar.

  • Large glass beaker (at least 4x the volume of the waste).

  • 5% Sodium Bicarbonate (NaHCO₃) or Soda Ash (Na₂CO₃) solution.

  • pH meter or pH indicator strips.

  • Labeled hazardous waste containers for solid and liquid waste.

Procedure:

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.

  • Prepare for Neutralization: Place the aqueous waste solution in the large beaker with a stir bar and begin gentle stirring. If the waste is concentrated, dilute it by slowly adding it to a larger volume of cold water.

  • Neutralize Acidity: Slowly and carefully add the 5% sodium bicarbonate or soda ash solution to the stirring waste. The hydrobromic acid (HBr) produced during hydrolysis will be neutralized. Caution: This is an acid-base reaction that can generate CO₂ gas and heat. Add the base slowly to control the reaction rate.

  • Monitor pH: Periodically check the pH of the solution. Continue adding the base dropwise until the pH is stable in the neutral range (pH 6-8).

  • Separate Solid and Liquid:

    • Turn off the stirrer and allow the white precipitate of Germanium(II) hydroxide (Ge(OH)₂) to settle.

    • Carefully decant the supernatant (the clear liquid) into a designated liquid hazardous waste container.

  • Dispose of Waste:

    • Transfer the remaining solid Ge(OH)₂ precipitate into a labeled container for solid hazardous waste.

    • Ensure both waste containers are properly labeled, sealed, and disposed of according to institutional and local regulations.

Visualizations

G cluster_0 GeBr₂ Spill Response Workflow spill Spill Detected alert Alert Personnel & Restrict Area spill->alert ppe Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat, Respirator) alert->ppe contain Cover Spill with Inert Absorbent (Dry Sand, Soda Ash) ppe->contain collect Carefully Sweep into Non-Sparking Dustpan contain->collect waste Transfer to Labeled Hazardous Waste Container collect->waste decon Decontaminate Spill Area (Solvent, Water, Base) waste->decon dispose Dispose of all Contaminated Materials as Hazardous Waste decon->dispose

Caption: Workflow for responding to a this compound spill.

G cluster_1 GeBr₂ Waste Disposal Pathway start GeBr₂ Waste Generated (Solid, Liquid, or Contaminated Debris) is_aqueous Is Waste Aqueous or Water-Soluble? start->is_aqueous neutralize Perform Neutralization Protocol (See Protocol 2) is_aqueous->neutralize Yes package_solid Package Solid Waste (Ge(OH)₂ / Debris) is_aqueous->package_solid No (Solid Waste) separate Separate Precipitate and Supernatant neutralize->separate separate->package_solid package_liquid Package Liquid Waste (Neutralized Supernatant) separate->package_liquid contractor Arrange Pickup by Licensed Waste Contractor package_solid->contractor package_liquid->contractor

Caption: Logical pathway for the disposal of this compound waste.

References

Technical Support Center: Storage and Handling of Germanium(II) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of Germanium(II) bromide (GeBr₂) during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation during storage?

A1: this compound is a pale yellow to white solid.[1][2] Degradation, primarily through oxidation to Germanium(IV) bromide and hydrolysis, can be identified by the following signs:

  • Color Change: A noticeable change from its typical pale yellow color to a darker yellow, orange, or even brown hue can indicate the formation of impurities or degradation products.

  • Change in Consistency: The powder may become clumpy or appear wet due to moisture absorption and hydrolysis.

  • Fuming: If the container is opened to the air, the presence of fuming can indicate hydrolysis, as the compound reacts with atmospheric moisture to produce hydrobromic acid (HBr).[3]

  • Poor Solubility: The degraded product may exhibit different solubility characteristics than pure GeBr₂.

Q2: What are the ideal storage conditions for the long-term stability of this compound?

A2: To ensure the long-term stability of this compound and prevent its oxidation and hydrolysis, it is critical to store it under controlled conditions. GeBr₂ is sensitive to both air and moisture.[3][4]

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation to Germanium(IV) bromide and hydrolysis from atmospheric moisture.[4][5]
Temperature Room Temperature (RT)While some vendors suggest RT, for maximum long-term stability, storage in a cool, dry place is advisable. Avoid high temperatures, as oxidation is noted in the air at 180–220 °C and may occur at lower temperatures over extended periods.[1][6]
Container Tightly-sealed glass vessel (e.g., amber glass ampoule or bottle with a secure cap)Glass is non-reactive. Amber glass protects from light, which can potentially accelerate degradation. A secure seal is crucial to maintain the inert atmosphere.[5][7]
Location Inside a glovebox or desiccatorA glovebox provides the most rigorously controlled inert environment.[4][8] If a glovebox is unavailable, a desiccator flushed with inert gas can be used for short-term storage.
Q3: My this compound has changed color. How can I determine if it has oxidized?

A3: A color change is a strong indicator of degradation. While a definitive quantitative analysis requires sophisticated analytical techniques, you can perform a preliminary assessment. The primary oxidation product is Germanium(IV) bromide (GeBr₄), and hydrolysis yields Germanium(II) hydroxide (B78521).[1][2][3]

Initial Troubleshooting Steps:

  • Visual Inspection: Note the extent of the color change. A slight change may indicate minimal surface oxidation, while a significant change suggests bulk degradation.

  • Check Storage Records: Verify the age of the compound and how it has been stored and handled. Frequent access to the container increases the risk of exposure to air and moisture.

  • Solubility Test (under inert conditions): Pure this compound is soluble in ethanol (B145695) and acetone.[1][2] If a sample shows poor solubility or leaves a significant residue in these solvents (after accounting for saturation), it may be degraded.

For a definitive analysis, techniques such as X-ray Photoelectron Spectroscopy (XPS) or titration can be used to determine the oxidation state of germanium and the purity of the compound.[6][9]

Q4: What is the proper procedure for handling and dispensing this compound to prevent oxidation?

A4: Due to its high sensitivity to air and moisture, all manipulations of this compound must be carried out under an inert atmosphere using either a glovebox or Schlenk line techniques.[4][8][10]

See the "Experimental Protocols" section below for a detailed methodology.

Q5: Can I still use my this compound if I suspect minor oxidation has occurred?

A5: The usability of partially oxidized this compound depends entirely on the sensitivity of your experiment. For many applications in materials science and as a precursor for other germanium compounds, high purity is essential.[6] The presence of Germanium(IV) bromide can lead to unintended side reactions and affect the stoichiometry and outcome of your synthesis.

If purity is critical, it is recommended to use a fresh, unoxidized batch of the reagent. Purification of GeBr₂ can be complex; one method of synthesis involves the reduction of GeBr₄ with germanium metal, which could potentially be adapted for purification, but this is a non-trivial procedure.[1][2]

Q6: What are the main products of this compound degradation?

A6: The two primary degradation pathways for this compound are:

  • Oxidation: In the presence of oxygen, this compound oxidizes to Germanium(IV) bromide (GeBr₄).

    • GeBr₂ + O₂ → GeO₂ + Br₂ (Simplified representation; the direct formation of GeBr₄ is the key concern in storage)

  • Hydrolysis: It reacts with water to form Germanium(II) hydroxide and hydrobromic acid.[1][2][3]

    • GeBr₂ + 2H₂O → Ge(OH)₂ + 2HBr

  • Disproportionation: When heated, GeBr₂ can also disproportionate into Germanium(IV) bromide and elemental germanium.[1][2][3]

    • 2GeBr₂ → GeBr₄ + Ge

Experimental Protocols

Protocol: Handling and Dispensing this compound

This protocol describes the standard procedure for safely handling GeBr₂ in a glovebox to prevent degradation.

Materials:

  • Sealed container of this compound

  • Spatula

  • Weighing paper or a tared vial

  • Analytical balance (inside the glovebox)

  • Appropriate reaction flask or container for the dispensed material

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate gloves

Methodology:

  • Prepare the Glovebox: Ensure the glovebox has a dry, inert atmosphere (e.g., Argon or Nitrogen) with oxygen and water levels below 1 ppm.[4]

  • Introduce Materials: Transfer the sealed container of GeBr₂, spatula, weighing vessel, and any other necessary glassware into the glovebox antechamber.

  • Purge the Antechamber: Evacuate and refill the antechamber with the inert glovebox gas. Repeat this cycle at least three times to remove atmospheric contaminants.

  • Transfer to Glovebox: Once the purge cycle is complete, bring the materials from the antechamber into the main glovebox chamber.

  • Equilibrate Temperature: Allow the container of GeBr₂ to reach the temperature of the glovebox atmosphere before opening to prevent any pressure differences.

  • Dispense the Reagent: Carefully open the GeBr₂ container. Using a clean, dry spatula, dispense the required amount of the powder onto the weighing paper or into the tared vial on the balance.

  • Seal the Stock Container: Immediately and securely reseal the main GeBr₂ container to protect the remaining stock material. It is good practice to wrap the cap with paraffin (B1166041) film for an extra layer of protection.

  • Transfer to Reaction: Transfer the weighed sample into your reaction vessel.

  • Cleanup: Clean the spatula and any spills within the glovebox.

  • Remove Materials: Remove your final sealed reaction vessel and waste from the glovebox using the antechamber, following the proper purging procedure.

Mandatory Visualization

Troubleshooting Workflow for GeBr₂ Storage

The following diagram outlines the logical steps to troubleshoot potential degradation of a this compound sample.

GeBr2_Troubleshooting start Observe GeBr₂ Sample visual_check Visual Inspection: - Color? - Consistency? start->visual_check color_ok Pale Yellow, Free-Flowing Powder visual_check->color_ok Normal color_bad Dark Yellow/Orange/Brown, Clumpy or Wet visual_check->color_bad Abnormal history_check Review Storage History: - Inert Atmosphere? - Container Sealed? color_ok->history_check cause Likely Cause: Oxidation and/or Hydrolysis color_bad->cause history_good Proper Storage Conditions Met history_check->history_good Yes history_bad Improper Storage or Frequent Access history_check->history_bad No use_as_is Proceed with Caution (for non-sensitive applications) history_good->use_as_is Sample is likely pure history_bad->cause action Recommended Action cause->action action->use_as_is new_batch Use a New, Pure Batch (for sensitive applications) action->new_batch

Caption: Troubleshooting workflow for assessing this compound degradation.

References

Technical Support Center: Solvent Purity for Germanium(II) Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solvent preparation in Germanium(II) bromide (GeBr2) reactions. GeBr2 is highly sensitive to moisture and protic impurities, making the use of rigorously dried solvents essential for successful and reproducible outcomes. This guide provides answers to frequently asked questions and troubleshooting advice to help you navigate the challenges of solvent purification.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use anhydrous solvents for GeBr2 reactions?

A1: this compound is a reactive inorganic compound that is highly susceptible to hydrolysis. Any residual water in the solvent will react with GeBr2, leading to the formation of germanium oxides or hydroxides. This decomposition not only consumes your starting material but can also generate insoluble byproducts that complicate product isolation and reduce yields. Furthermore, protic solvents (e.g., alcohols, water) can react directly with GeBr2, compromising the integrity of your experiment.[1][2][3]

Q2: What types of solvents are compatible with GeBr2?

A2: The best choices are aprotic, non-polar, or weakly polar solvents. Hydrocarbon solvents like hexane (B92381) and toluene, or halogenated solvents such as dichloromethane, are generally compatible. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether may be used, but their Lewis basicity could lead to coordination with the Lewis acidic GeBr2. Protic solvents, which contain O-H or N-H bonds, are incompatible and must be strictly avoided as they will react with GeBr2.[2][4][5]

Q3: What are the primary methods for drying solvents for these sensitive reactions?

A3: There are three main techniques, each with its own advantages and disadvantages:

  • Solvent Purification Systems (SPS): These are modern, safe, and convenient systems that pass solvent through columns containing activated alumina (B75360) to remove water and a copper catalyst to remove oxygen.[6][7] They are highly effective at achieving very low water levels.[8][9]

  • Distillation from a Drying Agent (Solvent Still): This is a traditional and highly effective method for obtaining exceptionally dry and oxygen-free solvents.[6] A common example is distilling THF or diethyl ether from a sodium/benzophenone (B1666685) ketyl mixture.[10][11] The deep blue color of the ketyl radical provides a visual indicator that the solvent is dry.[12] However, this method involves significant safety hazards, including the use of reactive metals and flammable solvents at reflux.[6][13]

  • Drying with Activated Molecular Sieves: This is a simpler method where solvents are stored over activated molecular sieves (typically 3Å for water removal) for an extended period.[6][14][15] While convenient, it may take several days to reach the lowest possible water content.[16][17]

Q4: How can I know for sure that my solvent is dry enough?

A4: The most reliable method for quantifying water content is Karl Fischer titration, which can determine moisture levels down to the parts-per-million (ppm) range.[6][18] For stills using the sodium/benzophenone system, the persistent deep blue or purple color of the solution is a reliable qualitative indicator that the solvent is anhydrous and oxygen-free.[12][19]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
My sodium/benzophenone still won't turn blue. 1. The solvent has a very high initial water content. 2. There is a leak in the system allowing atmospheric moisture to enter. 3. Insufficient sodium or benzophenone was added.1. Pre-dry the solvent with a less reactive agent like calcium hydride or molecular sieves before adding it to the still.[10] 2. Check all glass joints and connections for proper sealing. Re-grease joints if necessary. 3. Cautiously add more sodium and benzophenone to the flask.
Reaction fails despite using solvent from our lab's SPS. 1. The SPS drying columns (activated alumina) are saturated with water. 2. The solvent was not properly degassed before passing through the columns. 3. The solvent was contaminated after collection (e.g., wet glassware, improper handling).1. The alumina columns may need to be regenerated or replaced. Regeneration typically involves heating the column to a high temperature (e.g., 300-350°C) under a flow of inert gas.[20] Consult the manufacturer's guidelines. 2. Ensure the solvent reservoir is adequately sparged with an inert gas (argon or nitrogen) to remove dissolved oxygen and some moisture before it enters the columns.[6] 3. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use proper air-free techniques, such as cannula transfer, for all manipulations.[1][21][22]
I used molecular sieves, but my reaction still looks "wet". 1. The molecular sieves were not properly activated. 2. Insufficient quantity of sieves was used. 3. The solvent was not in contact with the sieves long enough.1. Activate new or previously used sieves by heating them in a vacuum oven (e.g., >300°C for 24 hours) to drive off adsorbed water.[16][17] Cool under vacuum or in a desiccator. 2. Use a sufficient loading of sieves, typically 10-20% mass/volume (e.g., 10-20 g of sieves per 100 mL of solvent).[9][16] 3. Allow the solvent to stand over the activated sieves for at least 48-72 hours to achieve optimal dryness.[16][17]

Quantitative Data on Solvent Drying Methods

The following table summarizes the typical residual water content in common solvents after treatment with various drying methods. Lower values indicate a drier solvent.

SolventDrying MethodResidual Water (ppm)Reference(s)
Tetrahydrofuran (THF) Distillation from Sodium/Benzophenone~43 ppm[16][17]
Storage over 20% m/v 3Å Molecular Sieves (48h)< 10 ppm[16][17]
Distillation from Sodium Dispersion/Benzophenone< 10 ppm[23]
Dichloromethane (DCM) Distillation from Calcium Hydride (CaH₂)~13 ppm[16][17]
Storage over 3Å Molecular Sieves< 10 ppm[16][17]
Passage through Activated Alumina Column (SPS)1-10 ppm[9]
Toluene Storage over 3Å Molecular Sieves< 10 ppm[18]
Methanol Storage over 20% m/v 3Å Molecular Sieves (5 days)~10 ppm[16][17]
Distillation from Mg/I₂~54 ppm[16][17]
Acetonitrile Storage over 3Å Molecular Sieves< 10 ppm[18]

Data compiled from multiple sources. Actual results may vary based on initial water content and experimental technique.

Experimental Protocols

Protocol 1: Drying THF using a Sodium/Benzophenone Still

! SAFETY WARNING ! This procedure involves metallic sodium, a pyrophoric reagent, and flammable solvents. It must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

  • Pre-drying: Add approximately 1 L of commercial-grade THF to a round-bottom flask. Add a stirring bar and a handful of calcium hydride (CaH₂) pellets. Stir overnight under a nitrogen atmosphere to remove the bulk of the water.

  • Still Assembly: Assemble the distillation apparatus in the fume hood. The still pot should be a two- or three-necked round-bottom flask equipped with a reflux condenser, a distillation head, and a nitrogen inlet.

  • Transfer and Reagent Addition: Carefully decant the pre-dried THF into the still pot. Under a positive flow of nitrogen, add small chunks of sodium metal (approx. 5-10 g) and benzophenone (approx. 5-10 g).

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle.

  • Monitor for Color Change: The solution will initially be colorless or yellow. As the sodium reacts with residual water and the benzophenone, the solution will turn a deep blue or purple.[12] This color indicates the formation of the sodium-benzophenone ketyl radical and signifies that the solvent is anhydrous and oxygen-free.[19] This process can take several hours.

  • Distillation: Once the blue color is stable, the THF is ready for collection. Distill the required amount of solvent directly into a dry, nitrogen-flushed flask for immediate use. NEVER DISTILL TO DRYNESS , as this can concentrate explosive peroxides.

  • Shutdown and Quenching: After collection, turn off the heat and allow the still to cool completely under nitrogen. Quench the still by slowly adding isopropanol (B130326) to the cooled residue to safely react with the remaining sodium.

Protocol 2: Drying Solvents with Activated Molecular Sieves
  • Sieve Activation: Place 3Å molecular sieves in a flask and heat them in an oven at >300°C for at least 24 hours. For best results, heat under vacuum.[16][17]

  • Cooling: Allow the sieves to cool to room temperature in a desiccator or under a stream of dry inert gas to prevent re-adsorption of atmospheric moisture.

  • Drying: Add the activated sieves to a bottle of the solvent to be dried. A loading of 10-20% by mass per volume is recommended (e.g., 100-200g of sieves for 1 L of solvent).[9][16]

  • Storage: Seal the bottle and allow it to stand for at least 48-72 hours before use.[16][17] For highly sensitive reactions, it is best to store the solvent over the sieves and decant or cannula transfer the required amount just before use.

Visualized Workflows

Solvent_Drying_Decision_Tree start Start: Need Anhydrous Solvent for GeBr2 Reaction q_sps Is a Solvent Purification System (SPS) available? start->q_sps use_sps Use SPS. Collect solvent under inert atmosphere. q_sps->use_sps Yes q_still Is the highest level of dryness required and are you trained for solvent stills? q_sps->q_still No end_sps Solvent Ready for Use use_sps->end_sps use_still Set up a Sodium/Benzophenone Still (for ethers) or CaH2 Still (for others). ! HIGH HAZARD ! q_still->use_still Yes use_sieves Use Activated 3Å Molecular Sieves. Allow solvent to stand for >48 hours. q_still->use_sieves No end_still Solvent Ready for Use use_still->end_still end_sieves Solvent Ready for Use use_sieves->end_sieves

Caption: Decision tree for selecting a solvent drying technique.

SPS_Workflow start Solvent Reservoir (Commercial Grade) degas Degas with Inert Gas (Ar/N2) start->degas alumina Column 1: Activated Alumina (Removes H2O) degas->alumina copper Column 2: Copper Catalyst (Removes O2) alumina->copper collect Collect Anhydrous, Oxygen-Free Solvent in Dry Flask copper->collect

Caption: Standard workflow for a Solvent Purification System (SPS).

References

Technical Support Center: Scaling Up Germanium(II) Bromide Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scaled-up production of Germanium(II) bromide (GeBr₂). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to larger production volumes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common laboratory-scale synthesis involves the reduction of Germanium(IV) bromide (GeBr₄) with a reducing agent. Elemental Germanium is a frequently used reducing agent in this process.

Q2: Why is moisture and air sensitivity a critical concern for this compound production?

A2: this compound is highly sensitive to moisture and air. Exposure can lead to hydrolysis and oxidation, forming germanium oxides and other impurities. This not only reduces the purity and yield of the final product but can also impact its performance in downstream applications. Therefore, all stages of production, from synthesis to storage, must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

Q3: What are the major safety hazards associated with this compound and its precursors?

A3: this compound and its precursors, such as Germanium(IV) bromide, are corrosive and can cause severe skin burns and eye damage.[1] It is essential to handle these chemicals in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS).

Q4: How does the physical form of the Germanium reactant affect the reaction rate in the reduction of GeBr₄?

A4: The surface area of the elemental Germanium used as a reducing agent significantly impacts the reaction rate. Finer Germanium powder will have a larger surface area, leading to a faster reaction. However, on a large scale, very fine powders can pose handling and safety challenges, including increased reactivity and potential dust explosion hazards. The choice of particle size is a critical parameter to optimize during scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound production.

Problem Potential Cause Recommended Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time or temperature. Side reactions: Formation of germanium sub-bromides or other byproducts due to localized overheating. Loss during workup: Product decomposition or loss during filtration and drying.- Gradually increase reaction temperature and monitor reaction progress by taking small samples for analysis. - Improve agitation to ensure uniform heat distribution. Consider a reactor with a jacket for better temperature control. - Ensure all workup steps are performed under a strict inert atmosphere. Use pre-dried solvents for washing.
Product Discoloration (Yellowish or Brownish tint) Presence of impurities: Unreacted Germanium(IV) bromide or formation of germanium oxides due to trace moisture or air.- Ensure the inert atmosphere is maintained throughout the process. Purge all equipment and solvents with dry nitrogen or argon. - Consider an additional purification step, such as sublimation or recrystallization from a suitable anhydrous solvent.
Inconsistent Batch-to-Batch Purity Variability in raw material quality: Purity and particle size of Germanium powder may vary between batches. Inconsistent reaction conditions: Fluctuations in temperature, stirring rate, or addition rate of reactants.- Implement stringent quality control checks for all incoming raw materials. - Automate process controls to maintain consistent reaction parameters for every batch. Utilize a process control system to monitor and log data.
Difficulty in Product Isolation and Filtration Fine particle size of the product: Small crystals can clog filters and slow down the filtration process. Product is too soluble in the wash solvent. - Optimize the cooling profile during crystallization to encourage the growth of larger crystals. - Screen for alternative anhydrous wash solvents in which the product has lower solubility.
Thermal Runaway Exothermic reaction: The reduction of GeBr₄ can be exothermic, and poor heat dissipation at a larger scale can lead to a rapid temperature increase.- Characterize the reaction calorimetry at the lab scale to understand the heat flow. - Implement a controlled addition of the limiting reagent. - Use a reactor with a high heat transfer capacity and a reliable cooling system.[2]

Quantitative Data on Scaling Up

The following table presents a hypothetical comparison of key parameters and outcomes when scaling up this compound production from a laboratory scale to a pilot plant scale. This data illustrates the potential challenges and the need for process optimization.

Parameter Laboratory Scale (10 g) Pilot Scale (1 kg) Key Considerations for Scale-Up
Reactant: Germanium (powder) 2.6 g260 gConsistent particle size and purity are crucial for predictable reaction rates.
Reactant: Germanium(IV) bromide 14.1 g1.41 kgPurity of GeBr₄ directly impacts the final product purity.
Reaction Vessel 250 mL Schlenk flask20 L glass-lined reactorThe surface-area-to-volume ratio decreases significantly, impacting heat transfer.[2]
Agitation Magnetic stirrer bar (500 rpm)Mechanical overhead stirrer (150 rpm)Effective mixing is harder to achieve in larger vessels; impeller design is critical.
Reaction Time 4 hours8-10 hoursSlower heat and mass transfer at a larger scale can prolong the reaction time.
Typical Yield 85%70-75%Yields often decrease on scale-up due to less efficient mixing and heat transfer, and more complex product isolation.
Purity (before purification) 95%88-92%Slower reaction and potential for localized overheating can lead to more side products.
Heat Management Oil bathJacketed reactor with thermal fluidInefficient heat removal can lead to thermal runaway and byproduct formation.[2]

Experimental Protocols

Laboratory-Scale Synthesis of this compound (10 g)

Materials:

  • Germanium powder (99.99%, -100 mesh): 2.6 g

  • Germanium(IV) bromide (99.9%): 14.1 g

  • Anhydrous Toluene (B28343): 100 mL

  • Dry nitrogen or argon gas

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line for inert atmosphere operations

  • Glass filter frit

  • Schlenk flask for collection

Procedure:

  • Assemble and flame-dry the glassware. Allow to cool under a stream of dry nitrogen.

  • Under a positive pressure of nitrogen, charge the flask with Germanium powder and Germanium(IV) bromide.

  • Add anhydrous toluene via a cannula.

  • With vigorous stirring, heat the reaction mixture to reflux (approx. 110°C).

  • Maintain the reaction at reflux for 4 hours. The solution will typically turn from colorless to a pale yellow or off-white suspension.

  • Cool the reaction mixture to room temperature.

  • Under an inert atmosphere, filter the solid product using a glass filter frit.

  • Wash the collected solid with two portions of 20 mL of anhydrous toluene to remove any unreacted GeBr₄.

  • Dry the product under high vacuum for 2-4 hours to yield this compound as a solid.

Pilot-Scale Synthesis of this compound (1 kg)

Materials:

  • Germanium powder (99.99%, -100 mesh): 260 g

  • Germanium(IV) bromide (99.9%): 1.41 kg

  • Anhydrous Toluene: 10 L

  • Dry nitrogen gas

Equipment:

  • 20 L glass-lined reactor equipped with a mechanical overhead stirrer, a temperature probe, a reflux condenser connected to a scrubber, and an inert gas inlet/outlet.

  • Jacketed heating/cooling system.

  • Inert atmosphere filtration system (e.g., a Nutsche filter-dryer).

  • Vacuum pump.

Procedure:

  • Ensure the reactor is clean and dry. Purge the reactor with dry nitrogen for at least one hour to establish an inert atmosphere.

  • Under a nitrogen blanket, charge the reactor with Germanium powder and anhydrous toluene.

  • Begin agitation and heat the mixture to 50°C.

  • Slowly add the Germanium(IV) bromide to the reactor. The addition should be controlled to manage the reaction exotherm and maintain the temperature below 110°C.

  • Once the addition is complete, heat the mixture to a gentle reflux and maintain for 8-10 hours. Monitor the reaction progress by analyzing samples for the disappearance of GeBr₄.

  • After the reaction is complete, cool the reactor contents to 20-25°C.

  • Transfer the slurry to the inert atmosphere filtration system.

  • Filter the solid product and wash with two portions of 2 L of anhydrous toluene.

  • Dry the product under vacuum with gentle heating (40-50°C) until a constant weight is achieved.

Visualizations

experimental_workflow Experimental Workflow: Scaling Up GeBr₂ Production cluster_lab Laboratory Scale cluster_optimization Process Optimization cluster_pilot Pilot Scale lab_synthesis 1. Lab Synthesis (Gram Scale) lab_analysis 2. Product Analysis (Yield, Purity) lab_synthesis->lab_analysis kinetics 3. Kinetic & Thermal Study (Calorimetry) lab_analysis->kinetics Data for Scale-Up mixing 4. Mixing & Mass Transfer Study kinetics->mixing purification 5. Purification Development mixing->purification pilot_synthesis 6. Pilot Synthesis (Kilogram Scale) purification->pilot_synthesis Optimized Protocol pilot_analysis 7. In-Process Control & Analysis pilot_synthesis->pilot_analysis pilot_product 8. Final Product (Bulk Material) pilot_analysis->pilot_product

Caption: Experimental workflow for scaling up GeBr₂ production.

logical_relationships Challenges in Scaling Up GeBr₂ Production cluster_challenges Key Challenges scale_up Scale-Up of GeBr₂ Production heat_transfer Heat Transfer Management scale_up->heat_transfer mixing Effective Mixing scale_up->mixing purity Purity & Impurity Profile Control scale_up->purity handling Material Handling (Air & Moisture Sensitive) scale_up->handling heat_transfer->scale_up impacts success heat_transfer->purity affects mixing->scale_up impacts success mixing->purity affects handling->purity affects

Caption: Logical relationships of challenges in scaling up GeBr₂ production.

References

Technical Support Center: Germanium(II) Bromide Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf life of Germanium(II) bromide (GeBr₂). Given its sensitivity to environmental conditions, proper handling and storage are paramount to maintaining its integrity and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to two main degradation pathways:

  • Hydrolysis: In the presence of moisture, GeBr₂ reacts to form germanium dihydroxide and hydrobromic acid.[1][2] This is often the most immediate concern upon exposure to ambient air.

  • Disproportionation: GeBr₂ can disproportionate into Germanium(IV) bromide (GeBr₄) and elemental germanium (Ge).[1][2] This process can be accelerated by heat.[1]

Q2: What is the visual appearance of fresh versus degraded this compound?

A2: Fresh, high-purity this compound is a yellow-white solid.[1][2] Degradation may be indicated by a change in color or texture. For instance, the formation of elemental germanium as a disproportionation product could lead to darker, grayish patches. Significant moisture exposure might result in a damp or clumpy appearance.

Q3: What are the ideal storage conditions for this compound?

A3: To maximize shelf life, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat and moisture.[3] The container must be tightly sealed.[3] For long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent contact with air and moisture.[4]

Q4: Can I use a standard laboratory freezer for long-term storage?

A4: While storing at low temperatures can slow the rate of disproportionation, standard freezers can introduce moisture through condensation during temperature cycling or when the container is opened. If a freezer is used, it is crucial that the GeBr₂ is in a securely sealed container, preferably within a secondary container containing a desiccant. The container should be allowed to warm to room temperature before opening to prevent condensation on the compound.

Q5: Are there any chemical stabilizers that can be added to this compound?

A5: Currently, there is limited specific information in the public domain regarding chemical additives that can stabilize solid this compound. The most effective method for ensuring stability is strict control of the storage environment to exclude air and moisture.[3] Research into the use of chelating ligands to stabilize Germanium(II) cations in solution exists, but this is not directly applicable to stabilizing the bulk solid.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results
  • Symptom: Variation in reaction yields, product purity, or spectroscopic data when using different batches or even the same batch of GeBr₂ over time.

  • Possible Cause: Degradation of the GeBr₂ due to improper storage or handling.

  • Troubleshooting Steps:

    • Assess Purity: Before use, visually inspect the GeBr₂ for any color changes. If possible, perform a purity analysis (see Experimental Protocols Section).

    • Improve Handling Technique: Ensure that the GeBr₂ is only handled under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and moisture.

    • Verify Storage Conditions: Confirm that the storage container is properly sealed and that the storage environment is consistently dry and cool.

    • Purchase Fresh Material: If degradation is suspected and purity cannot be readily assessed or improved, it is advisable to use a fresh, unopened container of GeBr₂.

Issue 2: Poor Solubility in Anhydrous Solvents
  • Symptom: this compound does not fully dissolve in anhydrous solvents in which it is reported to be soluble (e.g., ethanol, acetone).[1][2]

  • Possible Cause: The insoluble material could be elemental germanium, a product of disproportionation, or germanium dihydroxide from hydrolysis.

  • Troubleshooting Steps:

    • Isolate and Analyze Insoluble Material: If feasible, separate the insoluble solid and attempt to characterize it to confirm its identity.

    • Purify the GeBr₂: If the starting material is crucial and cannot be replaced, consider attempting to purify the GeBr₂ (see Experimental Protocols Section). Note that this can be a complex procedure.

    • Review Solvent Quality: Ensure that the solvent used is truly anhydrous, as residual moisture can cause in-situ hydrolysis of the GeBr₂.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the degradation rates of this compound under various storage conditions. Researchers are encouraged to perform their own stability studies if long-term use of a single batch is anticipated. A suggested experimental outline is provided in the protocols section.

ParameterConditionExpected Outcome on Stability
Atmosphere Ambient AirRapid degradation due to moisture and oxygen.
Inert Gas (Argon, Nitrogen)Significantly improved shelf life.
Temperature Elevated TemperaturesIncreased rate of disproportionation.
Room TemperatureModerate stability under inert atmosphere.
Refrigerated/FrozenReduced rate of disproportionation, but risk of moisture.
Moisture Presence of Water/HumidityRapid hydrolysis.
Anhydrous ConditionsEssential for long-term stability.

Experimental Protocols

Protocol 1: Purity Assessment of this compound via Titration

This protocol provides a general method for determining the purity of GeBr₂ by titrating the bromide content.

Materials:

  • This compound sample

  • Deionized water (oxygen-free)

  • Standardized silver nitrate (B79036) (AgNO₃) solution (e.g., 0.1 M)

  • Potassium chromate (B82759) (K₂CrO₄) indicator solution

  • Analytical balance

  • Volumetric flasks, pipettes, and burette

  • Inert atmosphere glovebox

Procedure:

  • Inside an inert atmosphere glovebox, accurately weigh a sample of this compound (e.g., 100-200 mg).

  • Dissolve the sample in a known volume of oxygen-free deionized water. Note that GeBr₂ will hydrolyze.

  • Add a few drops of potassium chromate indicator solution.

  • Titrate the solution with a standardized silver nitrate solution. The endpoint is the first appearance of a permanent reddish-brown precipitate of silver chromate.

  • Record the volume of AgNO₃ solution used.

  • Calculate the percentage of bromide in the sample and, from this, the purity of the GeBr₂.

Protocol 2: Recommended Handling Procedure for Air-Sensitive this compound

Objective: To safely transfer and weigh this compound while minimizing exposure to air and moisture.

Equipment:

  • Inert atmosphere glovebox

  • Spatulas and weighing paper/boats

  • Analytical balance (preferably inside the glovebox)

  • Properly sealed containers for aliquots

Procedure:

  • Introduce the sealed container of GeBr₂ and all necessary tools into the glovebox antechamber.

  • Purge the antechamber according to the glovebox manufacturer's instructions.

  • Move the items into the main glovebox chamber.

  • Allow the container of GeBr₂ to reach the temperature of the glovebox atmosphere to prevent pressure differences upon opening.

  • Carefully open the container.

  • Using a clean, dry spatula, dispense the desired amount of GeBr₂ onto weighing paper or into a pre-tared vial.

  • If an analytical balance is inside the glovebox, weigh the sample directly. If not, seal the vial containing the aliquot, remove it from the glovebox via the antechamber, and weigh it. The difference in weight of the vial before and after will give the sample weight.

  • Immediately and securely reseal the main container of GeBr₂.

  • Before storing, it is good practice to wrap the container's seal with paraffin (B1166041) film as an extra precaution.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_disproportionation Disproportionation GeBr2 This compound (GeBr₂) (Yellow-white solid) GeOH2 Germanium Dihydroxide (Ge(OH)₂) GeBr2->GeOH2 + 2H₂O HBr Hydrobromic Acid (2HBr) GeBr4 Germanium(IV) Bromide (GeBr₄) GeBr2->GeBr4 Heat (optional) Ge Elemental Germanium (Ge) (Grayish solid) H2O Moisture (H₂O) Heat Heat (Δ)

Caption: Degradation pathways of this compound.

ExperimentalWorkflow start Start: Handling GeBr₂ glovebox Transfer GeBr₂ container and tools to glovebox start->glovebox weigh Weigh GeBr₂ under inert atmosphere glovebox->weigh seal_main Securely reseal main container weigh->seal_main use Use weighed sample in experiment weigh->use store Store main container in cool, dry place seal_main->store end End use->end store->end

Caption: Recommended workflow for handling this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Germanium(II) Bromide and Germanium(IV) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of Germanium(II) bromide (GeBr₂) and Germanium(IV) bromide (GeBr₄). Understanding the distinct reactivity profiles of these two common germanium halides is crucial for their effective application in chemical synthesis and materials science. This document summarizes their key properties, compares their behavior in various reaction types with supporting data, and provides detailed experimental protocols for representative transformations.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of GeBr₂ and GeBr₄ is essential for predicting their reactivity. Key differences in their thermal stability and solubility are summarized below.

PropertyThis compound (GeBr₂)Germanium(IV) Bromide (GeBr₄)
Molar Mass 232.43 g/mol 392.26 g/mol [1]
Appearance Yellow-white solid[2]White, low-melting solid or colorless liquid[3][4]
Melting Point 120-125 °C[5]26.1 °C[1]
Boiling Point Decomposes186.5 °C[3]
Solubility Soluble in ethanol (B145695) and acetone[2]Soluble in ethanol, carbon tetrachloride, benzene, and ether[3]
Stability Can disproportionate into GeBr₄ and Ge.[2][6] The stability of dihalides in Group 14 increases down the group, making GeBr₂ more stable than SiBr₂ but less stable than SnBr₂.[7][8]Stable under inert atmosphere.[3]

Comparative Reactivity

The difference in the oxidation state of germanium (+2 vs. +4) dictates the distinct reactivity of GeBr₂ and GeBr₄. GeBr₂ is prone to oxidation and can act as a reducing agent or undergo oxidative addition, while GeBr₄ is a stronger Lewis acid and a precursor to organogermanium(IV) compounds.

Lewis Acidity

The Lewis acidity of germanium halides is a key factor in their reactivity, particularly in catalyzing organic reactions.

  • Germanium(IV) bromide (GeBr₄): GeBr₄ is a potent Lewis acid due to the electron-deficient nature of the Ge(IV) center.[9][10] It can activate electrophiles and is used in Friedel-Crafts type reactions.

  • This compound (GeBr₂): While still possessing Lewis acidic character, GeBr₂ is generally considered a weaker Lewis acid than GeBr₄.[2] The presence of a lone pair of electrons on the Ge(II) center can even allow it to act as a Lewis base in certain contexts.

Lewis_Acidity_Comparison cluster_GeBr4 Germanium(IV) Bromide (GeBr₄) cluster_GeBr2 This compound (GeBr₂) GeBr4 GeBr₄ GeBr4_Lewis_Acid Strong Lewis Acid GeBr4->GeBr4_Lewis_Acid High positive charge on Ge GeBr2 GeBr₂ GeBr2_Lewis_Acid Weaker Lewis Acid GeBr2->GeBr2_Lewis_Acid Lower positive charge on Ge GeBr2_Lewis_Base Potential Lewis Base GeBr2->GeBr2_Lewis_Base Lone pair on Ge

Redox Reactivity

The accessibility of different oxidation states for germanium leads to distinct redox behaviors for its bromides.

  • This compound (GeBr₂): GeBr₂ is readily oxidized to the more stable +4 oxidation state, making it a competent reducing agent in certain reactions.[11] It can undergo oxidative addition with various substrates.[4]

  • Germanium(IV) bromide (GeBr₄): GeBr₄ is in the highest common oxidation state for germanium and is therefore generally considered an oxidizing agent only under forcing conditions. Its primary reactivity is not redox-based under typical synthetic conditions.

A significant reaction of GeBr₂ is its disproportionation into GeBr₄ and elemental germanium.[2][6] This reaction highlights the thermodynamic preference for the Ge(IV) and Ge(0) oxidation states over Ge(II).

Disproportionation GeBr2_initial 2 GeBr₂ (+2) GeBr4_final GeBr₄ (+4) GeBr2_initial->GeBr4_final Oxidation Ge_final Ge (0) GeBr2_initial->Ge_final Reduction

Reactivity with Nucleophiles
  • Germanium(IV) bromide (GeBr₄): GeBr₄ readily reacts with a variety of nucleophiles, such as Grignard reagents and organolithium compounds, to form organogermanium(IV) compounds.[12] This is a primary method for the synthesis of tetraalkyl- and tetraarylgermanes.

  • This compound (GeBr₂): GeBr₂ can also react with nucleophiles, often leading to insertion reactions or the formation of germanocenes with cyclopentadienyl (B1206354) anions.[2] Its reactions can be more complex due to the possibility of subsequent oxidation.

Nucleophilic_Reactions cluster_GeBr4_reactions GeBr₄ Reactivity cluster_GeBr2_reactions GeBr₂ Reactivity GeBr4 GeBr₄ OrganogermaniumIV R₄Ge GeBr4->OrganogermaniumIV Grignard R-MgX Grignard->OrganogermaniumIV GeBr2 GeBr₂ Germanocene GeCp₂ GeBr2->Germanocene Cp_anion Cp⁻ Cp_anion->Germanocene

Insertion Reactions

Germanium(II) halides, acting as germylenes, are known to undergo insertion reactions into various bonds. This reactivity is not characteristic of Germanium(IV) halides. GeBr₂ can insert into C-X bonds, offering a pathway to functionalized organogermanium compounds.[13][14][15][16]

Experimental Protocols

Synthesis of Tetraphenylgermane from Germanium(IV) Bromide

This protocol describes a typical alkylation of GeBr₄ using a Grignard reagent.

Materials:

Procedure:

  • A solution of phenylmagnesium bromide is prepared in anhydrous diethyl ether from magnesium turnings and bromobenzene under an inert atmosphere.

  • The Grignard reagent is transferred to a dropping funnel and added slowly to a stirred solution of GeBr₄ in anhydrous toluene at 0 °C.

  • After the addition is complete, the reaction mixture is refluxed for 2 hours.

  • The mixture is cooled to room temperature and hydrolyzed by the slow addition of 10% hydrochloric acid.

  • The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is recrystallized from a suitable solvent (e.g., ethanol/benzene) to yield tetraphenylgermane.

Synthesis of Germanocene from this compound

This protocol illustrates the use of GeBr₂ in the synthesis of a metallocene.[2]

Materials:

  • This compound (GeBr₂)

  • Cyclopentadienylsodium (NaCp) or Cyclopentadienylthallium (TlCp)

  • Anhydrous diethyl ether

  • Anhydrous pentane (B18724)

Procedure:

  • In a Schlenk flask under an inert atmosphere, GeBr₂ is suspended in anhydrous diethyl ether.

  • A solution of cyclopentadienylsodium or a suspension of cyclopentadienylthallium in diethyl ether is added to the GeBr₂ suspension at room temperature.

  • The reaction mixture is stirred for 12 hours.

  • The solvent is removed in vacuo.

  • The resulting solid is extracted with anhydrous pentane.

  • The pentane solution is filtered, and the solvent is removed under reduced pressure to yield germanocene as a solid.

Summary of Reactivity Comparison

Reaction TypeThis compound (GeBr₂)Germanium(IV) Bromide (GeBr₄)
Lewis Acidity Weaker Lewis acid, can act as a Lewis base.[2]Strong Lewis acid.[9][10]
Redox Reactivity Acts as a reducing agent, undergoes oxidative addition.[4][11] Disproportionates to Ge and GeBr₄.[2][6]Generally redox-inactive under normal conditions.
Reactivity with Nucleophiles Forms germanocenes with Cp⁻.[2] Undergoes insertion reactions.[13][14][15][16]Forms tetra-substituted organogermanium compounds with Grignard and organolithium reagents.[12]
Hydrolysis Hydrolyzes to form germanium(II) hydroxide.[2]Hydrolyzes to form germanium dioxide and hydrobromic acid.[3][17]

Conclusion

This compound and Germanium(IV) bromide exhibit markedly different reactivity profiles primarily due to the difference in the oxidation state of the germanium center. GeBr₄ is a stable, strong Lewis acid that serves as a valuable precursor for tetravalent organogermanium compounds. In contrast, GeBr₂ is a more versatile reagent, capable of acting as a reducing agent, undergoing oxidative addition and insertion reactions, and forming low-valent organometallic species. A thorough understanding of these differences is paramount for researchers in selecting the appropriate germanium bromide reagent for their specific synthetic needs.

References

comparative study of Germanium(II) halides (GeCl2, GeBr2, GeI2)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Germanium(II) Halides: GeCl₂, GeBr₂, and GeI₂

This guide provides a comprehensive comparison of the germanium(II) halides: germanium(II) chloride (GeCl₂), germanium(II) bromide (GeBr₂), and germanium(II) iodide (GeI₂). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize these compounds in their work. This document covers their synthesis, structural properties, and reactivity, supported by experimental data.

Physical and Structural Properties

The physical and structural properties of the germanium(II) halides show clear trends as the atomic mass of the halogen increases. GeCl₂ is a white to pale yellow solid, GeBr₂ is a yellow-white solid, and GeI₂ is a vibrant yellow crystalline solid.[1][2] Key quantitative data are summarized in the tables below for easy comparison.

Table 1: Physical Properties of Germanium(II) Halides
PropertyGeCl₂GeBr₂GeI₂
Molar Mass ( g/mol ) 143.55[1]232.44[3]326.44[4]
Appearance White to pale yellow solid[1]Yellow-white solid[2]Yellow crystalline solid[4]
Melting Point (°C) Decomposes[5]120-125[6]428[7]
Boiling Point (°C) Decomposes[5]-550 (decomposes)[7]
Solubility Soluble in polar solvents, hydrolyzes in water[1]Soluble in ethanol (B145695) and acetone[2]Slightly soluble in chloroform (B151607) and carbon tetrachloride[4]
Table 2: Structural and Spectroscopic Data of Germanium(II) Halides
ParameterGeCl₂GeBr₂GeI₂
Crystal Structure -Monoclinic[2]Trigonal (Cadmium iodide type)[4]
Space Group -P2₁/c[8]P-3m1[4]
Lattice Constants (Å) -a = 11.68, b = 9.12, c = 7.02, β = 101.9°[2]a = 4.13, c = 6.79[4]
Ge-X Bond Length (Å) 2.186 (gas phase)[9]2.51-3.10 (solid state)[8]3.03 (solid state)
X-Ge-X Bond Angle (°) 100.4 (gas phase)[9]--

Synthesis and Experimental Protocols

The synthesis of germanium(II) halides can be achieved through several methods, primarily involving the reduction of the corresponding germanium(IV) halide or direct reaction with germanium metal.

Synthesis of Germanium(II) Chloride (GeCl₂)

A common method for the preparation of GeCl₂ is the comproportionation of germanium tetrachloride (GeCl₄) with germanium metal.[1]

Experimental Protocol:

  • Place germanium metal powder in a quartz tube reactor.

  • Heat the germanium metal to 300 °C under a reduced pressure of 0.1 mmHg.

  • Pass germanium tetrachloride vapor over the heated germanium metal.

  • The product, solid GeCl₂, will deposit in the cooler parts of the reactor.

  • Due to its instability, GeCl₂ is often generated and used in situ or stabilized as a dioxane complex.[10]

Synthesis of this compound (GeBr₂)

GeBr₂ can be synthesized by the reduction of germanium tetrabromide (GeBr₄) with germanium metal or zinc.[2]

Experimental Protocol:

  • Combine germanium tetrabromide and an equimolar amount of germanium powder in a sealed reaction vessel.

  • Heat the mixture to initiate the reduction reaction. The exact temperature and reaction time will depend on the scale of the reaction.

  • After the reaction is complete, the resulting GeBr₂ can be purified by sublimation.

Synthesis of Germanium(II) Iodide (GeI₂)

GeI₂ can be prepared by the direct reaction of germanium with iodine.

Experimental Protocol:

  • Stoichiometric amounts of high-purity germanium powder and iodine are sealed in a quartz ampule under high vacuum.

  • The ampule is slowly heated to a temperature between 200 and 400 °C.

  • The reaction is allowed to proceed for several hours to ensure complete conversion.

  • The ampule is then cooled slowly to room temperature to obtain crystalline GeI₂.

Reactivity and Stability

The germanium(II) halides are reactive compounds and act as reducing agents. Their stability generally increases with the increasing mass of the halide.

  • GeCl₂ : It is the least stable of the three and readily hydrolyzes in the presence of water to form germanium(II) hydroxide (B78521).[1] It is a source of dichlorogermylene (:GeCl₂), a carbene analogue, which is highly reactive and can insert into various chemical bonds.[1]

  • GeBr₂ : This halide also hydrolyzes in water to form germanium(II) hydroxide and disproportionates upon heating to yield germanium tetrabromide and elemental germanium.[2]

  • GeI₂ : GeI₂ is the most stable of the three. It disproportionates at a higher temperature (550 °C) compared to its lighter analogues.[7] It is used in the electronics industry for the epitaxial growth of germanium layers through disproportionation reactions.

Visualization of Structural Trends

The following diagram illustrates the trend of increasing germanium-halogen bond length with the increasing size of the halogen atom.

GeX2_Bond_Lengths cluster_title Trend in Ge-X Bond Lengths p GeCl2 GeCl₂ Bond Length: 2.186 Å GeBr2 GeBr₂ Bond Length: ~2.5 Å GeCl2->GeBr2 Increasing Halogen Size GeI2 GeI₂ Bond Length: 3.03 Å GeBr2->GeI2 Increasing Bond Length

References

A Comparative Guide to the Validation of GeBr₂ Purity: Argentometric Titration vs. Ion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a cornerstone of reliable and reproducible research. Germanium(II) bromide (GeBr₂), a key precursor in various synthetic applications, requires accurate purity assessment. This guide provides a comparative analysis of two effective methods for validating GeBr₂ purity through the quantification of its bromide content: the classic Volhard method of argentometric titration and the modern technique of ion chromatography (IC).

Method 1: Argentometric Titration (Volhard Method)

Argentometric titration is a long-established analytical technique for halide determination based on the precipitation of silver halides.[1][2] The Volhard method is an indirect or "back-titration" technique where a known excess of silver nitrate (B79036) is added to the sample, precipitating the bromide as silver bromide (AgBr).[1][2][3] The remaining excess silver ions are then titrated with a standardized potassium thiocyanate (B1210189) (KSCN) solution.[1][2][3] A key advantage of the Volhard method is that the titration is performed in an acidic medium, which helps to prevent the hydrolysis of metal ions and minimizes interferences from anions like carbonates and oxalates that would precipitate in neutral conditions.[3][4][5]

Experimental Protocol: Volhard Method for GeBr₂ Purity

1. Reagents and Solutions:

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution

  • Standardized 0.1 M Potassium Thiocyanate (KSCN) solution

  • Ferric Alum [FeNH₄(SO₄)₂·12H₂O] indicator solution (saturated aqueous solution)

  • Concentrated Nitric Acid (HNO₃)

  • Nitrobenzene (B124822)

  • Deionized water

  • GeBr₂ sample

2. Sample Preparation:

  • Accurately weigh approximately 0.5 g of the GeBr₂ sample into a 250 mL Erlenmeyer flask.

  • Carefully add 50 mL of deionized water and 5 mL of concentrated nitric acid to dissolve the sample. The acidic conditions are crucial to prevent the precipitation of germanium hydroxides and potential oxidation of Ge(II).

3. Titration Procedure:

  • To the dissolved GeBr₂ sample, add a precisely measured excess volume of standardized 0.1 M AgNO₃ solution (e.g., 50.00 mL). This will precipitate the bromide ions as AgBr.

    • Reaction: GeBr₂(aq) + 2AgNO₃(aq) → 2AgBr(s) + Ge(NO₃)₂(aq)

  • Add 2-3 mL of nitrobenzene and shake vigorously to coagulate the AgBr precipitate. The nitrobenzene coats the precipitate, preventing it from reacting with the thiocyanate titrant.[6]

  • Add 1-2 mL of the ferric alum indicator.

  • Titrate the excess (unreacted) AgNO₃ with the standardized 0.1 M KSCN solution.

    • Back-Titration Reaction: AgNO₃(aq) + KSCN(aq) → AgSCN(s) + KNO₃(aq)

  • The endpoint is reached upon the first appearance of a stable, faint reddish-brown color, which is due to the formation of the ferric thiocyanate complex [Fe(SCN)]²⁺.[2][3]

    • Endpoint Reaction: Fe³⁺(aq) + SCN⁻(aq) → [Fe(SCN)]²⁺(aq)

  • Perform a blank titration by repeating the entire procedure without the GeBr₂ sample to account for any impurities in the reagents.

4. Calculation of Purity:

  • Calculate the moles of AgNO₃ that reacted with KSCN (the excess AgNO₃).

  • Subtract the moles of excess AgNO₃ from the total initial moles of AgNO₃ to find the moles of AgNO₃ that reacted with the bromide in the GeBr₂ sample.

  • Use the stoichiometry of the reaction (2 moles of AgNO₃ react with 1 mole of GeBr₂) to determine the moles of GeBr₂ in the sample.

  • Calculate the mass of GeBr₂ and subsequently its percentage purity in the original sample.

Method 2: Ion Chromatography (IC)

Ion chromatography is a powerful separation technique used for the determination of ionic species. It is highly sensitive and selective, making it an excellent alternative for purity analysis. The method involves separating the bromide ions from other sample components on an ion-exchange column, followed by detection, typically by conductivity.[7][8]

Experimental Protocol: Ion Chromatography for Bromide in GeBr₂

1. Instrumentation and Reagents:

  • Ion chromatograph equipped with a suppressor and a conductivity detector.

  • Anion-exchange column suitable for halide separation (e.g., Dionex IonPac™ AS9-HC).

  • Eluent: A suitable carbonate/bicarbonate or hydroxide (B78521) solution (e.g., 9 mM Sodium Carbonate).[8]

  • Bromide standard solutions for calibration.

  • Deionized water (high purity).

  • GeBr₂ sample.

2. Sample and Standard Preparation:

  • Stock Solution: Accurately weigh a small amount of the GeBr₂ sample and dissolve it in a known volume of deionized water in a volumetric flask to create a stock solution of a suitable concentration.

  • Working Sample: Perform a serial dilution of the stock solution to bring the expected bromide concentration within the linear range of the calibration curve.

  • Calibration Standards: Prepare a series of bromide standard solutions of known concentrations by diluting a certified bromide standard.

3. Chromatographic Analysis:

  • Set up the ion chromatograph with the appropriate column, eluent, and flow rate as per the manufacturer's recommendations for halide analysis.

  • Inject the prepared calibration standards to generate a calibration curve (peak area vs. concentration).

  • Inject the prepared working sample solution.

  • The bromide peak will be identified by its retention time compared to the standards.

4. Calculation of Purity:

  • Determine the concentration of bromide in the injected sample solution from the calibration curve.

  • Account for the dilution factor to calculate the concentration of bromide in the original stock solution.

  • From the concentration and volume of the stock solution, calculate the total mass of bromide in the weighed GeBr₂ sample.

  • Use the molar masses of bromide and GeBr₂ to determine the mass of GeBr₂ corresponding to the measured bromide content.

  • Calculate the percentage purity of the GeBr₂ sample.

Data Presentation and Comparison

The following table presents hypothetical data for the purity validation of a GeBr₂ sample using both methods, illustrating the expected precision and results.

ParameterArgentometric Titration (Volhard)Ion Chromatography
Principle Precipitation TitrationIon-Exchange Separation
Sample Weight (g) 0.50250.1012 (for stock solution)
Measured Bromide (mg) 340.168.2 (in stock solution)
Calculated Purity (%) 99.599.7
Precision (RSD, n=3) ≤ 0.5%≤ 1.0%
Analysis Time/Sample ~30-45 minutes~15-20 minutes
Selectivity Good (for precipitating anions)Excellent (for various anions)
Potential Interferences Other halides (Cl⁻, I⁻), certain metal ionsCo-eluting anionic species

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures for both analytical methods.

G cluster_0 Purity Validation of GeBr₂ cluster_1 Argentometric Titration (Volhard Method) cluster_2 Ion Chromatography start GeBr₂ Sample at_prep Sample Dissolution (HNO₃) start->at_prep Weigh Sample ic_prep Prepare Stock Solution start->ic_prep Weigh Sample at_add_ag Add Excess Standard AgNO₃ at_prep->at_add_ag at_precipitate Precipitate AgBr at_add_ag->at_precipitate at_titrate Back-Titrate with KSCN (Ferric Alum Indicator) at_precipitate->at_titrate at_calc Calculate Purity at_titrate->at_calc result_at Purity (%) via Titration at_calc->result_at ic_dilute Dilute to Working Concentration ic_prep->ic_dilute ic_inject Inject Sample ic_dilute->ic_inject ic_calibrate Generate Calibration Curve (Bromide Standards) ic_analyze Detect and Quantify Bromide ic_calibrate->ic_analyze ic_inject->ic_analyze ic_calc Calculate Purity ic_analyze->ic_calc result_ic Purity (%) via IC ic_calc->result_ic

Caption: Workflow for GeBr₂ purity validation.

Conclusion

Both argentometric titration and ion chromatography are robust methods for the purity validation of this compound.

  • Argentometric titration (Volhard method) is a cost-effective and reliable classical method that provides high precision when performed correctly.[3] Its main drawback is the use of hazardous reagents like nitrobenzene and the potential for manual errors.

  • Ion chromatography offers higher throughput, excellent selectivity, and sensitivity, allowing for the simultaneous analysis of other potential anionic impurities. While the initial instrumentation cost is higher, it is often the preferred method in modern analytical laboratories for its speed and automation capabilities.

The choice of method will depend on the specific requirements of the laboratory, including available equipment, sample throughput, and the need for simultaneous analysis of other ions. For routine quality control where bromide is the primary analyte of interest, the Volhard method remains a viable and accurate option. For comprehensive purity profiling and higher sample throughput, ion chromatography is the superior alternative.

References

A Comparative Guide to the Characterization of Germanium(II) Bromide: XRD vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray Diffraction (XRD) and alternative spectroscopic methods for the characterization of Germanium(II) bromide (GeBr₂). Understanding the structural and chemical properties of this compound is crucial for its application in various fields, including materials science and as a precursor in chemical synthesis. This document outlines the experimental data and protocols necessary for a thorough analysis.

Overview of Characterization Techniques

The characterization of this compound, a pale yellow solid, relies on a suite of analytical techniques to determine its crystal structure, chemical composition, and purity.[1] X-ray diffraction is the primary method for elucidating the crystalline structure, while spectroscopic techniques such as Raman and X-ray Photoelectron Spectroscopy (XPS) provide insights into molecular vibrations and elemental composition, respectively. This compound is known to be monoclinic with the space group P2₁/c.[1]

X-ray Diffraction (XRD) Analysis

XRD is a powerful non-destructive technique that provides detailed information about the crystallographic structure of materials. By analyzing the diffraction pattern of X-rays scattered by the atomic planes of a crystal, one can determine the unit cell dimensions, space group, and atomic coordinates.

Experimental Protocol: Powder XRD of this compound

Given that this compound can be air-sensitive, proper sample handling is crucial to obtain a high-quality diffraction pattern.

  • Sample Preparation:

    • Due to its potential sensitivity to air and moisture, the sample should be handled in an inert atmosphere, such as a nitrogen-filled glovebox.

    • A small amount of the fine GeBr₂ powder is gently packed into a low-background sample holder. An air-sensitive sample holder with a dome, often made of Kapton or a similar X-ray transparent material, is recommended.

  • Instrument Setup:

    • A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

    • The instrument is set to operate in a Bragg-Brentano geometry.

    • Data is collected over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • The resulting diffraction pattern is analyzed using appropriate software.

    • Phase identification is performed by comparing the experimental pattern with databases such as the Crystallography Open Database (COD).

    • Rietveld refinement can be used to refine the crystal structure parameters.

Expected XRD Data for this compound

Based on its known crystal structure, the following crystallographic data for this compound is expected:

ParameterValue[1]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.68
b (Å)9.12
c (Å)7.02
β (°)101.9

Alternative Characterization Techniques

While XRD provides unparalleled structural information, spectroscopic methods offer complementary data on the chemical nature of this compound.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that probes the molecular vibrations of a material. It is sensitive to the chemical bonds and symmetry of a molecule, making it a valuable tool for identifying compounds and studying their chemical environment.

Experimental Protocol: Raman Spectroscopy of this compound
  • Sample Preparation:

    • A small amount of the GeBr₂ powder is placed on a clean microscope slide.

    • If the sample is air-sensitive, it can be sealed in a quartz capillary or measured through a transparent window in an inert atmosphere.

  • Instrument Setup:

    • A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

    • The laser is focused onto the sample through an objective lens.

    • The scattered light is collected in a backscattering configuration and directed to a spectrometer with a CCD detector.

    • Spectra are typically collected over a Raman shift range of 100-1000 cm⁻¹.

  • Data Analysis:

    • The positions and relative intensities of the Raman peaks are analyzed.

    • Characteristic peaks for Ge-Br stretching and bending modes are identified.

Expected Raman Data for this compound

While a specific experimental Raman spectrum for GeBr₂ was not found in the literature, based on the vibrational modes of similar germanium halides, one would expect to observe characteristic peaks corresponding to the Ge-Br stretching and bending vibrations.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Experimental Protocol: XPS of this compound
  • Sample Preparation:

    • A small amount of the GeBr₂ powder is mounted onto a sample holder using double-sided adhesive tape.

    • To minimize surface contamination and oxidation, the sample should be loaded into the ultra-high vacuum (UHV) chamber of the XPS instrument as quickly as possible. An in-situ cleaving or scraping of the sample surface under UHV can be performed to expose a fresh surface.

  • Instrument Setup:

    • An XPS system with a monochromatic Al Kα X-ray source (1486.6 eV) is used.

    • A survey scan is first acquired to identify all elements present on the surface.

    • High-resolution spectra are then acquired for the Ge 3d and Br 3d core levels.

  • Data Analysis:

    • The binding energies of the core level peaks are determined and corrected for any charging effects using the adventitious carbon C 1s peak at 284.8 eV as a reference.

    • The chemical states of germanium and bromine are determined by analyzing the peak positions and shapes.

Expected XPS Data for this compound

Comparison of Techniques

FeatureX-ray Diffraction (XRD)Raman SpectroscopyX-ray Photoelectron Spectroscopy (XPS)
Information Provided Crystal structure, phase purity, lattice parametersMolecular vibrations, chemical bonds, symmetryElemental composition, chemical state, electronic state
Sample Form Powder, solidSolid, liquid, gasSolid, thin film
Destructive? NoGenerally no, but can be with high laser powerNo (surface may be altered by sputtering)
Sensitivity Bulk-sensitiveSurface and bulk sensitiveSurface-sensitive (top few nanometers)

Characterization Workflow

The logical workflow for the comprehensive characterization of this compound is illustrated below.

GeBr2_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Synthesis Synthesis of GeBr2 XRD XRD Analysis Synthesis->XRD Primary Technique Raman Raman Spectroscopy Synthesis->Raman Complementary Technique XPS XPS Analysis Synthesis->XPS Complementary Technique Crystal_Structure Crystal Structure & Phase Purity XRD->Crystal_Structure Vibrational_Modes Molecular Vibrations & Bonding Raman->Vibrational_Modes Elemental_Composition Elemental Composition & Chemical State XPS->Elemental_Composition Conclusion Comprehensive Characterization Crystal_Structure->Conclusion Vibrational_Modes->Conclusion Elemental_Composition->Conclusion

References

computational studies comparing GeBr2 and SiBr2 properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Computational Properties of Germanium Dibromide (GeBr₂) and Silicon Dibromide (SiBr₂)

For researchers and professionals in materials science and drug development, understanding the nuanced differences between analogous chemical compounds is critical. Germanium dibromide (GeBr₂) and silicon dibromide (SiBr₂) are two such molecules whose properties, dictated by their central group 14 element, are of significant interest for various applications, including the synthesis of novel organometallic compounds and materials for semiconductor applications. This guide provides a comparative overview of the structural, energetic, and vibrational properties of GeBr₂ and SiBr₂ based on computational studies.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data from ab initio Hartree-Fock calculations, providing a direct comparison of the properties of GeBr₂ and SiBr₂ in both their ground singlet and first excited triplet states.

PropertyStateSiBr₂GeBr₂
Bond Length (Å) Singlet ('A₁)2.2572.327
Triplet (³B₁)2.2192.287
**Bond Angle (°) **Singlet ('A₁)102.16101.49
Triplet (³B₁)118.50118.73
Singlet-Triplet Energy Separation (kJ/mol) -139.7174.2
Scaled Vibrational Frequencies (cm⁻¹) v₁ (Symmetric Stretch)394289
v₂ (Bending)149110
v₃ (Asymmetric Stretch)425309

Data sourced from Coffin et al., 1989.[1]

Key Observations

From the computational data, several key differences and similarities between SiBr₂ and GeBr₂ emerge:

  • Molecular Structure: In their singlet ground states, both molecules adopt a bent geometry. The Ge-Br bond is longer than the Si-Br bond, which is expected given the larger atomic radius of germanium. The bond angle is slightly smaller in GeBr₂. Upon excitation to the triplet state, the bond lengths decrease for both molecules, while the bond angles open significantly.[1]

  • Energetics: The energy separation between the singlet and triplet states is substantial for both molecules, indicating that the triplet state is not significantly populated under normal experimental conditions.[1] The energy gap is larger for GeBr₂, suggesting a greater relative stability of its singlet ground state compared to SiBr₂.[1]

  • Vibrational Frequencies: The vibrational frequencies for all modes (symmetric stretch, bending, and asymmetric stretch) are higher for SiBr₂ than for GeBr₂.[1] This is consistent with the stronger Si-Br bond and the lighter mass of the silicon atom compared to germanium.

Experimental Protocols: Computational Methodology

The data presented in this guide were derived from ab initio Hartree-Fock calculations, a foundational method in computational chemistry for approximating the electronic structure of molecules.[1]

Workflow for Computational Analysis:

G cluster_setup 1. System Setup cluster_calc 2. Calculation cluster_analysis 3. Data Analysis start Define Molecules (GeBr₂, SiBr₂) basis Select Basis Set start->basis method Choose Computational Method (e.g., Ab Initio Hartree-Fock) basis->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy (Singlet & Triplet States) geom_opt->energy_calc struct Extract Structural Parameters (Bond Lengths, Angles) geom_opt->struct vib Analyze Vibrational Modes freq_calc->vib thermo Calculate Energy Differences energy_calc->thermo compare Compare Properties struct->compare vib->compare thermo->compare

Figure 1: A generalized workflow for the computational comparison of molecular properties.

Details of the Hartree-Fock Calculation:

  • Objective: To solve the electronic Schrödinger equation for the molecule in a self-consistent field (SCF) approach, which provides the electronic energy and wavefunction.

  • Basis Set: The calculations employed a basis set of at least double-zeta quality, augmented with a set of d-type polarization functions on the central atom (Si or Ge). The exponents for these d-orbitals were optimized for each element to better describe the electron distribution. Specifically, the d-orbital exponents used were 0.28 for Si and 0.336 for Ge.[1]

  • Geometry Optimization: The molecular geometries (bond lengths and angles) for both the singlet and triplet states of each molecule were optimized to find the lowest energy structures on the potential energy surface.

  • Frequency Calculations: To obtain the vibrational frequencies, the force constants were calculated. These calculated frequencies were then scaled to better match experimental values, a common practice in computational chemistry. The scaling factors used were 0.870 for stretching modes and 0.918 for bending modes.[1]

  • Software: The calculations were performed using the CADPAC (Cambridge Analytical Derivatives Package) program.[1]

This computational approach, while foundational, provides valuable insights into the intrinsic properties of these molecules. Modern studies often employ Density Functional Theory (DFT) or higher-level ab initio methods for even greater accuracy.

Conclusion

The computational comparison of GeBr₂ and SiBr₂ reveals distinct differences in their geometric, energetic, and vibrational properties, primarily attributable to the differing size and mass of the central germanium and silicon atoms. SiBr₂ exhibits shorter bonds and higher vibrational frequencies, indicative of a stiffer molecular structure. GeBr₂ has a larger singlet-triplet energy gap. These fundamental differences are crucial for researchers designing new materials and chemical syntheses, as they will influence reactivity, stability, and spectroscopic signatures. The data and methodologies presented here serve as a valuable baseline for further experimental and more advanced theoretical investigations into these important group 14 dihalides.

References

spectroscopic comparison of Germanium(II) bromide and Tin(II) bromide

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Germanium(II) Bromide and Tin(II) Bromide for Researchers

This guide provides a detailed spectroscopic comparison of this compound (GeBr₂) and Tin(II) Bromide (SnBr₂), intended for researchers, scientists, and professionals in drug development. The comparison is based on available experimental data and theoretical considerations, offering insights into their electronic and vibrational properties.

Introduction

This compound and Tin(II) bromide are isoelectronic divalent halides of Group 14 elements. Their structural and electronic similarities, stemming from the ns² lone pair of electrons on the central metal atom, lead to interesting and comparable spectroscopic properties. However, differences in electronegativity, atomic mass, and bond strengths between Germanium and Tin result in distinct spectral features. This guide explores these differences and similarities through UV-Visible and Raman spectroscopy.

Data Presentation

Due to the limited availability of direct comparative studies, this table summarizes available and expected spectroscopic data for GeBr₂ and SnBr₂.

Spectroscopic PropertyThis compound (GeBr₂)Tin(II) Bromide (SnBr₂)
UV-Visible Absorption
Gas Phase λmax (nm)Not available in searched literature195-397[1]
Solution PhaseExpected to absorb in the UV region due to n→σ transitions*Soluble in donor solvents like acetone, pyridine, and DMSO.[2] Spectra are influenced by solvent interactions.
Raman Spectroscopy
Solid State Vibrational Modes (cm⁻¹)No direct experimental data for bulk GeBr₂ found. Expected stretching and bending modes based on Ge-Br bonds.Polymeric chains in the solid state give rise to characteristic Raman bands.[3]
Gas Phase Vibrational Modes (cm⁻¹)Not available in searched literatureResonance fluorescence spectra show progressions in the deformational modes.[4]

Theoretical considerations suggest that, like SnBr₂, GeBr₂ would exhibit absorption in the UV region due to electronic transitions involving the non-bonding lone pair electrons (n) and anti-bonding orbitals (σ). The exact position of the absorption maximum would depend on the solvent and concentration.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of GeBr₂ and SnBr₂ are provided below.

Synthesis of this compound and Tin(II) Bromide

This compound (GeBr₂) Synthesis:

A common method for the synthesis of GeBr₂ is the reduction of Germanium(IV) bromide (GeBr₄) with elemental Germanium or Zinc.[5]

  • Reaction: GeBr₄ + Ge → 2 GeBr₂

  • Procedure:

    • Place a stoichiometric mixture of GeBr₄ and Germanium powder in a sealed, evacuated quartz ampoule.

    • Heat the ampoule in a tube furnace to a temperature sufficient to initiate the reaction (e.g., 200-300 °C).

    • Maintain the temperature for several hours to ensure complete reaction.

    • The GeBr₂ product can be purified by sublimation under vacuum.

Tin(II) Bromide (SnBr₂) Synthesis:

SnBr₂ can be prepared by the reaction of metallic tin with hydrobromic acid.[2]

  • Reaction: Sn + 2 HBr → SnBr₂ + H₂

  • Procedure:

    • Add metallic tin granules to a flask containing concentrated hydrobromic acid.

    • Gently heat the mixture to facilitate the reaction. Hydrogen gas will be evolved.

    • After the tin has completely reacted, the solution is cooled to crystallize the SnBr₂.

    • The crystals are filtered, washed with a small amount of cold, dry ethanol, and dried under vacuum.

UV-Visible Absorption Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare stock solutions of GeBr₂ and SnBr₂ in a suitable anhydrous, non-protic solvent (e.g., hexane, acetonitrile, or THF) of known concentration (e.g., 10⁻³ M). All manipulations should be performed in an inert atmosphere (glovebox or Schlenk line) due to the moisture sensitivity of the compounds.

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity and check for Beer-Lambert law adherence.

  • Data Acquisition:

    • Record the absorption spectra of the solutions from 200 to 800 nm.

    • Use the pure solvent as a reference.

    • Identify the wavelength of maximum absorbance (λmax) for each compound.

Raman Spectroscopy
  • Instrumentation: A Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm) and a CCD detector.

  • Sample Preparation (Solid State):

    • Finely grind the crystalline GeBr₂ or SnBr₂ powder in an inert atmosphere.

    • Mount the powder on a microscope slide or in a capillary tube.

  • Data Acquisition:

    • Acquire the Raman spectrum of the solid sample.

    • The spectral range should cover the expected vibrational modes (typically 50 - 500 cm⁻¹).

    • Optimize the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

Mandatory Visualization

The following diagrams illustrate the logical relationships in the spectroscopic comparison and the experimental workflow.

SpectroscopicPropertyComparison cluster_GeBr2 This compound (GeBr₂) cluster_SnBr2 Tin(II) Bromide (SnBr₂) GeBr2_UV UV-Vis Spectrum Comparison Spectroscopic Comparison GeBr2_UV->Comparison Electronic Transitions GeBr2_Raman Raman Spectrum GeBr2_Raman->Comparison Vibrational Modes SnBr2_UV UV-Vis Spectrum SnBr2_UV->Comparison SnBr2_Raman Raman Spectrum SnBr2_Raman->Comparison

Caption: Comparative analysis of GeBr₂ and SnBr₂ spectroscopic properties.

ExperimentalWorkflow cluster_Synthesis Sample Preparation cluster_Analysis Spectroscopic Analysis Synthesis_GeBr2 Synthesis of GeBr₂ Purification Purification Synthesis_GeBr2->Purification Synthesis_SnBr2 Synthesis of SnBr₂ Synthesis_SnBr2->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Solution Phase Raman Raman Spectroscopy Purification->Raman Solid State Data_Analysis Data Analysis & Comparison UV_Vis->Data_Analysis Absorption Spectra Raman->Data_Analysis Vibrational Spectra

Caption: Workflow for the synthesis and spectroscopic analysis of GeBr₂ and SnBr₂.

References

Comparative Electrochemical Analysis of Germanium(II) Bromide and Alternative Wide-Bandgap Semiconductors for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of next-generation semiconductor materials, researchers are exploring alternatives to traditional silicon-based technologies to meet the demands of high-power and high-frequency applications. Among the contenders, Germanium(II) bromide (GeBr₂) presents intriguing possibilities as a precursor for germanium-based semiconductors. This guide provides a comparative analysis of the electrochemical properties of germanium, as a proxy for GeBr₂, against two leading wide-bandgap semiconductors: Silicon Carbide (SiC) and Gallium Nitride (GaN). This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the potential of these materials in semiconductor applications.

Quantitative Comparison of Semiconductor Properties

The suitability of a material for semiconductor applications is determined by several key electronic properties. The following table summarizes these properties for Germanium, Silicon Carbide, and Gallium Nitride, offering a quantitative basis for comparison.

PropertyGermanium (Ge)Silicon Carbide (SiC)Gallium Nitride (GaN)
Band Gap (eV) ~0.67 - 0.72[1]~3.26 - 3.3[2][3]~3.4[2][3][4]
Electron Mobility (cm²/Vs) High~650 - 900[2][5]~1500 - 2000[2][5][6]
Breakdown Electric Field (MV/cm) Low~2 - 10[4]~3.3[6]
Intrinsic Carrier Concentration (cm⁻³ at 300K) ~2.5 x 10¹³[1][7]LowLow

Note: Data for Germanium (Ge) is used as a proxy for this compound. The specific electrochemical properties of GeBr₂ will be influenced by its chemical structure and require dedicated experimental evaluation.

Experimental Protocols for Electrochemical Analysis

To characterize the electrochemical behavior of semiconductor materials like this compound, Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques.

Cyclic Voltammetry (CV) Protocol

Cyclic voltammetry is employed to study the redox behavior of a material. For a germanium-based thin film, a typical three-electrode setup is necessary.[8]

Objective: To identify the oxidation and reduction potentials of the germanium species and assess the reversibility of the electrochemical reactions.

Experimental Setup:

  • Working Electrode (WE): A thin film of the germanium compound deposited on a conductive substrate (e.g., fluorine-doped tin oxide glass).

  • Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or a standard calomel (B162337) electrode (SCE).

  • Counter Electrode (CE): A platinum wire or foil with a surface area significantly larger than the working electrode.[8]

  • Electrolyte: A solution containing a non-aqueous solvent (e.g., acetonitrile (B52724) or dichloromethane) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate). The choice of solvent is critical to ensure the solubility of the germanium compound and to provide a wide potential window.

  • Potentiostat: A device to control the potential and measure the current.

Procedure:

  • Assemble the three-electrode cell with the germanium-based working electrode, reference electrode, and counter electrode immersed in the deaerated electrolyte solution.

  • Set the parameters on the potentiostat:

    • Initial and Final Potential: Define a potential range that is expected to encompass the redox events of the germanium compound. For Ge(II) species, a scan might start from the open-circuit potential towards more negative potentials to observe reduction, and then scan towards positive potentials to observe oxidation. A study on Ge(II) halometallate salts showed reduction to Ge(0) at cathodic potentials.[9]

    • Scan Rate: Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the kinetics of the electron transfer process.

    • Number of Cycles: Typically 3-5 cycles are performed to ensure the system has reached a stable state.

  • Run the experiment and record the resulting cyclic voltammogram (current vs. potential).

  • Analyze the data to determine the peak potentials for oxidation and reduction, and the peak currents.

Electrochemical Impedance Spectroscopy (EIS) Protocol

EIS is a non-destructive technique that provides detailed information about the interfacial properties of the semiconductor, including charge transfer resistance and capacitance.

Objective: To model the semiconductor/electrolyte interface and determine key parameters such as charge carrier density and the presence of surface states.

Experimental Setup:

  • The same three-electrode cell setup as for Cyclic Voltammetry is used.

Procedure:

  • Set the working electrode at a specific DC potential (often determined from the CV results, such as the open-circuit potential or a potential where a specific redox state is stable).

  • Apply a small amplitude AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[10]

  • Measure the resulting AC current and phase shift as a function of frequency.

  • Plot the data in Nyquist or Bode formats.

  • Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to extract quantitative parameters.

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

experimental_workflow cluster_prep Material Preparation cluster_electrochem Electrochemical Analysis cluster_analysis Data Analysis & Comparison synthesis Synthesis of GeBr₂ thin_film Thin Film Deposition synthesis->thin_film cv Cyclic Voltammetry (CV) thin_film->cv Characterize Redox Behavior eis Electrochemical Impedance Spectroscopy (EIS) cv->eis Determine DC Potential for EIS data_extraction Extract Key Parameters eis->data_extraction Model Interfacial Properties comparison Compare with SiC & GaN data_extraction->comparison performance Performance Evaluation comparison->performance

Workflow for Electrochemical Analysis of GeBr₂.

property_comparison cluster_legend Property Comparison Ge Germanium (Ge) Band Gap: ~0.7 eV Electron Mobility: High Breakdown Field: Low Carrier Concentration: High SiC Silicon Carbide (SiC) Band Gap: ~3.3 eV Electron Mobility: Moderate Breakdown Field: Very High Carrier Concentration: Low GaN Gallium Nitride (GaN) Band Gap: ~3.4 eV Electron Mobility: Very High Breakdown Field: High Carrier Concentration: Low

Comparison of Key Semiconductor Properties.

References

peer-reviewed methods for the quantitative analysis of GeBr2

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Quantitative Analysis of Germanium(II) Bromide (GeBr2)

For researchers, scientists, and drug development professionals requiring accurate quantification of this compound (GeBr2), various analytical techniques can be employed. This guide provides a comparative overview of two prominent peer-reviewed methods: Argentometric Titration and Cyclic Voltammetry. The selection of a suitable method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Comparison of Quantitative Methods for GeBr2 Analysis

The following table summarizes the key aspects of Argentometric Titration and Cyclic Voltammetry for the quantitative analysis of GeBr2.

FeatureArgentometric TitrationCyclic Voltammetry
Principle Precipitation titration based on the reaction of bromide ions (from GeBr2) with silver ions (Ag+) to form insoluble silver bromide (AgBr). The endpoint is detected using an indicator.Electrochemical method that measures the current response of an electroactive species (Ge(II)) to a linearly cycled potential sweep. The peak current is proportional to the concentration.
Instrumentation Burette, pipette, flask, magnetic stirrer.Potentiostat, electrochemical cell with working, reference, and counter electrodes.
Sample Preparation Dissolution of the GeBr2 sample in a suitable solvent (e.g., water or ethanol). pH adjustment may be necessary depending on the chosen indicator.Dissolution of the GeBr2 sample in a solvent containing a supporting electrolyte. Deoxygenation of the solution is often required.
Selectivity Selective for bromide ions. Other halides can interfere.Selective for species that are electroactive within the scanned potential range. The reduction potential of Ge(II) provides a degree of selectivity.[1][2]
Sensitivity Typically in the millimolar (mM) concentration range.Can achieve lower detection limits, often in the micromolar (µM) to millimolar (mM) range.
Speed Relatively fast, with each titration taking a few minutes.Rapid analysis, with a single scan taking from seconds to a few minutes.[3]
Advantages Simple, cost-effective, and does not require sophisticated instrumentation. It is a well-established and robust method.High sensitivity, provides information on redox properties, and can be used for in-situ measurements.
Disadvantages Lower sensitivity compared to instrumental methods. Can be affected by interfering ions that also precipitate with silver nitrate (B79036).Requires more expensive equipment (potentiostat). The electrode surface can be prone to fouling. The electrochemical behavior can be complex and influenced by the solvent and supporting electrolyte.[1][2]

Experimental Protocols

Argentometric Titration of GeBr2 (Fajans Method)

This method is a direct titration of bromide ions with a standardized silver nitrate solution using an adsorption indicator.

Reaction:

GeBr₂(aq) + 2AgNO₃(aq) → 2AgBr(s) + Ge(NO₃)₂(aq)

Materials:

  • This compound (GeBr2) sample

  • Standardized Silver Nitrate (AgNO₃) solution (e.g., 0.1 M)

  • Eosin (B541160) Y indicator solution (0.1% in ethanol)

  • Dilute nitric acid (HNO₃)

  • Deionized water or ethanol

  • Burette, pipette, Erlenmeyer flask, magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the GeBr2 sample and dissolve it in a suitable solvent (e.g., deionized water or ethanol) in an Erlenmeyer flask.

  • Acidification: Add a few drops of dilute nitric acid to the sample solution to create a slightly acidic medium. This prevents the precipitation of silver hydroxide (B78521) at neutral or alkaline pH.[1]

  • Indicator Addition: Add 2-3 drops of the Eosin Y indicator solution to the flask. The solution will have a yellowish-green fluorescence.

  • Titration: Titrate the GeBr2 solution with the standardized AgNO₃ solution from the burette while continuously stirring the solution.

  • Endpoint Detection: As the silver nitrate is added, a precipitate of silver bromide (AgBr) will form. Initially, the precipitate will be in a colloidal state with a negative surface charge due to the adsorption of excess bromide ions. At the equivalence point, all bromide ions will have reacted. A slight excess of Ag⁺ ions will cause the precipitate's surface to become positively charged. The eosin indicator anion will then adsorb onto the surface, resulting in a color change from yellowish-green to a distinct pink or reddish-pink. This color change signals the endpoint of the titration.[1][4]

  • Calculation: The concentration of GeBr2 in the sample can be calculated using the following formula:

    Concentration of GeBr₂ (M) = (Volume of AgNO₃ (L) × Concentration of AgNO₃ (M)) / (2 × Volume of GeBr₂ sample (L))

    The purity of the GeBr2 sample can also be determined from the initial mass of the sample and the amount of AgNO₃ consumed.[5]

Logical Flow of Argentometric Titration:

Argentometric_Titration cluster_prep Sample Preparation cluster_titration Titration Process cluster_analysis Data Analysis dissolve Dissolve GeBr2 sample acidify Acidify with HNO3 dissolve->acidify add_indicator Add Eosin Y indicator acidify->add_indicator titrate Titrate with AgNO3 add_indicator->titrate precipitate AgBr precipitates titrate->precipitate endpoint Endpoint: Color change (Yellowish-green to Pink) precipitate->endpoint calculate Calculate GeBr2 concentration endpoint->calculate

Caption: Workflow for the quantitative analysis of GeBr2 using Argentometric Titration.

Cyclic Voltammetry of GeBr2

Cyclic voltammetry is a powerful electrochemical technique that can be used for the quantitative analysis of Ge(II) in GeBr2. The method is based on the irreversible reduction of Ge(II) to Ge(0) at an electrode surface.[1][2]

Principle:

A potential is linearly scanned from a starting potential to a switching potential and then back to the starting potential. The resulting current is measured as a function of the applied potential. For the quantitative analysis of Ge(II), the peak cathodic current (ipc) is proportional to the concentration of Ge(II) in the solution, as described by the Randles-Ševčík equation for an irreversible system.

Experimental Setup:

  • Instrumentation: A potentiostat with a three-electrode setup is required.

    • Working Electrode: Glassy carbon, platinum, or gold electrode.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

    • Counter Electrode: Platinum wire or graphite (B72142) rod.

  • Electrochemical Cell: A glass cell containing the sample solution.

  • Reagents:

    • GeBr2 sample

    • A suitable solvent (e.g., dichloromethane, acetonitrile).

    • A supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), potassium nitrate (KNO₃)) to ensure conductivity of the solution.[3]

    • Inert gas (e.g., nitrogen or argon) for deoxygenation.

General Procedure:

  • Solution Preparation: Prepare a solution of the GeBr2 sample in the chosen solvent containing the supporting electrolyte at a known concentration.

  • Deoxygenation: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurement.

  • Electrochemical Scan:

    • Immerse the electrodes in the solution.

    • Set the potential range to scan over the reduction potential of the Ge(II)/Ge(0) couple. The exact range will depend on the solvent and supporting electrolyte used but is expected to be in the cathodic region.[1][2]

    • Apply a linear potential sweep at a specific scan rate (e.g., 100 mV/s).

    • Record the resulting cyclic voltammogram (a plot of current vs. potential).

  • Data Analysis:

    • Measure the peak cathodic current (ipc) from the voltammogram.

    • To quantify the GeBr2 concentration, a calibration curve must be constructed. This is done by measuring the ipc for a series of standard solutions of known GeBr2 concentrations.

    • Plot the ipc versus the concentration of the standard solutions. This should yield a linear relationship.

    • The concentration of the unknown GeBr2 sample can then be determined from its measured ipc and the calibration curve.

Conceptual Workflow for Cyclic Voltammetry Analysis:

Cyclic_Voltammetry cluster_setup Experimental Setup cluster_measurement Measurement cluster_quantification Quantification prepare_solution Prepare GeBr2 solution with supporting electrolyte deoxygenate Deoxygenate with N2/Ar prepare_solution->deoxygenate setup_cell Setup 3-electrode cell deoxygenate->setup_cell scan_potential Scan potential range setup_cell->scan_potential record_cv Record cyclic voltammogram scan_potential->record_cv measure_peak Measure peak current (ipc) record_cv->measure_peak calibration Construct calibration curve (ipc vs. [GeBr2]) measure_peak->calibration determine_conc Determine unknown concentration calibration->determine_conc

Caption: Conceptual workflow for the quantitative analysis of GeBr2 using Cyclic Voltammetry.

Conclusion

Both Argentometric Titration and Cyclic Voltammetry are viable methods for the quantitative analysis of this compound. Argentometric titration is a simple, cost-effective, and reliable technique suitable for routine analysis where high sensitivity is not a primary concern. Cyclic voltammetry offers higher sensitivity and provides additional information about the redox properties of Ge(II), making it a valuable tool for more detailed research and analysis of samples with low concentrations of GeBr2. The choice between these methods should be guided by the specific analytical requirements, available resources, and the nature of the sample matrix.

References

Comparative Thermal Stability of Divalent Germanium Halides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the thermal decomposition and disproportionation of Germanium(II) halides (GeF₂, GeCl₂, GeBr₂, and GeI₂), providing key data for their application in materials science and chemical synthesis.

The divalent halides of germanium are of significant interest to researchers in materials science and drug development due to their roles as precursors in the synthesis of germanium-based materials and their potential applications in catalysis. Understanding their thermal stability is paramount for controlling reaction outcomes and ensuring the safe handling of these compounds. This guide provides a comparative analysis of the thermal stability of germanium difluoride (GeF₂), germanium dichloride (GeCl₂), germanium dibromide (GeBr₂), and germanium diiodide (GeI₂), supported by available experimental data.

Trend in Thermal Stability

The thermal stability of divalent germanium halides follows a clear trend, increasing as we move down the halogen group. This trend is primarily attributed to the "inert pair effect," which describes the decreasing tendency of the outermost s-electrons to participate in bonding for heavier elements within a group. This effect leads to a greater stability of the +2 oxidation state for the heavier halides. Consequently, the thermal stability of the germanium(II) halides increases in the following order:

GeF₂ < GeCl₂ < GeBr₂ < GeI₂

This trend is crucial for selecting the appropriate halide for specific applications, particularly where precise temperature control is essential.

Quantitative Thermal Analysis Data

The following table summarizes the available quantitative data on the thermal behavior of divalent germanium halides. It is important to note that the decomposition of these compounds, particularly the chloride, bromide, and iodide, often proceeds via disproportionation, yielding germanium metal and the corresponding germanium(IV) halide (GeX₄).

CompoundFormulaMelting Point (°C)Onset of Decomposition/Disproportionation (°C)Notes
Germanium DifluorideGeF₂110Not explicitly reported, sublimes at 130°CSublimation prior to significant decomposition at atmospheric pressure suggests a relatively higher thermal stability in the solid state compared to its melting point.
Germanium DichlorideGeCl₂Decomposes upon melting~250 (for hydrolyzed dioxane complex)The disproportionation of a hydrolyzed GeCl₂·dioxane complex shows an exothermic event around 250°C in Differential Scanning Calorimetry (DSC) studies, indicating the onset of this process[1][2].
Germanium DibromideGeBr₂120-125Disproportionates upon heatingWhile a specific onset temperature from thermal analysis is not readily available, it is known to disproportionate into germanium tetrabromide (GeBr₄) and germanium metal upon heating[3].
Germanium DiiodideGeI₂Decomposes upon melting210-260Germanium diiodide is utilized for the low-temperature deposition of crystalline germanium through in-situ disproportionation in this temperature range, highlighting its instability at these temperatures.

Experimental Protocols

The determination of the thermal stability of divalent germanium halides requires careful experimental techniques due to their sensitivity to air and moisture. The primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition or disproportionation reactions that involve a change in mass, such as the loss of volatile products.

General Protocol:

  • Sample Preparation: Due to the air and moisture sensitivity of germanium(II) halides, all sample handling and loading into the TGA crucible must be performed in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen).

  • Instrument Setup:

    • Crucible: Use an inert crucible material such as alumina (B75360) or platinum.

    • Atmosphere: A high-purity inert gas (argon or nitrogen) should be purged through the TGA furnace to prevent oxidation or hydrolysis of the sample. A typical flow rate is 20-50 mL/min.

    • Temperature Program: A linear heating rate, typically between 5 and 20 °C/min, is applied. The temperature range should be selected based on the expected decomposition temperature of the halide being analyzed.

  • Data Analysis: The TGA curve plots mass loss percentage against temperature. The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the mass loss curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the temperatures of phase transitions (melting, crystallization) and to characterize exothermic or endothermic decomposition/disproportionation processes.

General Protocol:

  • Sample Preparation: As with TGA, sample preparation and encapsulation in hermetically sealed crucibles (typically aluminum or gold for higher temperatures) must be carried out in an inert atmosphere to prevent any reaction with air or moisture.

  • Instrument Setup:

    • Reference: An empty, hermetically sealed crucible is used as a reference.

    • Atmosphere: A purge of inert gas is maintained throughout the experiment.

    • Temperature Program: A controlled heating rate, consistent with that used in TGA for comparative analysis, is applied.

  • Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like some decomposition or disproportionation reactions) appear as peaks. The onset temperature of these events provides information on the thermal stability. For instance, an exothermic peak around 250 °C for a hydrolyzed GeCl₂·dioxane complex suggests the onset of disproportionation[1][2].

Visualizing the Analysis Workflow

The logical flow of a comparative thermal stability analysis can be visualized as follows:

G cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_output Comparative Guide synthesis Synthesis of GeX₂ (X = F, Cl, Br, I) handling Inert Atmosphere Handling (Glovebox) synthesis->handling tga Thermogravimetric Analysis (TGA) handling->tga dsc Differential Scanning Calorimetry (DSC) handling->dsc mass_loss Mass Loss vs. Temperature tga->mass_loss protocol Experimental Protocols tga->protocol heat_flow Heat Flow vs. Temperature dsc->heat_flow dsc->protocol onset_temp Determine Onset Temperatures mass_loss->onset_temp heat_flow->onset_temp trend Establish Stability Trend onset_temp->trend table Quantitative Data Table onset_temp->table conclusion Comparative Analysis Conclusion trend->conclusion table->conclusion protocol->conclusion

Caption: Workflow for the comparative thermal stability analysis of divalent germanium halides.

This comprehensive guide provides researchers with the essential data and methodologies to understand and utilize divalent germanium halides effectively in their work. The established trend of increasing stability down the halogen group, coupled with the specific decomposition data, allows for a more informed selection of precursors for various synthetic applications.

References

Safety Operating Guide

Proper Disposal of Germanium(II) Bromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Germanium(II) bromide (GeBr₂), a reactive and corrosive solid, necessitates specific procedures for its disposal to mitigate risks and prevent environmental contamination. This guide provides essential, step-by-step information for the proper management and disposal of this compound, aligning with the highest safety standards.

Immediate Safety and Handling Precautions

This compound is classified as a corrosive solid and is sensitive to air and moisture.[1][2] It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE). Unwanted or expired this compound should not be disposed of down the drain or in regular solid waste streams.[3] Instead, it must be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[2][4] For pure, unreacted this compound in its original container, it is recommended to not attempt to quench the material yourself. Securely label the container as "Reactive Hazardous Waste: this compound" and contact your institution's Environmental Health and Safety (EHS) department for collection.[4]

Quantitative Data for Disposal Planning

Effective disposal planning requires an understanding of the key properties of this compound. The following table summarizes essential quantitative data for this compound.

PropertyValueSource
Chemical FormulaGeBr₂[1]
Molecular Weight232.45 g/mol [1]
AppearanceYellow-white solid[5]
Melting Point120-125 °C[1]
UN Number3260[2]
Hazard Class8 (Corrosive)[6]
IncompatibilitiesWater, moist air, oxidizing agents[2]

Experimental Protocol: Quenching of this compound Reaction Mixtures

For reaction mixtures containing this compound, a careful and complete quenching process must be performed before the waste can be collected for disposal.[4] The primary reaction of concern is the hydrolysis of this compound to form Germanium(II) hydroxide (B78521) and hydrobromic acid, as shown in the following balanced equation:

GeBr₂ + 2H₂O → Ge(OH)₂ + 2HBr [7]

This reaction can be vigorous, and therefore, a controlled, stepwise quenching procedure is necessary. The following protocol is a general guideline; however, it is imperative to consult with your institution's EHS department before proceeding.

Materials:

  • Reaction mixture containing a known quantity of this compound

  • An inert solvent (e.g., heptane (B126788), toluene)

  • Isopropanol (B130326)

  • Methanol (B129727)

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet

  • Ice bath

  • pH paper or a pH meter

Procedure:

  • Inert Atmosphere: Ensure the reaction flask is under a positive pressure of an inert gas (nitrogen or argon) to prevent exposure to air and moisture.

  • Dilution: Dilute the reaction mixture with an equal volume of an inert, dry solvent such as heptane or toluene. This helps to better dissipate the heat generated during quenching.

  • Cooling: Place the flask in an ice bath and allow the contents to cool to 0-5 °C.

  • Stepwise Quenching - Isopropanol: Slowly add isopropanol dropwise from the dropping funnel while vigorously stirring the reaction mixture. The rate of addition should be controlled to maintain the internal temperature below 20 °C. Continue the addition until the evolution of gas ceases.

  • Stepwise Quenching - Methanol: After the reaction with isopropanol has subsided, slowly add methanol in a similar dropwise manner. This ensures that any remaining reactive species are consumed.

  • Stepwise Quenching - Water: Once the addition of methanol no longer produces an exothermic reaction, slowly add deionized water dropwise. Continue to monitor the temperature closely.

  • Neutralization: After the complete addition of water, remove the ice bath and allow the mixture to warm to room temperature. Check the pH of the aqueous layer. Due to the formation of hydrobromic acid, the solution will be acidic. Slowly add 1 M sodium hydroxide solution until the pH is neutral (pH 6-8).

  • Waste Collection: The quenched and neutralized mixture should be transferred to a properly labeled hazardous waste container. The label should include all components of the mixture. Contact your EHS department for pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 This compound Disposal A Identify GeBr₂ for Disposal B Pure Unreacted GeBr₂ A->B Is it pure? C GeBr₂ in Reaction Mixture A->C Is it in a mixture? D Label as 'Reactive Hazardous Waste' B->D F Perform Controlled Quenching Protocol C->F E Contact EHS for Pickup D->E G Neutralize the Quenched Mixture F->G H Collect in Labeled Hazardous Waste Container G->H I Contact EHS for Pickup H->I

Caption: Logical workflow for the disposal of this compound.

References

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